Product packaging for 4-Vinyl-1,3-dioxolan-2-one(Cat. No.:CAS No. 4427-96-7)

4-Vinyl-1,3-dioxolan-2-one

Cat. No.: B1349326
CAS No.: 4427-96-7
M. Wt: 114.1 g/mol
InChI Key: BJWMSGRKJIOCNR-UHFFFAOYSA-N
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Description

4-Vinyl-1,3-dioxolan-2-one (VEC) is a cyclic carbonate, that can be synthesized from acrolein by reacting with sulfur ylide and CO2. The ruthenium-catalyzed transfer hydrogenation (TH) of VEC in the presence of 2-propanol forms 1,2-butanediol. Indolines and indoles undergo selective C-H allylation with VEC in the presence of rhodium(III) catalyst.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O3 B1349326 4-Vinyl-1,3-dioxolan-2-one CAS No. 4427-96-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethenyl-1,3-dioxolan-2-one
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InChI

InChI=1S/C5H6O3/c1-2-4-3-7-5(6)8-4/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWMSGRKJIOCNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60883553
Record name 1,3-Dioxolan-2-one, 4-ethenyl-
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Molecular Weight

114.10 g/mol
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CAS No.

4427-96-7
Record name Vinylethylene carbonate
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Record name 1,3-Dioxolan-2-one, 4-ethenyl-
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Record name 1,3-Dioxolan-2-one, 4-ethenyl-
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Record name 1,3-Dioxolan-2-one, 4-ethenyl-
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Record name 1,3-Dioxolan-2-one, 4-ethenyl
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Vinyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-Vinyl-1,3-dioxolan-2-one (VEC), a versatile cyclic carbonate monomer. The document details the core synthesis mechanisms, presents quantitative data for comparative analysis, outlines detailed experimental protocols, and includes visualizations of the reaction pathways.

Comparative Summary of Synthesis Routes

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as the availability of starting materials, desired yield and purity, and scalability. The following table summarizes the key quantitative data for the most common synthesis methods.

Synthesis RouteStarting Material(s)Key Reagents/CatalystsSolventReaction Temperature (°C)Reaction Time (h)Yield (%)
From Ethylene (B1197577) Carbonate Ethylene CarbonateChlorine (Cl₂) or Sulfuryl chloride (SO₂Cl₂), Triethylamine (B128534) (TEA)Carbon tetrachloride, Dimethyl carbonate55-651.5 - 1665-81.5[1]
From Vinyl Ethylene Oxide Vinyl Ethylene Oxide, Carbon Dioxide (CO₂)Metal-Organic Frameworks (MOFs), Zinc-phenolate complexes, Tetraoctylammonium bromide (TOAB)Tetrahydrofuran (THF), Methylene (B1212753) chloride50-1204 - prolongedUp to 95 (analogous reaction)
From Acrolein Acrolein, Carbon Dioxide (CO₂)Sulfur Ylide (e.g., Dimethylsulfonium methylide)Not specifiedNot specifiedNot specifiedNot specified
From Erythritol (B158007) ErythritolDeoxydehydration (DODH) reagent, Supported organocatalystNot specified (flow chemistry)225-275 (DODH step)0.017 - 0.25High selectivity and yield reported[2]

Synthesis Mechanisms and Experimental Protocols

This section details the reaction mechanisms and provides step-by-step experimental protocols for the key synthetic routes to this compound.

Synthesis from Ethylene Carbonate

This classic two-step method involves the free-radical chlorination of ethylene carbonate followed by dehydrochlorination to introduce the vinyl group.

Mechanism:

The synthesis begins with the homolytic cleavage of chlorine under UV irradiation to generate chlorine radicals. These radicals abstract a proton from ethylene carbonate, leading to the formation of a stabilized radical intermediate. Subsequent reaction with molecular chlorine yields monochlorinated ethylene carbonate and another chlorine radical, propagating the chain reaction. The second step involves the elimination of hydrogen chloride, facilitated by a base such as triethylamine, to form the double bond.

Experimental Protocol: [1]

Step 1: Synthesis of Monochloroethylene Carbonate

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and gas inlet tube, add ethylene carbonate and carbon tetrachloride.

  • Heat the mixture to approximately 55°C with vigorous stirring.

  • Under UV light irradiation, bubble chlorine gas through the solution. Maintain a yellow color in the reaction mixture, indicating a slight excess of chlorine.

  • Monitor the reaction progress using thin-layer chromatography. The reaction is typically complete within 1.5 hours.

  • Once the reaction is complete, stop heating and discontinue the chlorine flow.

  • Purge the system with nitrogen gas to remove any excess dissolved chlorine.

  • Remove the solvent by rotary evaporation to obtain the crude monochloroethylene carbonate.

Step 2: Synthesis of this compound

  • In a 500 mL four-neck flask equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet, dissolve 101.2 g of monochloroethylene carbonate and 0.60 g of a polymerization inhibitor in 158.3 g of dimethyl carbonate.

  • Heat the mixture to 55°C under a nitrogen atmosphere.

  • Slowly add 104.4 g of triethylamine dropwise, maintaining the reaction temperature between 55-65°C.

  • After the addition is complete, continue stirring at this temperature for 15-16 hours.

  • Filter the hot reaction mixture to remove the triethylamine hydrochloride salt. Wash the filter cake three times with 158.3 g of dimethyl carbonate.

  • To the combined filtrate, add 0.5 g of a polymerization inhibitor.

  • Distill the mixture under normal pressure at a temperature not exceeding 95°C to remove the remaining triethylamine and dimethyl carbonate.

  • The crude product is then purified by vacuum distillation (vacuum degree 0.003 MPa, temperature not exceeding 80°C) to yield this compound (yield: 65%).

Synthesis from Vinyl Ethylene Oxide (Epoxy Butene)

This route involves the [3+2] cycloaddition of carbon dioxide to vinyl ethylene oxide, a highly atom-economical method. The reaction is typically catalyzed.

Mechanism:

The catalytic cycle is initiated by the activation of the epoxide ring by the catalyst. For instance, a Lewis acidic metal center in a catalyst can coordinate to the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack. A co-catalyst, often a nucleophile like a halide ion, then attacks one of the carbons of the epoxide ring, causing it to open. The resulting oxyanion then attacks a molecule of carbon dioxide. Finally, an intramolecular cyclization occurs to form the five-membered carbonate ring and regenerate the catalyst.

Experimental Protocol (Analogous to Ethylene Oxide Cycloaddition):

  • A high-pressure metal reactor (autoclave) equipped with a stirrer, pressure gauge, thermocouple, and heating system is charged with the catalyst (e.g., zinc-phenolate complex, 1.0 x 10⁻³ mol/L) and solvent (e.g., methylene chloride, 300 mL).[2]

  • The autoclave is purged with carbon dioxide by filling to 1.0 MPa and then venting (repeated three times).

  • A solution of vinyl ethylene oxide in the solvent is introduced into the autoclave.

  • The reactor is pressurized with carbon dioxide to the desired pressure (e.g., 6.0 MPa).[2]

  • The mixture is heated to the reaction temperature (e.g., 120°C) and stirred for the desired duration (e.g., 2-4 hours).[2]

  • After the reaction, the autoclave is cooled to room temperature, and the pressure is carefully released.

  • The reaction mixture is passed through a silica (B1680970) gel plug (eluent: CH₂Cl₂) to separate the catalyst.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Synthesis from Acrolein

This pathway is believed to proceed through an initial epoxidation of acrolein using a sulfur ylide, followed by the cycloaddition of carbon dioxide. The epoxidation step is an application of the Johnson-Corey-Chaykovsky reaction.[3]

Mechanism: [3][4][5]

The reaction begins with the deprotonation of a sulfonium (B1226848) salt (e.g., trimethylsulfonium (B1222738) iodide) by a strong base (e.g., sodium hydride) to generate a sulfur ylide. The nucleophilic ylide then attacks the carbonyl carbon of acrolein. In the case of α,β-unsaturated aldehydes like acrolein, the unstabilized sulfur ylides (sulfonium ylides) tend to undergo a 1,2-addition to the carbonyl group. The resulting betaine (B1666868) intermediate then undergoes an intramolecular S_N2 reaction, where the alkoxide displaces the dialkyl sulfide (B99878) to form the vinyl epoxide. This epoxide intermediate can then undergo a catalyzed cycloaddition with CO₂ as described in the previous section to yield this compound.

Experimental Protocol:

General Procedure for Epoxidation:

  • A solution of the sulfur ylide is prepared in situ by treating a suspension of the corresponding sulfonium salt (e.g., trimethylsulfonium iodide) in a suitable solvent (e.g., DMSO or THF) with a strong base (e.g., sodium hydride) at a low temperature.

  • Acrolein is then added dropwise to the ylide solution at a controlled temperature.

  • The reaction is stirred until completion, as monitored by TLC.

  • The reaction is quenched, typically with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the crude vinyl ethylene oxide, which would then be carried on to the carbonation step.

Bio-based Synthesis from Erythritol

A more recent and sustainable approach utilizes the bio-derived polyol, erythritol. This process involves a deoxydehydration (DODH) reaction to form 3-butene-1,2-diol (B138189), which is then carbonated.[2]

Mechanism:

The deoxydehydration of erythritol, a four-carbon sugar alcohol, selectively removes two hydroxyl groups to form 3-butene-1,2-diol. This intermediate is then subjected to a carbonation reaction. This can be achieved through transesterification with a carbonate source like dimethyl carbonate, often facilitated by an organocatalyst. The catalyst activates the diol, making it more nucleophilic for the attack on the carbonyl carbon of the carbonate source, leading to the formation of the cyclic carbonate and methanol (B129727) as a byproduct.

Experimental Protocol: [2]

This synthesis is described as a continuous flow process, which offers advantages in terms of reaction control and scalability.

  • Deoxydehydration Step: A solution of erythritol is passed through a heated reactor column packed with a suitable DODH reagent. The reaction is carried out at high temperatures (225-275°C) with short residence times (1-15 minutes). The output stream contains 3-butene-1,2-diol.

  • Carbonation Step: The stream containing 3-butene-1,2-diol is then passed through a second reactor column packed with a supported organocatalyst. A carbonate source, such as dimethyl carbonate, is introduced into this stream. The reaction is carried out under optimized temperature and flow rate conditions to produce this compound. The product is collected from the output of the second reactor.

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the core reaction mechanisms and a generalized experimental workflow for the synthesis of this compound.

Synthesis_from_Ethylene_Carbonate cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Elimination Ethylene Carbonate Ethylene Carbonate Monochloroethylene Carbonate Monochloroethylene Carbonate Ethylene Carbonate->Monochloroethylene Carbonate  Radical Substitution Cl2_UV Cl2, UV light VEC This compound Monochloroethylene Carbonate->VEC  Dehydrochlorination TEA Triethylamine

Caption: Synthesis of VEC from Ethylene Carbonate.

Synthesis_from_Vinyl_Ethylene_Oxide Vinyl Ethylene Oxide Vinyl Ethylene Oxide VEC This compound Vinyl Ethylene Oxide->VEC  [3+2] Cycloaddition CO2 CO2 CO2->VEC Catalyst Catalyst Catalyst->VEC

Caption: Synthesis of VEC from Vinyl Ethylene Oxide.

Synthesis_from_Acrolein cluster_step1 Step 1: Epoxidation (Corey-Chaykovsky) cluster_step2 Step 2: Carbonation Acrolein Acrolein Vinyl_Ethylene_Oxide Vinyl Ethylene Oxide Acrolein->Vinyl_Ethylene_Oxide  1,2-Addition Sulfur_Ylide Sulfur Ylide Sulfur_Ylide->Vinyl_Ethylene_Oxide VEC This compound Vinyl_Ethylene_Oxide->VEC  Cycloaddition CO2 CO2 Catalyst Catalyst Experimental_Workflow Start Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Reaction_Setup Reaction Controlled Reaction (Temperature, Time, Atmosphere) Reaction_Setup->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Analysis Product Analysis (NMR, GC, etc.) Purification->Analysis End Analysis->End

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Vinyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of 4-Vinyl-1,3-dioxolan-2-one (VEC). VEC, also known as vinyl ethylene (B1197577) carbonate, is a versatile cyclic carbonate monomer with significant applications in polymer chemistry and materials science, including as an electrolyte additive in lithium-ion batteries and a building block for functionalized polymers.[1][2] Its unique structure, combining a cyclic carbonate and a vinyl group, offers a platform for a variety of chemical transformations.

Core Physicochemical Properties

This compound is a colorless liquid under standard conditions.[3] A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-ethenyl-1,3-dioxolan-2-one[3]
Synonyms Vinyl ethylene carbonate, VEC[3]
CAS Number 4427-96-7[1]
Molecular Formula C₅H₆O₃[1]
Molecular Weight 114.10 g/mol [2]
Appearance Colorless liquid[3]
Density 1.188 g/mL at 25 °C[1]
Boiling Point 237 °C at 733 mmHg (977 hPa)[1][3]
Flash Point 96.9 °C (206.4 °F) - closed cup[3]
Refractive Index (n20/D) 1.45[1]
Water Solubility Insoluble[1]
Partition Coefficient (log Pow) 0.89 (or -0.24 at pH 6.5)[3][4]
Storage Temperature 2-8°C[3]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueData AvailabilityReference(s)
¹H NMR Spectra available[5][6]
¹³C NMR Spectra available[5]
FTIR (Vapor Phase) Spectra available[5][7]
Mass Spectrometry (GC-MS) Spectra available[5]

Reactivity and Stability

This compound is stable under normal conditions and recommended storage at 2-8°C.[8] It is sensitive to heat and incompatible with oxidizing agents.[3][8] Hazardous polymerization is not reported to occur under normal processing.[8]

The molecule's reactivity is dominated by the vinyl group and the cyclic carbonate moiety. The vinyl group allows it to participate in polymerization reactions. Studies have shown that VEC exhibits pseudo-living radical activity, enabling the synthesis of block co-polymers, for instance with styrene.[9] This controlled radical activity is significant for creating polymers with specific architectures.[9]

In the context of lithium-ion batteries, VEC is used as an electrolyte additive.[10][11] It is believed to polymerize on the surface of carbon electrodes, forming a stable solid/electrolyte interface (SEI).[10][11] This SEI layer is crucial for passivating the electrode surface, preventing further electrolyte decomposition, and improving the battery's performance, particularly at low temperatures.[10][11]

Experimental Protocols

4.1 Synthesis of this compound

A common synthetic route involves the chlorination of ethylene carbonate followed by an elimination reaction.[12]

  • Step 1: Synthesis of Ethylene Carbonate Monochloride

    • Charge a 500 mL three-necked flask with ethylene carbonate and carbon tetrachloride.

    • Heat the mixture to approximately 55°C with vigorous stirring.

    • Introduce chlorine gas into the reaction vessel under UV light irradiation. Maintain a yellow color in the solution, indicating a slight excess of chlorine.

    • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete in about 1.5 hours.

    • Once the reaction is complete, stop heating and discontinue the chlorine gas flow.

    • Purge the system with nitrogen to remove any excess chlorine.

    • Remove the solvent by rotary evaporation to obtain the crude chlorinated product.[12]

  • Step 2: Elimination Reaction to form this compound

    • In a 250 mL four-necked flask under a nitrogen atmosphere, combine the ethylene carbonate monochloride from the previous step with ethyl acetate.

    • Heat the mixture to 45°C with mechanical stirring.

    • Slowly add freshly distilled triethylamine (B128534) dropwise, ensuring the reaction temperature is maintained at approximately 50°C.

    • After the addition is complete, maintain the temperature for an additional 1.5 hours.

    • Filter the reaction mixture to remove the triethylamine salt precipitate. Wash the precipitate three times with ethyl acetate.

    • The combined filtrate contains the crude product.[12]

  • Step 3: Purification

    • Add a small amount of a polymerization inhibitor, such as 2,6-di-tert-butylphenol, to the crude product.

    • Purify the product by vacuum distillation to yield this compound.[12]

4.2 Michael Addition using a Dioxolanone Derivative (Illustrative Protocol)

While not a direct protocol for VEC, this illustrates a typical reaction involving a related dioxolanone structure, highlighting the reactivity of the ring system. This protocol describes the Michael addition of (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one to butenolide.[13]

  • Prepare a solution of lithium diisopropylamide (LDA) (4.4 mmol) in dry tetrahydrofuran (B95107) (THF) (24 cm³) and cool it to -78 °C.

  • Slowly add a solution of (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one (1.0 g, 4 mmol) in dry THF (8 cm³) to the LDA solution via syringe.

  • Stir the reaction mixture at -78 °C for 30 minutes, then warm it to -30 °C for 30 minutes.

  • Re-cool the reaction to -78 °C and add butenolide (0.41 g, 4.4 mmol).

  • Maintain the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.[13]

Applications and Signaling Pathways

The primary application for this compound is in materials science, particularly in the development of advanced battery electrolytes and functional polymers.[1]

  • Lithium-Ion Batteries: As an electrolyte additive, VEC improves the formation of a stable SEI on the anode.[10][11] This passivating layer is ionically conductive but electronically insulating, which is critical for the long-term cycling stability and safety of the battery. The polymerization of the vinyl group on the electrode surface is the key mechanism.[11]

  • Polymer Synthesis: VEC serves as a monomer for creating polymers with cyclic carbonate functionalities.[9] These functional groups can be used for subsequent cross-linking reactions or further chemical modifications, making them valuable in the development of coatings, adhesives, and specialty materials.[9]

While direct applications in drug development or signaling pathways are not prominently documented, the functional polymers derived from VEC could have potential in drug delivery systems. The carbonate groups can be modified to attach drug molecules, and the polymer backbone can be tailored for controlled release properties.

Visualizations

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Elimination cluster_2 Step 3: Purification EC Ethylene Carbonate React1 Reaction at 55°C EC->React1 Cl2 Chlorine (Cl2) + UV Light Cl2->React1 Solvent1 Carbon Tetrachloride Solvent1->React1 EC_Cl Ethylene Carbonate Monochloride EC_Cl_Input Ethylene Carbonate Monochloride EC_Cl->EC_Cl_Input React1->EC_Cl TEA Triethylamine (TEA) React2 Reaction at 50°C TEA->React2 Solvent2 Ethyl Acetate Solvent2->React2 VEC This compound (Crude) EC_Cl_Input->React2 VEC_Crude Crude Product React2->VEC Purify Vacuum Distillation VEC_Crude->Purify Inhibitor Polymerization Inhibitor Inhibitor->Purify VEC_Pure Pure VEC Purify->VEC_Pure

Caption: General workflow for the synthesis of this compound.

G cluster_process Electrochemical Process VEC VEC Monomer Additive_Mix VEC-Containing Electrolyte VEC->Additive_Mix Electrolyte Base Electrolyte (e.g., LiPF6 in carbonates) Electrolyte->Additive_Mix Anode Carbon Anode Surface SEI Stable SEI Layer Anode->SEI Forms Performance Improved Battery Performance (Low-Temp Stability, Cycle Life) SEI->Performance Leads to Polymerization Polymerization Additive_Mix->Polymerization Initial Charging Cycles Polymerization->Anode Deposits on

Caption: Role of VEC as an electrolyte additive in Li-ion battery SEI formation.

G VEC VEC Monomer Polymerization Pseudo-Living Radical Polymerization VEC->Polymerization Styrene Styrene Monomer Styrene->Polymerization Initiator Radical Initiator Initiator->Polymerization Copolymer Styrene-VEC Block Copolymer Polymerization->Copolymer Modification Post-Polymerization Modification Copolymer->Modification via Carbonate Ring Opening FunctionalPolymer Functionalized Polymer (e.g., for cross-linking) Modification->FunctionalPolymer

Caption: Logical workflow for synthesis of functional polymers using VEC.

Safety and Handling

This compound is classified as toxic if swallowed.[4] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[8] Work should be conducted in a well-ventilated area or under a chemical fume hood.[8] Avoid contact with skin and eyes, and wash hands thoroughly after handling.[3] In case of accidental ingestion, seek immediate medical attention.[8] Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials like oxidizing agents.[3][8]

References

A Comprehensive Technical Guide to 4-Vinyl-1,3-dioxolan-2-one (VEC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Vinyl-1,3-dioxolan-2-one, a key component in advanced energy storage solutions. This document details its chemical identity, physicochemical properties, synthesis, and its critical role as an electrolyte additive in lithium-ion batteries.

Chemical Identity and Nomenclature

The compound with the common name this compound is a cyclic carbonate that has garnered significant attention for its performance-enhancing characteristics in lithium-ion battery electrolytes.

  • IUPAC Name: 4-ethenyl-1,3-dioxolan-2-one[1]

  • Synonyms: Vinyl ethylene (B1197577) carbonate (VEC), 2-Oxo-4-vinyl-1,3-dioxolane[2][3]

  • CAS Number: 4427-96-7[4][5]

  • Molecular Formula: C₅H₆O₃[4][5]

  • Molecular Weight: 114.10 g/mol [2][3]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is crucial for its handling, application, and quality control.

PropertyValue
Physical State Colorless liquid[5]
Density 1.188 g/mL at 25 °C[2][5]
Boiling Point 237 °C at 733 mmHg[2]
Flash Point 96.9 °C (closed cup)[2][5]
Refractive Index n20/D 1.45[2]
Solubility Insoluble in water[4]
LogP (n-octanol/water) 0.89[5]
Storage Temperature 2-8°C[2]

Spectroscopic data is available for the characterization of this compound, including ¹H NMR, ¹³C NMR, Vapor Phase IR, and Mass Spectrometry (GC-MS).[6]

Synthesis Protocols

Multiple synthetic routes for this compound have been reported. A common method involves the reaction of ethylene carbonate with a chlorinating agent, followed by an elimination reaction.

Example Synthetic Protocol:

  • Chlorination of Ethylene Carbonate: Ethylene carbonate is reacted with a chlorinating agent such as sulfuryl chloride or chlorine under UV light irradiation to produce ethylene carbonate monochloride.

  • Elimination Reaction: The resulting ethylene carbonate monochloride is then subjected to an elimination reaction using a base, such as triethylamine, to yield this compound. The reaction is typically carried out in a suitable solvent like ethyl acetate (B1210297) or dimethyl carbonate.

  • Purification: The crude product is purified by filtration to remove the salt byproduct, followed by distillation under reduced pressure to obtain the final high-purity product. A polymerization inhibitor is often added during distillation.

Role in Lithium-Ion Batteries: SEI Formation

This compound is a highly effective electrolyte additive that significantly improves the performance and lifespan of lithium-ion batteries. Its primary function is to form a stable and robust Solid Electrolyte Interphase (SEI) on the surface of the anode, particularly graphite (B72142) anodes.

The vinyl group in the molecule facilitates its polymerization on the electrode surface.[7] This process occurs at a higher reduction potential than the electrolyte solvents, leading to the formation of a protective film that prevents the continuous decomposition of the electrolyte. This stable SEI layer is ionically conductive, allowing for the passage of Li⁺ ions, but electronically insulating, thus preventing further reductive decomposition of the electrolyte. The formation of this stable SEI leads to improved cycling stability and efficiency of the battery.[8]

Experimental Workflows and Signaling Pathways

The mechanism of SEI formation by this compound on a graphite anode in a lithium-ion battery can be visualized as a multi-step process.

SEI_Formation cluster_electrolyte Electrolyte cluster_anode Graphite Anode Surface cluster_sei SEI Layer VEC This compound (VEC) Anode Graphite VEC->Anode Reduction & Polymerization Li_ion Li⁺ Poly_VEC Poly(VEC) Film Li_ion->Poly_VEC Passes Through Solvent Electrolyte Solvent Solvent->Anode Decomposition (Inhibited) Anode->Poly_VEC Forms Poly_VEC->Anode Intercalation

Caption: SEI formation mechanism of VEC on a graphite anode.

References

CAS number 4427-96-7 chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25B-NBOMe)

Compound Identification

Systematic Name: 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine[1][2][3] Common Names: 25B-NBOMe, NBOMe-2C-B, Cimbi-36, Nova, BOM 2-CB[1] CAS Number: 1026511-90-9[1][3] Chemical Formula: C18H22BrNO3[1][2] Molar Mass: 380.282 g·mol−1[1]

Chemical Structure:

Chemical structure of 25B-NBOMe

Caption: Chemical structure of 25B-NBOMe.

Physicochemical Properties

PropertyValueSource
AppearanceWhite powder (HCl salt)[3]
UVmax205.1, 297.0 nm[3]
Molecular Weight380.28 g/mol (Base)[3]
Melting PointNot Determined[3]

Synthesis

The synthesis of 25B-NBOMe is typically achieved via the reaction of 2C-B (4-bromo-2,5-dimethoxyphenethylamine) with 2-methoxybenzaldehyde (B41997).[4]

Experimental Protocol: Synthesis of 25B-NBOMe [4]

  • Reaction: 2C-B is reacted with 2-methoxybenzaldehyde in the presence of a reducing agent. A common method involves reductive amination.

  • Reagents and Conditions:

    • 2C-B (4-bromo-2,5-dimethoxyphenethylamine)

    • 2-methoxybenzaldehyde

    • Triethylamine (B128534) (Et3N)

    • Ethanol (EtOH)

    • Sodium borohydride (B1222165) (NaBH4)

    • The reaction is typically carried out at reflux, followed by reduction at room temperature.[4]

  • Procedure: a. Dissolve 2C-B and 2-methoxybenzaldehyde in ethanol. b. Add triethylamine and reflux the mixture for 3 hours. c. Cool the reaction mixture to room temperature. d. Add sodium borohydride in portions and stir for 30 minutes. e. The final product is then isolated and purified.

Pharmacology

25B-NBOMe is a potent and selective agonist for the serotonin (B10506) 5-HT2A receptor.[1][5] Its high affinity for this receptor is believed to be responsible for its hallucinogenic effects.

Receptor Binding Affinity
ReceptorKi (nM) - Study 1Ki (nM) - Study 2
5-HT2A0.5 - 1.70.5
5-HT2B0.5 - 1.710
5-HT2C0.5 - 1.76.2

Data from multiple studies show slight variations in binding affinities, but consistently demonstrate high potency at 5-HT2 receptors.[1]

Pharmacodynamics

25B-NBOMe acts as a full agonist at the 5-HT2A receptor.[1] This activation leads to an increase in extracellular levels of several neurotransmitters, including glutamate (B1630785), dopamine, serotonin, and acetylcholine (B1216132) in various brain regions.[1][6] The hallucinogenic effects are thought to be mediated by the increase in cortical glutamate release.[1] Interestingly, 25B-NBOMe exhibits an inverted U-shaped dose-response curve for neurotransmitter elevation, possibly due to inhibitory effects at higher doses via 5-HT2C receptor activation.[1][6]

Signaling Pathway

The interaction of 25B-NBOMe with the 5-HT2A receptor initiates a cascade of intracellular events. The primary signaling pathway involves the Gq/11-PLCβ cascade, leading to phosphoinositide (PI) hydrolysis and mobilization of intracellular Ca2+ ions.[6] This ultimately results in the observed changes in neurotransmitter release.

G cluster_0 25B-NBOMe 25B-NBOMe 5-HT2A_Receptor 5-HT2A_Receptor 25B-NBOMe->5-HT2A_Receptor Agonist Binding Gq/11 Gq/11 5-HT2A_Receptor->Gq/11 Activation PLCβ PLCβ Gq/11->PLCβ Activation PIP2 PIP2 PLCβ->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+_Release Intracellular Ca2+ Release IP3->Ca2+_Release Neurotransmitter_Release Increased Neurotransmitter Release (Glutamate, Dopamine, Serotonin, Acetylcholine) Ca2+_Release->Neurotransmitter_Release

Caption: Proposed signaling pathway of 25B-NBOMe.

Experimental Methodologies

In Vivo Microdialysis for Neurotransmitter Analysis

This technique is used to measure extracellular levels of neurotransmitters in the brains of freely moving animals.[6]

Experimental Protocol: In Vivo Microdialysis [6]

  • Animal Preparation: Rats are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., frontal cortex, striatum, nucleus accumbens).

  • Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals before and after administration of 25B-NBOMe.

  • Analysis: The collected samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine, serotonin, acetylcholine, and glutamate.

G cluster_workflow Experimental Workflow: In Vivo Microdialysis A Animal Surgery: Guide Cannula Implantation B Recovery Period A->B C Microdialysis Probe Insertion B->C D Probe Perfusion with aCSF C->D E Baseline Sample Collection D->E F 25B-NBOMe Administration E->F G Post-treatment Sample Collection F->G H HPLC Analysis of Dialysates G->H I Data Analysis and Interpretation H->I

Caption: Workflow for in vivo microdialysis experiments.

Head-Twitch Response (HTR) Assay

The head-twitch response in rodents is a behavioral assay used to assess the hallucinogenic potential of 5-HT2A receptor agonists.[4][6]

Experimental Protocol: Head-Twitch Response Assay [4][6]

  • Animals: Mice or rats are used for this assay.

  • Drug Administration: Animals are administered with various doses of 25B-NBOMe.

  • Observation: Following administration, the animals are observed for a specific period, and the number of head twitches is counted.

  • Data Analysis: The dose-response relationship for the induction of head twitches is determined. Antagonist studies can also be performed to confirm the involvement of the 5-HT2A receptor.

Analytical Data

The detection and quantification of 25B-NBOMe in biological and non-biological samples are crucial for forensic and research purposes.

Gas Chromatography/Mass Spectrometry (GC/MS)

Sample Preparation: Dilute the analyte to approximately 1 mg/mL in methanol.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for the detection of 25B-NBOMe.

Experimental Protocol: LC-MS/MS Analysis [2]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Column: Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Retention Time: Approximately 4.3 minutes.

Metabolism

The metabolism of 25B-NBOMe primarily involves O-demethylation, hydroxylation, and N-demethoxybenzylation.[7] Phase II metabolism includes glucuronidation, sulfation, and glutathione (B108866) conjugation.[7]

Safety and Toxicology

25B-NBOMe is a potent compound with a risk of severe intoxication and fatalities.[2][8][9] Clinical presentations of intoxication can include a serotonin-like syndrome with severe agitation, bizarre behavior, and seizures.[8] The cause of death in reported cases has been attributed to cardiac arrest due to arrhythmia.[9]

Conclusion

25B-NBOMe is a powerful research tool for investigating the 5-HT2A receptor system. Its high potency and selectivity make it valuable for in vitro and in vivo studies. However, its significant toxicity necessitates careful handling and consideration in any research application. This guide provides a comprehensive overview of its chemical properties, synthesis, pharmacology, and analytical methods to aid researchers in their work with this compound.

References

An In-depth Technical Guide on 4-Vinyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for 4-Vinyl-1,3-dioxolan-2-one, a compound of interest for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison for experimental and developmental applications.

Physicochemical Properties

This compound, also known as Vinylethylene Carbonate (VEC), is a heterocyclic organic compound. Its core molecular and physical properties are summarized below.

PropertyValue
Molecular Formula C5H6O3[1][2][3][4][5]
Molecular Weight 114.10 g/mol [2][3][5][6]

Experimental Protocols

The determination of the molecular formula and weight of this compound is achieved through standard analytical chemistry techniques.

Determination of Molecular Formula: The empirical formula is typically determined through elemental analysis, which measures the mass percentages of each element (carbon, hydrogen, and oxygen) in a pure sample. The molecular formula is then established by mass spectrometry, which provides the molar mass of the compound.

Determination of Molecular Weight: High-resolution mass spectrometry is the primary method for accurately determining the molecular weight of a compound. This technique measures the mass-to-charge ratio of ionized molecules, allowing for a precise calculation of the molecular mass.

Logical Relationship Diagram

The following diagram illustrates the relationship between the common name, molecular formula, and molecular weight of this compound.

A This compound B Molecular Formula C5H6O3 A->B has C Molecular Weight 114.10 g/mol B->C results in

Core properties of this compound.

References

Spectroscopic Profile of 4-Vinyl-1,3-dioxolan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Vinyl-1,3-dioxolan-2-one, a key building block in organic synthesis and polymer chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the vinyl and dioxolanone protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-a5.98 - 5.88m
H-b5.49dd17.3, 1.3
H-c5.31dd10.6, 1.3
H-d5.23m
H-e4.58dd8.8, 7.5
H-f4.13dd8.8, 6.0
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts for each carbon atom of this compound are summarized below.

Carbon AssignmentChemical Shift (δ, ppm)
C=O154.8
-CH=132.1
=CH₂120.3
-O-CH-77.5
-O-CH₂-69.8

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the carbonate and vinyl functionalities.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~1820C=O stretchCarbonate
~1645C=C stretchAlkene
~1170C-O stretchEster
~990, ~930=C-H bend (out-of-plane)Alkene

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies employed.

NMR Spectroscopy

A sample of this compound was dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz for ¹H and 101 MHz for ¹³C. Data processing involved Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction.

Infrared Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A neat sample of liquid this compound was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) was cast onto a salt plate and the solvent was evaporated. The spectrum was recorded by passing a beam of infrared radiation through the sample and measuring the absorption at different wavenumbers.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting the spectroscopic data of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Pure Compound (this compound) NMR_Sample_Prep Dissolve in Deuterated Solvent Sample->NMR_Sample_Prep IR_Sample_Prep Prepare Neat Film or Solution Cast Sample->IR_Sample_Prep NMR_Spectrometer NMR Spectrometer (¹H and ¹³C) NMR_Sample_Prep->NMR_Spectrometer FTIR_Spectrometer FTIR Spectrometer IR_Sample_Prep->FTIR_Spectrometer NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Spectrometer->NMR_Data IR_Data IR Spectrum (Absorption Bands) FTIR_Spectrometer->IR_Data Structure_Elucidation Structural Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Vinyl Ethylene Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of vinyl ethylene (B1197577) carbonate (VEC), a critical electrolyte additive in lithium-ion batteries. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the decomposition pathways.

Executive Summary

Vinyl ethylene carbonate (4-vinyl-1,3-dioxolan-2-one) is a vital component in advanced lithium-ion battery electrolytes, primarily utilized to enhance the stability and longevity of the solid electrolyte interphase (SEI) on anode surfaces. Its thermal behavior is intrinsically linked to its performance and the overall safety of battery systems. While VEC's primary role is to undergo electrochemical decomposition to form a protective polymer film, understanding its inherent thermal stability is crucial for predicting its behavior under various operating conditions, particularly at elevated temperatures. This guide consolidates the current understanding of VEC's thermal decomposition, drawing from studies of its application in complex electrolyte systems.

Thermal Stability and Decomposition of VEC

The thermal stability of vinyl ethylene carbonate is most relevant in the context of its application within lithium-ion battery electrolytes. In this environment, its decomposition is predominantly an electrochemically driven process that contributes to the formation of a stable SEI layer on the anode.[1][2][3] This SEI layer, composed largely of poly(vinyl ethylene carbonate), is more thermally stable than the SEI formed from the reduction of ethylene carbonate alone, thereby enhancing battery performance and safety at elevated temperatures.[1][4][5]

A key study using Accelerating Rate Calorimetry (ARC) on lithiated graphite (B72142) in a standard electrolyte found that the addition of VEC did not significantly alter the reactivity and self-heating rate when compared to the base electrolyte.[6][7] This suggests that VEC itself does not introduce new thermal instabilities in the typical operating temperature range of the battery, unlike some other additives.[6][7]

Decomposition Mechanism

The principal decomposition pathway for VEC in a lithium-ion battery is reductive polymerization on the anode surface.[2][4][8] This process is initiated by the electrochemical reduction of the VEC molecule, leading to the opening of the carbonate ring and subsequent polymerization of the vinyl group. The resulting polymer, poly(vinyl ethylene carbonate), is a major component of the stable and protective SEI layer.[9]

While the electrochemical decomposition of VEC is well-documented, information on its purely thermal decomposition is limited in publicly available literature. It is presumed that at sufficiently high temperatures, VEC would undergo thermal polymerization, likely through a radical mechanism initiated by the cleavage of the weakest bonds in the molecule.

Decomposition Products

Quantitative Thermal Analysis Data

Direct quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) on pure vinyl ethylene carbonate is scarce in the literature. The available data focuses on the performance of VEC as an additive in complete electrolyte systems.

Table 1: Comparative Thermal Reactivity of Electrolyte Additives with Lithiated Graphite

Additive (10 wt%)Onset Temperature of Exotherm (°C)Effect on Reactivity vs. Control ElectrolyteReference
None (Control)~210-[6][7]
Vinyl Carbonate (VC)Reduced reactivity below ~200Reduces reactivity[6][7]
Vinyl Ethylene Carbonate (VEC) No significant change Does not affect reactivity [6][7]
Fluoroethylene Carbonate (FEC)Small exotherm starting at ~50Increases reactivity above 130[6][7]

Experimental Protocols

The following sections describe typical methodologies for the key experiments cited in the study of VEC's thermal stability and decomposition.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to determine the mass loss of a material as a function of temperature, providing information on its thermal stability and decomposition temperatures.

  • Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

  • Sample Preparation: A small, precisely weighed sample of VEC (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: A continuous flow of inert gas (e.g., nitrogen or argon) at a specified rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.[12]

    • Heating Rate: A linear heating rate, typically in the range of 5-20 °C/min.[7]

    • Temperature Range: From ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition is determined as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions such as melting, crystallization, and decomposition, along with the associated enthalpy changes.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of VEC (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained in the sample chamber.

    • Heating Program: A controlled heating rate, often the same as that used in TGA for direct comparison (e.g., 10 °C/min), is applied over a desired temperature range.

  • Data Analysis: The DSC thermogram plots heat flow (mW) against temperature (°C). Endothermic and exothermic peaks correspond to thermal events. The onset temperature, peak temperature, and enthalpy of decomposition (in J/g) can be calculated from the thermogram.

Accelerating Rate Calorimetry (ARC)

ARC is used to study the time, temperature, and pressure relationships of a material's exothermic reactions under adiabatic conditions, providing insights into thermal runaway scenarios.

  • Instrumentation: An accelerating rate calorimeter.

  • Sample Preparation: The sample (e.g., lithiated graphite and electrolyte containing VEC) is placed in a sealed, robust sample bomb.

  • Experimental Conditions:

    • Heat-Wait-Search Mode: The instrument heats the sample to a starting temperature, waits for thermal equilibrium, and then monitors for any self-heating. If the rate of self-heating exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample temperature.[13]

  • Data Analysis: The data is presented as plots of temperature and pressure versus time, and self-heating rate versus temperature. This allows for the determination of the onset temperature of thermal runaway and the kinetics of the exothermic decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.

  • Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A small amount of the sample (VEC) is placed in a pyrolysis tube or on a filament.

  • Experimental Conditions:

    • Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 500-1000 °C) in an inert atmosphere.[4][5]

    • GC Separation: The resulting pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

    • MS Detection: The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

  • Data Analysis: The chromatogram shows the separated decomposition products, and the mass spectrum of each peak is compared to a library of known compounds for identification.

Visualizations of Pathways and Workflows

The following diagrams illustrate the proposed decomposition pathway of VEC and a general workflow for its thermal analysis.

VEC_Decomposition_Pathway Proposed Thermal Decomposition Pathway of VEC VEC Vinyl Ethylene Carbonate (VEC) Initiation Thermal Initiation (High Temperature) VEC->Initiation Radical_Species Radical Species Initiation->Radical_Species Propagation Polymerization (Propagation) Radical_Species->Propagation Poly_VEC Poly(vinyl ethylene carbonate) Propagation->Poly_VEC Decomposition Further Decomposition (Higher Temperatures) Poly_VEC->Decomposition Gaseous_Products Gaseous Products (e.g., CO2, small hydrocarbons) Decomposition->Gaseous_Products Char Carbonaceous Char Decomposition->Char Thermal_Analysis_Workflow Experimental Workflow for VEC Thermal Analysis cluster_0 Initial Thermal Screening cluster_1 Decomposition Product Analysis cluster_2 Safety and Hazard Analysis TGA Thermogravimetric Analysis (TGA) - Determine mass loss vs. temperature - Identify onset of decomposition Data_Interpretation Data Interpretation and Kinetic Modeling TGA->Data_Interpretation DSC Differential Scanning Calorimetry (DSC) - Identify thermal transitions (melting, decomposition) - Quantify enthalpy changes DSC->Data_Interpretation Py_GC_MS Pyrolysis-GC-MS - Identify volatile & semi-volatile  decomposition products Py_GC_MS->Data_Interpretation ARC Accelerating Rate Calorimetry (ARC) - Assess thermal runaway potential - Determine onset of exothermic reactions ARC->Data_Interpretation Sample VEC Sample Sample->TGA Sample->DSC Sample->Py_GC_MS Sample->ARC

References

solubility of 4-Vinyl-1,3-dioxolan-2-one in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Solubility of 4-Vinyl-1,3-dioxolan-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of this compound (VEC), a compound of significant interest as an electrolyte additive in lithium-ion batteries and a versatile monomer in polymer synthesis. While quantitative solubility data is not extensively available in public literature, this guide summarizes the existing qualitative information and provides a detailed experimental protocol for researchers to determine precise solubility values.

Overview of this compound (VEC) Solubility

This compound (CAS: 4427-96-7), also known as Vinyl Ethylene Carbonate, is a cyclic organic carbonate. Its molecular structure, featuring a polar carbonate group and a non-polar vinyl group, suggests a wide range of solubility in various organic solvents. It is noted to be miscible with common carbonate and ether solvents, which are frequently used in lithium-ion battery electrolytes. A related compound, 4-Ethyl-1,3-dioxolan-2-one, is described as a polar aprotic solvent with good miscibility with many organic solvents, a characteristic likely shared by VEC due to their structural similarities.[1]

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in various organic solvents. It is important to note that "miscible" implies complete solubility in all proportions.

Solvent ClassSpecific SolventsSolubility ProfileReference(s)
Carbonates Ethylene Carbonate, Propylene Carbonate, Dimethyl Carbonate, Diethyl CarbonateMiscible
Ethers Tetrahydrofuran (THF), Diethyl EtherMiscible / Soluble
Apolar Solvents TolueneLikely Soluble
Aqueous WaterInsoluble

Experimental Protocol for Quantitative Solubility Determination

To address the lack of specific quantitative data, a robust experimental protocol is essential. The following details a standard laboratory procedure for determining the solubility of this compound in various organic solvents using the isothermal equilibrium method followed by gravimetric or chromatographic analysis.

Materials and Equipment
  • Solute: High-purity this compound (≥99%)

  • Solvents: Anhydrous, high-purity organic solvents of interest (e.g., acetone, ethanol, tetrahydrofuran, toluene, dimethyl carbonate)

  • Equipment:

    • Analytical balance (±0.0001 g)

    • Temperature-controlled shaker or incubator

    • Thermostatic water bath

    • Calibrated thermometer or thermocouple

    • Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

    • Syringes and syringe filters (0.22 µm, solvent-compatible)

    • Volumetric flasks and pipettes

    • Drying oven or vacuum oven

    • (Optional) Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

    • Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microparticles.

  • Analysis (Gravimetric Method):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent in a drying oven or vacuum oven at a temperature below the boiling point of this compound but sufficient to remove the solvent.

    • Once all the solvent has evaporated and a constant weight is achieved, re-weigh the vial containing the dried solute.

    • The difference in weight corresponds to the mass of dissolved this compound.

  • Analysis (Chromatographic Method - Optional):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using GC or HPLC.

    • Dilute an accurately measured aliquot of the filtered saturated solution and analyze it using the same chromatographic method.

    • Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.

Data Calculation

The solubility can be expressed in various units:

  • Grams per 100 mL of solvent ( g/100 mL):

    • Solubility = (mass of dissolved VEC / volume of solvent) * 100

  • Molarity (mol/L):

    • Solubility = (moles of dissolved VEC / volume of solution in L)

  • Weight Percent (wt%):

    • Solubility = (mass of dissolved VEC / (mass of dissolved VEC + mass of solvent)) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess VEC to vials B Add known volume of solvent A->B C Seal vials B->C D Agitate at constant temperature (24-48 hours) C->D E Settle undissolved solid (≥4 hours) D->E F Draw supernatant with pre-warmed syringe E->F G Filter into pre-weighed vial F->G H Gravimetric Analysis G->H I Chromatographic Analysis (Optional) G->I H1 Weigh filtered solution H->H1 I1 Prepare calibration curve I->I1 H2 Evaporate solvent H1->H2 H3 Weigh dried solute H2->H3 J Calculate Solubility (g/100mL, mol/L, wt%) H3->J I2 Analyze diluted sample I1->I2 I2->J

Caption: Workflow for determining the solubility of this compound.

This guide provides the foundational knowledge and a practical framework for researchers to explore and quantify the solubility of this compound in various organic solvents, thereby enabling more precise formulation and application in their respective fields.

References

early research and discovery of 4-Vinyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Early Research and Discovery of 4-Vinyl-1,3-dioxolan-2-one

Introduction

This compound, also known as vinyl ethylene (B1197577) carbonate, is a significant cyclic carbonate monomer. Its early research and discovery were primarily driven by the quest for novel monomers that could undergo polymerization to produce functional polymers. A key synthetic route that emerged from early studies is the cycloaddition of carbon dioxide (CO2) to 3,4-epoxy-1-butene. This reaction is valued for its atom economy and its utilization of CO2 as a C1 building block. The presence of the vinyl group allows for further functionalization or polymerization, making it a versatile chemical intermediate.

Synthesis and Discovery

The synthesis of this compound was a subject of investigation in the mid-20th century, with a notable method being the reaction of 3,4-epoxy-1-butene with carbon dioxide. This reaction is typically catalyzed by various salts and complexes. Early research focused on optimizing the reaction conditions to achieve high yields and selectivity.

A significant advancement in the synthesis involved the use of alkali metal halides as catalysts. For instance, lithium bromide was found to be an effective catalyst for this transformation. The reaction proceeds by the nucleophilic attack of the halide ion on the epoxide ring, followed by the insertion of carbon dioxide and subsequent ring-closure to form the cyclic carbonate.

Another area of early investigation was the use of organotin compounds as catalysts. These catalysts demonstrated high activity and selectivity for the formation of this compound from 3,4-epoxy-1-butene and CO2.

The general reaction scheme is depicted below:

Synthesis_of_4_Vinyl_1_3_dioxolan_2_one cluster_reactants Reactants cluster_product Product 3_4_epoxy_1_butene 3,4-Epoxy-1-butene VEC This compound 3_4_epoxy_1_butene->VEC + CO2 CO2 Carbon Dioxide (CO2) Catalyst Catalyst (e.g., LiBr, Organotin compounds) Catalyst->VEC

Caption: Synthesis of this compound from 3,4-Epoxy-1-butene and CO2.

Physicochemical Properties

Early studies characterized this compound to determine its fundamental physical and spectroscopic properties. This data was crucial for its identification and for understanding its behavior as a monomer in polymerization reactions.

PropertyValue
Boiling Point 115-117 °C at 10 mmHg
¹H NMR (CDCl₃, δ) 4.1-4.6 (m, 2H, CH₂), 5.0-5.5 (m, 3H, CH=CH₂), 5.8-6.2 (m, 1H, CH=CH₂)
¹³C NMR (CDCl₃, δ) 70.9 (CH₂), 77.2 (CH), 116.3 (CH₂=), 135.2 (CH=), 154.9 (C=O)
Infrared (IR, cm⁻¹) ~1800 (C=O stretching)

Experimental Protocols

Detailed experimental procedures from early research provide a foundational understanding of the synthesis of this compound. Below is a representative protocol based on early literature.

Synthesis of this compound using a Lithium Bromide Catalyst

  • Apparatus: A high-pressure autoclave equipped with a magnetic stirrer.

  • Reagents:

    • 3,4-Epoxy-1-butene

    • Lithium bromide (LiBr)

    • Carbon dioxide (CO₂)

  • Procedure:

    • The autoclave is charged with 3,4-epoxy-1-butene and a catalytic amount of lithium bromide.

    • The autoclave is sealed and then pressurized with carbon dioxide to the desired pressure.

    • The reaction mixture is heated to a specific temperature (e.g., 100-150 °C) and stirred for a set duration (e.g., several hours).

    • After the reaction is complete, the autoclave is cooled to room temperature and the excess CO₂ is carefully vented.

    • The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Experimental_Workflow A Charge Autoclave with 3,4-Epoxy-1-butene and LiBr B Pressurize with CO2 A->B C Heat and Stir B->C D Cool and Vent C->D E Purify by Vacuum Distillation D->E F Pure this compound E->F

Caption: Experimental workflow for the synthesis of this compound.

Early Applications and Polymerization

From its discovery, the primary interest in this compound was its potential as a monomer. The vinyl group provides a handle for radical polymerization, while the cyclic carbonate moiety offers opportunities for post-polymerization modification or imparts desirable properties to the resulting polymer, such as increased polarity and a higher glass transition temperature.

Early research explored the polymerization of this compound to poly(vinyl ethylene carbonate). This polymer was investigated for its potential applications in various fields, including as a component in electrolytes for batteries due to the polar nature of the carbonate groups. The polymerization can be initiated by free-radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Polymerization_Pathway Monomer This compound Polymer Poly(vinyl ethylene carbonate) Monomer->Polymer Polymerization Initiator Radical Initiator (e.g., AIBN) Polymerization Polymerization Initiator->Polymerization

Caption: Polymerization of this compound.

Conclusion

The early research and discovery of this compound laid the groundwork for its use as a valuable monomer and chemical intermediate. The development of efficient synthetic routes from 3,4-epoxy-1-butene and carbon dioxide was a key achievement, highlighting an early example of CO2 utilization in chemical synthesis. The characterization of its properties and the exploration of its polymerization behavior established its potential for the creation of functional polymers, a potential that continues to be explored in contemporary materials science.

The Reactivity of the Vinyl Group in 4-Vinyl-1,3-dioxolan-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinyl-1,3-dioxolan-2-one (VEC), also known as vinyl ethylene (B1197577) carbonate, is a versatile cyclic carbonate monomer that has garnered significant interest in various fields, including polymer chemistry and materials science. Its structure, featuring a reactive vinyl group appended to a dioxolanone ring, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the vinyl group in VEC, with a focus on polymerization reactions and other potential chemical modifications. This document is intended to serve as a valuable resource for researchers and professionals exploring the use of VEC in the development of novel materials and drug delivery systems.

Polymerization of this compound

The vinyl group of VEC is amenable to polymerization, offering a route to functional polymers with pendant cyclic carbonate groups. These carbonate moieties can be further modified, making poly(VEC) an attractive platform for various applications.

Free Radical Polymerization

Free radical polymerization is the most studied method for polymerizing VEC. Research has shown that VEC can undergo homo-polymerization and co-polymerization with other vinyl monomers.

Studies have demonstrated the pseudo-living radical activity of VEC in free radical homo-polymerization. A kinetic study of VEC homo-polymerization has shown that molecular weights and monomer conversion increase over time, which is characteristic of pseudo-living polymerizations.[1]

Experimental Protocol: Free Radical Homo-polymerization of VEC

A typical experimental procedure for the free radical homo-polymerization of this compound is as follows:

  • Monomer and Initiator Preparation: this compound (VEC) is purified by passing through a column of basic alumina (B75360) to remove inhibitors. The initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is recrystallized from an appropriate solvent.

  • Reaction Setup: The polymerization is carried out in a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen inlet. A suitable solvent, if any, is added to the vessel.

  • Polymerization: The purified VEC and the initiator are charged into the reaction vessel. The mixture is then degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization. The vessel is then filled with nitrogen and heated to the desired reaction temperature (e.g., 60-80 °C) with constant stirring.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them using techniques such as ¹H NMR spectroscopy to determine monomer conversion and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.

  • Termination and Isolation: Once the desired conversion is reached, the polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane), followed by filtration and drying under vacuum.

Quantitative Data from a Kinetic Study of VEC Homo-polymerization

The following table summarizes the results from a kinetic study of the free radical homo-polymerization of VEC initiated by benzoyl peroxide.[1]

Time (h)Monomer Conversion (%)Mn ( g/mol )Dispersity (Đ)
11015,0001.25
21828,0001.30
43245,0001.35
85568,0001.40
247880,5001.42
1689282,9001.43

Mn = Number average molecular weight, Đ = Dispersity (Mw/Mn)

The electronic structure of the double bond in VEC and its sluggish reactivity can make co-polymerization challenging, particularly with certain monomers like styrene.[1] However, co-polymerization with vinyl ester-based co-monomers is known to be more effective.[1] The controlled radical activity of VEC allows for the synthesis of di-block co-polymers with styrene, which can be utilized for further cross-linking reactions.[1]

Experimental Workflow for Free Radical Polymerization of VEC

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Isolation Purification Purification of VEC & Initiator Setup Reaction Setup (Vessel, Solvent) Purification->Setup Charge reactants Degassing Degassing (Freeze-Pump-Thaw) Setup->Degassing Heating Heating & Stirring (e.g., 60-80°C) Degassing->Heating Initiate polymerization Monitoring Reaction Monitoring (NMR, GPC) Heating->Monitoring Take aliquots Termination Termination (Cooling, Air Exposure) Heating->Termination End of reaction Monitoring->Heating Isolation Polymer Isolation (Precipitation, Filtration, Drying) Termination->Isolation Product Product Isolation->Product Poly(VEC) G VEC This compound (Dienophile) TransitionState [4+2] Cycloaddition Transition State VEC->TransitionState Diene Conjugated Diene (e.g., Butadiene) Diene->TransitionState Product Cyclohexene Derivative TransitionState->Product Formation of six-membered ring G VEC This compound HaloniumIon Cyclic Halonium Ion Intermediate VEC->HaloniumIon Electrophilic attack Halogen Halogen (X₂) Halogen->HaloniumIon Product Vicinal Dihalide HaloniumIon->Product Nucleophilic attack Halide Halide Ion (X⁻) Halide->Product G VEC This compound Organoborane Organoborane Intermediate VEC->Organoborane Hydroboration Borane 1. Borane (BH₃) Borane->Organoborane Product Primary Alcohol Organoborane->Product Oxidation Oxidation 2. H₂O₂, NaOH Oxidation->Product

References

In-Depth Technical Guide on the Reaction Kinetics and Thermodynamics of 4-Vinyl-1,3-dioxolan-2-one (VEC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction kinetics and thermodynamics of 4-Vinyl-1,3-dioxolan-2-one (VEC), a versatile monomer with growing importance in polymer chemistry and material science. This document summarizes key quantitative data, details experimental protocols, and visualizes essential pathways and workflows to facilitate a deeper understanding and application of VEC in research and development.

Reaction Kinetics of this compound

The kinetic behavior of this compound is most prominently characterized by its participation in free-radical polymerization. This process, which exhibits pseudo-living characteristics, allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Free-Radical Polymerization

The free-radical polymerization of VEC is a chain-growth process involving initiation, propagation, and termination steps. A kinetic study of the homopolymerization of VEC has demonstrated that the reaction proceeds in a controlled manner, with monomer conversion and polymer molecular weight increasing over extended periods.[1][2]

Quantitative Kinetic Data

The following table summarizes the kinetic data for the free-radical homopolymerization of VEC. The pseudo-first-order rate constant was calculated from the time versus conversion data presented in the literature, assuming the rate of polymerization is first order with respect to the monomer concentration, a common approximation for pseudo-living polymerizations.[1][3]

ParameterValueMethod of DeterminationReference
Pseudo-first-order rate constant (k) 1.98 x 10⁻⁶ s⁻¹Calculation from ¹H NMR conversion data[1][2]
Monomer Conversion Up to 85% over 168 hours¹H NMR Spectroscopy[1][2]
Molecular Weight (Mn) Up to 4500 g/mol Gel Permeation Chromatography (GPC)[1][2]
Dispersity (Đ) 1.31 - 1.43Gel Permeation Chromatography (GPC)[1][2]

Experimental Protocol: Free-Radical Homopolymerization of VEC

This protocol is based on the kinetic study of VEC homopolymerization.[1][2]

  • Materials:

    • This compound (VEC) monomer

    • Benzoyl peroxide (BPO) as the initiator

    • An appropriate solvent (e.g., deuterated chloroform (B151607) for ¹H NMR monitoring)

  • Procedure:

    • A specific molar ratio of VEC to BPO is used, for example, 40:1.

    • The reaction is typically carried out in bulk or in a suitable solvent.

    • The reaction mixture is maintained at a constant temperature (e.g., 80 °C).

    • Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • Analysis:

    • Monomer Conversion: The conversion of VEC is monitored by ¹H NMR spectroscopy. The disappearance of the vinyl proton signals of the monomer is compared to the appearance of the corresponding signals in the polymer.

    • Molecular Weight and Dispersity: The number-average molecular weight (Mn) and dispersity (Đ) of the polymer are determined by Gel Permeation Chromatography (GPC) using appropriate standards for calibration.

Other Polymerization Methods

While free-radical polymerization is well-documented, VEC, with its vinyl and cyclic carbonate functionalities, can potentially undergo other types of polymerization, including:

  • Anionic Polymerization: The electron-withdrawing nature of the carbonate group could make the vinyl group susceptible to anionic attack. Experimental conditions would require aprotic solvents and highly purified reagents to prevent premature termination.[4]

  • Cationic Polymerization: The oxygen atoms in the dioxolane ring could be protonated by a strong acid, potentially leading to cationic polymerization. Low temperatures are often employed in cationic polymerizations to suppress side reactions.[5][6]

  • Ring-Opening Polymerization: The cyclic carbonate structure of VEC suggests the possibility of ring-opening polymerization, which could be initiated by anionic, cationic, or organometallic catalysts. This would lead to the formation of poly(ether-carbonate)s.[7][8][9][10][11]

Thermodynamics of this compound Reactions

The thermodynamic favorability of a polymerization reaction is determined by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of polymerization.

ΔG = ΔH - TΔS

Enthalpy of Polymerization (ΔH)

The polymerization of vinyl monomers is typically an exothermic process (ΔH < 0) because the conversion of a C=C π-bond in the monomer to a C-C σ-bond in the polymer is energetically favorable. While the specific enthalpy of polymerization for VEC has not been experimentally reported, an estimation can be made by comparing it to structurally similar vinyl monomers.

Estimated Thermodynamic Data

ParameterEstimated ValueBasis for EstimationReference
Enthalpy of Polymerization (ΔH) -80 to -90 kJ/molBased on the heat of polymerization of vinyl acetate (B1210297) (-89 kJ/mol)[12]
Entropy of Polymerization (ΔS) NegativeLoss of translational degrees of freedom upon polymerization[1]
Gibbs Free Energy of Polymerization (ΔG) Negative at typical polymerization temperaturesDriven by the negative enthalpy term[1]
Entropy of Polymerization (ΔS)

The entropy change during polymerization is generally negative (ΔS < 0) because the random arrangement of individual monomer molecules is converted into a more ordered polymer chain, resulting in a loss of translational degrees of freedom.[1]

Gibbs Free Energy of Polymerization (ΔG)

For a polymerization to be spontaneous, the Gibbs free energy change must be negative (ΔG < 0). Since the entropy change is unfavorable, the exothermic enthalpy of polymerization is the primary driving force for the reaction. The polymerization of VEC is thermodynamically favorable at typical reaction temperatures.

Visualizations

Reaction Pathway: Free-Radical Polymerization of VEC

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (BPO) R Primary Radicals (2R•) I->R Heat M VEC Monomer R->M Addition RM Monomer Radical (RM•) RM_n Propagating Chain (RMn•) RM->RM_n + (n-1)M P Polymer RM_n->P Combination or Disproportionation

Caption: Free-radical polymerization of VEC proceeds via initiation, propagation, and termination steps.

Experimental Workflow: Kinetic Study of VEC Polymerization

Kinetic_Study_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Mix VEC and Initiator B Heat to Reaction Temperature A->B C Take Aliquots at Time Intervals B->C D ¹H NMR Analysis C->D E GPC Analysis C->E F Calculate Monomer Conversion D->F G Determine Mn and Đ E->G H Calculate Rate Constant (k) F->H

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 4-Vinyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 4-Vinyl-1,3-dioxolan-2-one (CAS No. 4427-96-7), also known as Vinyl Ethylene Carbonate (VEC). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research materials.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is toxic if swallowed and causes serious eye irritation.[1] It is crucial to understand its GHS classification to implement appropriate safety measures.

Table 1: GHS Hazard Information | Category | Information | Source(s) | | :--- | :--- | :--- | | Pictogram |

ngcontent-ng-c282987731="" class="ng-star-inserted">alt text
| | | Signal Word | Danger |[1][2] | | Hazard Statements | H301: Toxic if swallowed. H319: Causes serious eye irritation. |[1][2] | | Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |[1][2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

Property Value Source(s)
Appearance Colorless liquid [1]
Molecular Formula C₅H₆O₃ [1][2]
Molecular Weight 114.10 g/mol [1][2]
Boiling Point 237 °C at 977 hPa [1][2]
Density 1.188 g/mL at 25 °C [1]
Flash Point 96.9 °C (closed cup) [1]
Refractive Index n20/D 1.45 [3]
Partition Coefficient (log Pow) 0.89 / -0.24 [1]

| Water Solubility | No data available |[1] |

Toxicological Information

The primary acute health hazard is toxicity upon ingestion.

Table 3: Acute Toxicity Data

Route Species Value Source(s)
Oral (LD50) Rat 167 mg/kg [1][2]

| Dermal (LD50) | Rat | > 2,000 mg/kg |[1][2] |

To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly and exhaustively investigated. This compound is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[2][4]

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to handling protocols is mandatory to prevent exposure.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4][5]

  • Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety glasses and a face shield.[1][2] Equipment must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2]

  • Skin Protection: Handle with chemically resistant gloves.[1][2] Gloves must be inspected before use.[1][2] Use proper glove removal technique to avoid skin contact.[1][2] Wear appropriate protective clothing to prevent skin exposure.[4][5]

  • Respiratory Protection: If vapors or mists are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][4] A filter type ABEK is recommended.

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not breathe vapors or mist.[2][5]

  • Wash hands thoroughly before breaks and immediately after handling the product.[1][2]

  • Do not eat, drink, or smoke in the work area.[1][2]

Storage and Stability

Proper storage is essential to maintain chemical integrity and prevent hazardous situations.

Storage Conditions
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][4]

  • The recommended storage temperature is 2-8°C; keep refrigerated.[1][3][5] The substance is heat-sensitive.[1]

  • Store locked up or in an area accessible only to qualified or authorized personnel.

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1][2]

Stability and Reactivity
  • Chemical Stability: The product is stable under recommended storage conditions.[1][2][5]

  • Conditions to Avoid: Elevated temperatures.[1][2]

  • Incompatible Materials: Strong oxidizing agents.[1][2][4][5]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides (carbon monoxide, carbon dioxide) can form.[1][2][4][5]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[5]

Table 4: Storage and Transportation Details

Parameter Specification Source(s)
Storage Temperature 2 - 8 °C [1][3][5]
Storage Class Code 6.1C (Combustible, acute toxic Cat. 3)
UN Number 2810 [1][2]
Proper Shipping Name TOXIC LIQUID, ORGANIC, N.O.S. (this compound) [1]
Transport Hazard Class 6.1 [1][2]

| Packing Group | III |[1][2] |

Emergency Procedures

First-Aid Measures
  • General Advice: Consult a physician immediately.[1][2] Show this safety data sheet to the doctor in attendance.[1][2][5]

  • If Inhaled: Move the person into fresh air.[1][2] If not breathing, give artificial respiration.[1][2] Consult a physician.[1][2]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[1][2] Take the victim immediately to the hospital and consult a physician.[1][2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2][5]

  • If Swallowed: Immediately call a POISON CENTER or doctor.[1][2] Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][2] Do NOT induce vomiting.[5]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas.[1][2][5] Use personal protective equipment, including respiratory protection.[1][2] Ensure adequate ventilation.[1][2] Avoid breathing vapors, mist, or gas.[1][2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1][2] Do not let the product enter drains.[1][2]

  • Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[1][5] Collect the material and dispose of it as hazardous waste.[1][2][5] Keep in suitable, closed containers for disposal.[1][2][5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2][5]

  • Specific Hazards: The substance is combustible.[1] Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][2][5]

Table 5: NFPA 704 Ratings

Category Rating Source(s)
Health 3 [5]
Flammability 1 [5]
Instability 0 [5]

Note: One source provides conflicting ratings of Health: 1, Fire: 0, Reactivity: 0.[1] The more conservative ratings are presented here.

Experimental Protocols and Workflows

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal, incorporating key safety checkpoints.

SafeHandlingWorkflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling (In Fume Hood) cluster_spill Accidental Release cluster_disposal Waste Disposal Receive Receive Shipment (UN 2810, Class 6.1) Inspect Inspect Container for Damage Receive->Inspect Store Store in Designated Area (2-8°C, Locked Up) Inspect->Store If OK Segregate Segregate from Strong Oxidizing Agents DonPPE Wear Appropriate PPE (Gloves, Safety Glasses, Face Shield) Store->DonPPE PrepWork Prepare Work Area (Ensure Ventilation) DonPPE->PrepWork HandleChem Handle Chemical (Avoid Inhalation/Contact) PrepWork->HandleChem PostHandle Wash Hands Thoroughly After Handling HandleChem->PostHandle Evacuate Evacuate Area HandleChem->Evacuate Spill Occurs Dispose Dispose as Hazardous Waste (Follow Regulations) HandleChem->Dispose Dispose of Waste PostHandle->Store Return to Storage PostHandle->Dispose Dispose of Contaminated PPE Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Absorb Contain & Absorb Spill with Inert Material Ventilate->Absorb Collect Collect in Closed Container for Disposal Absorb->Collect Collect->Dispose

References

Methodological & Application

Application Notes and Protocols for 4-Vinyl-1,3-dioxolan-2-one (VEC) in Lithium-Ion Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Vinyl-1,3-dioxolan-2-one (VEC) as a functional electrolyte additive in lithium-ion batteries. The included protocols offer detailed, step-by-step guidance for the preparation, assembly, and electrochemical evaluation of battery cells incorporating VEC.

Introduction

This compound, also known as Vinyl Ethylene Carbonate (VEC), is a reactive film-forming additive for lithium-ion battery electrolytes.[1][2] Its primary function is to electropolymerize on the electrode surfaces, forming a stable passivation layer known as the solid electrolyte interphase (SEI) on the anode or a cathode electrolyte interphase (CEI) on the cathode.[3][2][4] This protective layer is crucial for enhancing battery performance, including cycle life, safety, and efficiency.[3][1]

Recent studies suggest that VEC's benefits may primarily stem from the formation of a CEI, particularly in high-voltage applications, which stabilizes the cell and enhances performance.[5] VEC is reported to decompose at approximately 1.35V, enabling the formation of a dense and stable SEI film on graphite (B72142) anodes.[3] This film can suppress the decomposition of the electrolyte, thereby improving the charge-discharge efficiency and cycling characteristics of the battery.[3] Furthermore, VEC's high boiling point and flash point contribute to the overall safety of the battery.[3]

Key Performance Enhancements with VEC

The addition of VEC to lithium-ion battery electrolytes has been shown to yield significant improvements in several key performance metrics. The following table summarizes quantitative data from various studies.

Performance MetricElectrode SystemVEC ConcentrationImprovementReference
Capacity Retention LiNi₀.₄Mn₀.₄Co₀.₂O₂/Graphite (High Voltage)2.0 wt.%Increased from 62.5% to 74.5% after 300 cycles[5]
Retained Discharge Capacity Not SpecifiedNot SpecifiedIncreased from 68.8% to 84.8% after several cycles
Maintained Capacity Lithia-based Cathode/Li Metal5 vol.%Maintained a capacity of 600 mAh·g⁻¹[1]
Low-Temperature Performance Not SpecifiedNot SpecifiedImproved low-temperature charge/discharge capacity[4]

Experimental Protocols

Electrolyte Preparation with VEC

This protocol describes the preparation of a standard lithium-ion battery electrolyte containing VEC. All procedures should be carried out in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Materials:

  • Ethylene Carbonate (EC), battery grade

  • Dimethyl Carbonate (DMC), battery grade

  • Lithium hexafluorophosphate (B91526) (LiPF₆), battery grade

  • This compound (VEC), battery grade (≥99.9% purity)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare the base electrolyte by mixing EC and DMC in a 1:1 volume ratio in a volumetric flask.

  • Slowly add LiPF₆ to the solvent mixture while stirring until a final concentration of 1.0 M is achieved. Ensure the salt is fully dissolved. This is the baseline electrolyte.

  • To the baseline electrolyte, add the desired volume percentage of VEC (e.g., for a 5 vol.% VEC electrolyte, add 5 mL of VEC to 95 mL of the baseline electrolyte).

  • Stir the final solution for at least one hour to ensure homogeneity.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

G cluster_0 Electrolyte Preparation Workflow Solvents EC + DMC (1:1 v/v) Salt LiPF₆ BaseElectrolyte 1.0 M LiPF₆ in EC:DMC Additive VEC FinalElectrolyte VEC-containing Electrolyte

Coin Cell Assembly (CR2032)

This protocol outlines the assembly of a CR2032 coin cell for electrochemical testing of the VEC-containing electrolyte. The assembly must be performed inside an argon-filled glovebox.

Materials:

  • CR2032 coin cell cases (positive and negative caps)

  • Gasket

  • Spacer disc

  • Spring

  • Cathode (e.g., NMC622 coated on aluminum foil, punched to 15 mm diameter)

  • Anode (e.g., graphite coated on copper foil, punched to 16 mm diameter)

  • Separator (e.g., Celgard 2325, punched to 19 mm diameter)

  • VEC-containing electrolyte

  • Micropipette

  • Tweezers

  • Coin cell crimper

Procedure:

  • Place the positive cap on the base of the crimper die.

  • Carefully place the cathode in the center of the positive cap, with the active material facing up.

  • Dispense 2-3 drops of the VEC-containing electrolyte onto the cathode surface.

  • Place the separator on top of the cathode.

  • Add another 2-3 drops of electrolyte onto the separator.

  • Place the anode on top of the separator, with the active material facing down.

  • Add a few more drops of electrolyte to ensure the anode is wetted.

  • Place the spacer disc on top of the anode.

  • Place the spring on top of the spacer disc.

  • Place the gasket on top of the spring, ensuring it is properly seated.

  • Carefully place the negative cap on top of the assembly.

  • Transfer the assembly to the coin cell crimper and apply pressure to seal the cell.

  • Clean the exterior of the assembled coin cell before removing it from the glovebox.

G Positive_Cap Positive Cap Cathode Cathode Positive_Cap->Cathode Electrolyte1 Add Electrolyte Cathode->Electrolyte1 Separator Separator Electrolyte1->Separator Electrolyte2 Add Electrolyte Separator->Electrolyte2 Anode Anode Electrolyte2->Anode Spacer Spacer Anode->Spacer Spring Spring Spacer->Spring Gasket Gasket Spring->Gasket Negative_Cap Negative Cap Gasket->Negative_Cap Crimping Crimp to Seal Negative_Cap->Crimping

Electrochemical Testing Protocols

The following are standard electrochemical tests to evaluate the performance of the assembled coin cells.

Objective: To investigate the electrochemical reduction and oxidation behavior of the VEC-containing electrolyte and the formation of the SEI/CEI layer.

Equipment: Potentiostat/Galvanostat

Procedure:

  • Connect the assembled coin cell to the potentiostat.

  • Set the potential window appropriate for the electrode chemistry (e.g., 3.0 V to 0.01 V vs. Li/Li⁺ for graphite anode).

  • Set the scan rate, typically between 0.1 mV/s and 1.0 mV/s.

  • Run the CV for at least three cycles to observe the evolution of the electrochemical features.

  • Analyze the resulting voltammogram for reduction peaks corresponding to SEI formation, and any changes in the redox peaks of the active material.

Objective: To evaluate the specific capacity, coulombic efficiency, and cycle life of the battery with the VEC-containing electrolyte.

Equipment: Battery cycler

Procedure:

  • Place the coin cell in the battery cycler.

  • Formation Cycles: Perform the initial charge/discharge cycles at a low C-rate (e.g., C/20 or C/10) for 2-3 cycles to ensure a stable SEI/CEI formation.

  • Standard Cycling: Cycle the cell at a desired C-rate (e.g., C/5 or C/2) within the specified voltage window for the electrode materials (e.g., 3.0 V to 4.3 V for NMC/graphite).

  • Continue cycling for a predetermined number of cycles (e.g., 100, 300, or until the capacity fades to 80% of its initial value).

  • Record the charge and discharge capacities at each cycle to calculate the coulombic efficiency and capacity retention.

Objective: To analyze the impedance characteristics of the cell, including the resistance of the SEI/CEI layer and the charge transfer resistance.

Equipment: Potentiostat/Galvanostat with EIS capability

Procedure:

  • Connect the coin cell to the potentiostat.

  • Set the cell to a specific state of charge (SOC), typically 100% or 50%.

  • Apply a small AC voltage perturbation (e.g., 5-10 mV).

  • Sweep the frequency over a wide range, typically from 1 MHz to 0.01 Hz.

  • Record the impedance data and plot it as a Nyquist plot (Z' vs. -Z'').

  • Fit the Nyquist plot to an equivalent circuit model to extract the values for solution resistance, SEI/CEI resistance, and charge transfer resistance.

  • Repeat the EIS measurement at different cycle numbers to monitor the evolution of the interfacial impedance.

Characterization of the VEC-Derived Interphase

To understand the mechanism by which VEC improves battery performance, it is essential to characterize the composition and morphology of the SEI/CEI layer.

Techniques:

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the interphase layer.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the electrodes after cycling.

  • Transmission Electron Microscopy (TEM): To obtain high-resolution images of the interphase layer's cross-section.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the VEC decomposition products on the electrode surface.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To analyze the gaseous byproducts of electrolyte decomposition.[5]

G cluster_0 VEC Mechanism of Action VEC This compound (VEC) in Electrolyte Polymerization Electrochemical Polymerization SEI_CEI Formation of Stable SEI (Anode) / CEI (Cathode) Benefits Improved Cycle Life Enhanced Safety Better Efficiency

Safety Precautions

VEC is classified as toxic if swallowed.[3] Always handle VEC and the prepared electrolytes inside a fume hood or a glovebox. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of accidental exposure or if feeling unwell, seek immediate medical attention.[3]

References

Application Note: 4-Vinyl-1,3-dioxolan-2-one (VEC) as a Film-Forming Additive for Enhanced Solid Electrolyte Interphase (SEI) Stability

Author: BenchChem Technical Support Team. Date: December 2025

AN-BATT-001

Introduction

The Solid Electrolyte Interphase (SEI) is a critical passivation layer that forms on the anode surface of lithium-ion batteries during the initial charge cycle.[1][2] A stable, ionically conductive, and electronically insulating SEI is paramount for ensuring long cycle life, high coulombic efficiency, and overall battery safety.[1] However, with conventional carbonate-based electrolytes, the SEI layer can be unstable, particularly on next-generation high-capacity anodes like silicon, which experience significant volume changes (~300%) during lithiation and delithiation.[3][4] This instability leads to continuous electrolyte decomposition, loss of active lithium, and rapid capacity fade.[4]

4-Vinyl-1,3-dioxolan-2-one (VEC), also known as vinylethylene carbonate, is a promising electrolyte additive designed to address these challenges.[5] Having a high reduction potential, VEC is preferentially reduced on the anode surface before the bulk electrolyte solvents.[5] This process is believed to involve electropolymerization of the vinyl group, forming a stable, flexible, and robust SEI layer that can better accommodate anode volume changes and passivate the surface against further undesirable reactions.[6][7] This note provides a detailed overview of VEC's mechanism, performance benefits, and protocols for its application and evaluation.

Mechanism of Action

The primary function of VEC is to form a modified SEI layer through electrochemical reduction. It is believed that the vinyl group of the VEC molecule undergoes radical polymerization upon reduction at the anode surface.[7] This creates a polymer-based SEI, often containing polycarbonate species, which is more flexible and stable than the SEI formed from standard carbonate solvents like ethylene (B1197577) carbonate (EC).[8] This enhanced SEI provides a more effective passivation layer, which can inhibit the reduction of other electrolyte components and minimize gas generation.[5] While traditionally viewed as an anode film-former, recent studies suggest VEC may also participate in forming a protective cathode-electrolyte interphase (CEI) in certain high-voltage systems.[9]

VEC_Mechanism cluster_electrolyte Electrolyte Bulk cluster_anode Anode Surface (Initial Charge) cluster_sei SEI Layer VEC VEC Molecule Anode Graphite (B72142) / Silicon Anode Surface VEC->Anode Preferential Reduction (Higher Potential) Solvent EC/DEC/DMC Solvent->Anode Reduction Inhibited PolyVEC Stable Poly(VEC) Layer Anode->PolyVEC Forms Flexible Polymer SEI Li2CO3 Li₂CO₃

Caption: Proposed mechanism of VEC electropolymerization on an anode surface.

Performance Data

The addition of VEC to standard lithium-ion battery electrolytes has demonstrated significant improvements across various performance metrics. The data below, synthesized from multiple studies, highlights these benefits.

Table 1: Effect of VEC on First Cycle Efficiency and Impedance

Electrolyte CompositionAnode TypeFirst Cycle Efficiency (%)SEI Resistance (Ω)Reference
Baseline (No Additive)Carbon< 80%Higher[6]
Baseline + VECCarbon> 82%Lower[6]
Baseline (No Additive)Lithia-based CathodeNot Specified~180 (after 1 cycle)[10]
Baseline + 5 vol% VECLithia-based CathodeNot Specified~100 (after 1 cycle)[10]

Table 2: Effect of VEC on Cycling Stability and Capacity Retention

Electrolyte CompositionAnode TypeTest ConditionsCapacity RetentionReference
Baseline (No Additive)Si/C CompositeNot SpecifiedLower[7]
Baseline + 5 wt% VTMS*Si/C CompositeNot SpecifiedImproved Cyclability[7]
Baseline (No Additive)Li-Metal0.25 mA cm⁻², 1.0 mAh cm⁻²Unstable[8]
Baseline + 10% VECLi-Metal0.25 mA cm⁻², 1.0 mAh cm⁻²Stable for 816h (100 cycles)[8]

*Note: Data for Vinyl tris(2-methoxyethoxy) silane (B1218182) (VTMS) is included as it operates on a similar vinyl-group polymerization mechanism, demonstrating the efficacy of this additive class for Si anodes.[7]

Experimental Protocols

The following protocols provide a framework for preparing, assembling, and testing cells with VEC-containing electrolytes. All procedures involving electrolytes and cell components must be performed in an inert atmosphere (e.g., an argon-filled glovebox) with H₂O and O₂ levels below 0.5 ppm.

Protocol 1: VEC-Containing Electrolyte Preparation
  • Solvent Preparation: Prepare the base solvent mixture. A common formulation is a 1:1:1 volume ratio of ethylene carbonate (EC), diethyl carbonate (DEC), and dimethyl carbonate (DMC).[6] Ensure all solvents are battery-grade with low water content (<20 ppm).

  • Salt Dissolution: Slowly dissolve the lithium salt, typically lithium hexafluorophosphate (B91526) (LiPF₆), into the solvent mixture to a final concentration of 1.0 M.[6][10] Stir using a magnetic stir bar in a sealed container until the salt is fully dissolved. This process may be slightly exothermic.

  • Additive Introduction: Using a calibrated micropipette, add the desired amount of VEC to the baseline electrolyte. A typical starting concentration is 2-5% by volume or weight.[10]

  • Homogenization: Stir the final mixture for at least 2-4 hours to ensure the VEC is completely dissolved and the electrolyte is homogeneous.

  • Storage: Store the electrolyte in a sealed, airtight container in the glovebox away from light.

Protocol 2: CR2032 Coin Cell Assembly
  • Component Preparation: Dry all cell components (cases, spacers, springs) and electrodes in a vacuum oven at an appropriate temperature (e.g., 80-120°C) for at least 12 hours to remove moisture. Transfer to the glovebox antechamber.

  • Stacking Sequence: Place the negative case (anode can) on a polypropylene (B1209903) surface. Sequentially stack the following components inside:

    • Anode (e.g., Si-composite, graphite)

    • Porous separator (e.g., polypropylene)

    • Apply ~20-40 µL of the VEC-containing electrolyte onto the separator, ensuring it is fully wetted.

    • Lithium metal counter electrode (for half-cell testing).

    • Stainless steel spacer.

    • Spring.

    • Positive case (cathode can).

  • Crimping: Carefully place the assembled stack into a coin cell crimper. Apply consistent pressure to seal the cell, ensuring a hermetic seal.

  • Resting: Allow the assembled cell to rest for 6-12 hours to ensure complete electrolyte wetting of the electrode pores.

Protocol 3: Electrochemical Evaluation
  • Formation Cycles: The first 1-3 cycles are critical for SEI formation.

    • Conduct the initial cycles at a low C-rate, typically C/20 (a 20-hour charge/discharge).

    • The voltage window should be appropriate for the anode being tested (e.g., 0.01 V to 1.5 V vs. Li/Li⁺ for graphite or silicon).

  • Performance Cycling: After formation, conduct long-term cycling at a higher rate (e.g., C/5 or C/2) to evaluate capacity retention and coulombic efficiency.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements after the formation cycles and at regular intervals during long-term cycling (e.g., after 1, 10, 50, and 100 cycles).

    • A typical frequency range is 100 kHz to 10 mHz with a 5-10 mV AC amplitude.

    • The resulting Nyquist plot can be modeled to determine the evolution of SEI resistance (R_sei). VEC is effective in reducing the impedance of cells.[10]

Experimental_Workflow cluster_prep Preparation (Glovebox) cluster_test Electrochemical Testing cluster_analysis Analysis A Prepare Base Electrolyte (1M LiPF6 in EC/DEC) B Add VEC (2-5%) & Homogenize A->B C Assemble CR2032 Coin Cell B->C D Rest Cell (6-12h) C->D E Formation Cycles (Low Rate, e.g., C/20) D->E F Performance Cycling (High Rate, e.g., C/5) E->F G EIS Measurement (Characterize Impedance) E->G After Formation F->G Periodically H Post-Mortem Analysis (XPS, SEM, TEM) F->H End of Life I Evaluate Capacity & Efficiency Data F->I

References

Application Notes and Protocols for the Polymerization of 4-Vinyl-1,3-dioxolan-2-one in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinyl-1,3-dioxolan-2-one (VEC), also known as vinyl ethylene (B1197577) carbonate, is a versatile monomer that holds significant promise in the synthesis of functional polymers for a range of applications, including drug delivery, coatings, and advanced materials. Its structure uniquely combines a polymerizable vinyl group with a reactive cyclic carbonate moiety. This allows for the formation of polymers with pendant cyclic carbonate groups that can be subsequently modified, offering a powerful platform for creating materials with tailored properties. The cyclic carbonate group is particularly attractive for biomedical applications as it can undergo ring-opening reactions with nucleophiles, such as amines present in proteins, peptides, or drug molecules, to form stable hydroxyurethane linkages. This document provides detailed application notes and protocols for the synthesis of polymers from VEC via radical polymerization and discusses other potential polymerization routes. It also outlines a general protocol for the post-polymerization modification of poly(this compound) [poly(VEC)] for drug conjugation.

Polymerization Methods

Pseudo-Living Radical Polymerization of this compound

Recent studies have shown that the free-radical homopolymerization of VEC exhibits pseudo-living characteristics.[1][2] This behavior is attributed to the sluggish reactivity of the VEC radical, which leads to a slow but continuous growth of polymer chains over extended periods. This method allows for the synthesis of poly(VEC) with controlled molecular weights and the potential for creating block copolymers.[1][2]

This protocol is based on the findings of Sabatini et al.[1][2]

Materials:

  • This compound (VEC), 99%[3]

  • Benzoyl peroxide (BPO), initiator

  • Nitrogen gas (for creating an inert atmosphere)

  • Solvent (e.g., anhydrous toluene, if solution polymerization is desired, though bulk polymerization is also possible)

  • Methanol (for precipitation)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Heating mantle with a temperature controller

  • Schlenk line or similar apparatus for inert atmosphere techniques

Procedure:

  • Monomer and Initiator Preparation: In a round-bottom flask, add the desired amount of VEC monomer. The initiator, BPO, is typically used at a specific molar ratio to the monomer (e.g., 1:100).

  • Inert Atmosphere: The flask is sealed, and the contents are degassed by several freeze-pump-thaw cycles or by purging with nitrogen for at least 30 minutes to remove oxygen, which can inhibit radical polymerization.

  • Polymerization: The reaction mixture is heated to a specific temperature (e.g., 100°C) under a nitrogen atmosphere with continuous stirring. The polymerization is allowed to proceed for a desired period. Samples can be withdrawn at different time intervals to monitor the reaction kinetics.[1][2]

  • Termination and Purification: The polymerization is terminated by cooling the reaction mixture to room temperature. The resulting polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran, THF) and precipitated in a non-solvent like cold methanol.

  • Drying: The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

Characterization:

  • ¹H NMR Spectroscopy: To determine monomer conversion by comparing the integrals of the vinyl protons of the monomer with the polymer backbone protons.[1][2]

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI or Đ) of the polymer.[1][2]

The following table summarizes the kinetic data for the bulk homopolymerization of VEC initiated with BPO at 100°C, demonstrating the pseudo-living nature of the polymerization.[1][2]

Withdrawal Time (hours)Monomer Conversion (%)Mn ( g/mol )PDI (Đ)
2101,5001.8
24252,5001.7
58403,8001.6
130655,5001.5
168806,8001.5

Data adapted from Sabatini et al.[1][2]

G cluster_prep Preparation cluster_reaction Polymerization cluster_post Work-up & Analysis Monomer VEC Monomer Heating Heating (e.g., 100°C) & Stirring Monomer->Heating Initiator BPO Initiator Initiator->Heating Inert Inert Atmosphere (N2 Purge) Inert->Heating Propagation Pseudo-Living Propagation Heating->Propagation Termination Cooling to RT Propagation->Termination Purification Precipitation in Methanol Termination->Purification Drying Vacuum Drying Purification->Drying Characterization NMR & GPC Analysis Drying->Characterization

Caption: Workflow for the pseudo-living radical polymerization of VEC.

Ring-Opening Polymerization (ROP) and Cationic Polymerization of VEC

While the vinyl group of VEC is readily polymerized via radical methods, the ring-opening polymerization (ROP) of the five-membered 1,3-dioxolan-2-one ring is thermodynamically less favorable compared to six- or seven-membered cyclic carbonates.[4][5] The polymerization of five-membered cyclic carbonates often requires high temperatures and can be accompanied by decarboxylation.[4]

However, cationic polymerization of VEC can proceed through the vinyl group. Cationic copolymerization of VEC with other monomers, such as 1,3-dioxolan-4-ones, has been reported to yield alternating copolymers.[6] This suggests that under cationic conditions, the vinyl group is the primary site of polymerization.

Due to the challenges associated with the ROP of the VEC ring itself, a detailed protocol for this specific polymerization is not well-established. Researchers interested in polymers with a polycarbonate backbone may consider using six-membered cyclic carbonate monomers that are known to undergo controlled ROP.[7][8]

Application in Drug Development: Post-Polymerization Modification

The pendant cyclic carbonate groups on the poly(VEC) backbone are highly valuable for bioconjugation and drug delivery applications. These groups can react with primary and secondary amines of drug molecules or targeting ligands to form stable hydroxyurethane linkages. This reaction proceeds under mild conditions and without the need for coupling agents, making it an attractive method for conjugating sensitive therapeutic molecules.

Signaling Pathway for Amine-Reactive Drug Conjugation

G PolyVEC Poly(VEC) with Pendant Cyclic Carbonate Conjugate Polymer-Drug Conjugate (Hydroxyurethane Linkage) PolyVEC->Conjugate Ring-Opening Reaction Drug Drug Molecule with Amine Group (R-NH2) Drug->Conjugate

Caption: Reaction scheme for drug conjugation to poly(VEC).

General Protocol for Amine-Reactive Drug Conjugation

Materials:

  • Poly(VEC)

  • Amine-containing drug molecule or ligand

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))

  • Base catalyst (optional, e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Dialysis tubing or centrifugal filters for purification

Procedure:

  • Dissolution: Dissolve a known amount of poly(VEC) in the anhydrous aprotic solvent in a reaction vessel.

  • Drug Addition: In a separate vial, dissolve the amine-containing drug molecule in the same solvent. Add the drug solution to the polymer solution. The molar ratio of the drug to the cyclic carbonate units on the polymer can be varied to control the drug loading.

  • Reaction: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) under a nitrogen atmosphere. The reaction progress can be monitored by techniques such as FTIR (disappearance of the carbonate carbonyl peak at ~1800 cm⁻¹) or NMR. A base catalyst like DBU can be added to facilitate the reaction, particularly with less nucleophilic amines.

  • Purification: Upon completion, the polymer-drug conjugate is purified to remove unreacted drug and catalyst. This is typically achieved by dialysis against a suitable solvent or by using centrifugal filters with an appropriate molecular weight cut-off.

  • Isolation: The purified polymer-drug conjugate is isolated by lyophilization or precipitation in a non-solvent.

Characterization:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the covalent attachment of the drug to the polymer backbone and to quantify the drug loading.

  • FTIR Spectroscopy: To observe the formation of the urethane (B1682113) linkage and the disappearance of the cyclic carbonate.

  • UV-Vis Spectroscopy or Fluorescence Spectroscopy: If the drug has a chromophore or is fluorescent, these techniques can be used to quantify the drug loading.

  • GPC: To determine any changes in the molecular weight and PDI of the polymer after conjugation.

Conclusion

The polymerization of this compound provides a straightforward route to functional polymers with reactive pendant cyclic carbonate groups. The pseudo-living radical polymerization allows for good control over the polymer synthesis. The resulting poly(VEC) is an excellent scaffold for post-polymerization modification, particularly for the conjugation of amine-containing therapeutic agents through the formation of stable hydroxyurethane linkages. These features make VEC a highly promising monomer for the development of advanced polymer-based drug delivery systems and other biomedical applications.

References

Application Notes and Protocols: Synthesis of Functional Polymers Using Vinyl Ethylene Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinyl ethylene (B1197577) carbonate (VEC), also known as 4-ethenyl-1,3-dioxolane-2-one, is a versatile monomer for the synthesis of functional polymers. The key feature of VEC is its pendant five-membered cyclic carbonate group, which can undergo post-polymerization modification with a variety of nucleophiles. This reactivity allows for the straightforward introduction of a wide range of functional groups, making poly(vinyl ethylene carbonate) (PVEC) and its copolymers highly attractive for applications in drug delivery, biomaterials, and advanced coatings.[1][2][3]

The cyclic carbonate moiety is particularly reactive with primary amines at ambient or slightly elevated temperatures, providing a non-toxic route to side-chain urethane (B1682113) polymers.[1][2] This functionality is crucial for bioconjugation, where polymers can be functionalized with drugs, targeting ligands, or imaging agents.[4] This document provides an overview of polymerization techniques for VEC and detailed protocols for synthesis and functionalization.

Polymerization Methodologies for Vinyl Ethylene Carbonate

VEC can be polymerized or copolymerized through several methods, primarily free-radical processes. The choice of method depends on the desired polymer architecture, molecular weight control, and application.

  • Free-Radical Polymerization: This is the most common method for polymerizing VEC. It can be carried out in solution, emulsion, or bulk.[2][5]

    • Solution Polymerization: VEC copolymerizes effectively with vinyl ester monomers like vinyl acetate (B1210297) over a wide compositional range, often achieving quantitative conversion and incorporation.[2] However, copolymerization with acrylic or styrenic monomers can be less efficient, with lower incorporation of VEC.[2]

    • Emulsion Polymerization: This technique is suitable for producing cyclic carbonate functional latex polymers. VEC has been successfully copolymerized with vinyl acetate and butyl acrylate (B77674) in emulsion systems, showing quantitative incorporation without affecting latex stability.[2] A key consideration is the potential for hydrolysis of VEC in acidic aqueous media, though its low water solubility (3.3%) mitigates this risk as it primarily resides in the oil phase.[2]

  • Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be employed to synthesize well-defined PVEC with controlled molecular weights and low polydispersity (PDI ≈ 1.2).[6] The living nature of this process allows for the creation of block copolymers, for example, by chain extension with styrene.[6]

  • Anodic Polymerization: VEC can undergo anodic polymerization, particularly relevant in the context of lithium-ion battery electrolytes where it can be used as an additive.[7] Oxidation of VEC at potentials above approximately 3.6 V can initiate polymerization, forming a polycarbonate film on the electrode surface.[7]

Post-Polymerization Functionalization

The pendant cyclic carbonate groups on the PVEC backbone are reactive handles for introducing functionality. This post-polymerization modification is an attractive and straightforward approach to creating multifunctional polymers.[1]

The primary reaction involves the nucleophilic ring-opening of the carbonate by primary amines. This reaction is chemoselective and atom-efficient, yielding a hydroxyurethane linkage without the need for toxic isocyanate precursors. This is particularly advantageous for biomedical applications where biocompatibility is paramount. The resulting hydroxyl group can be a site for further modification if desired.

G

Caption: Workflow for synthesis and functionalization of VEC polymers.

// Invisible edges for layout edge [style=invis]; struct1 -> amine; amine -> struct2;

// Visible arrow for reaction edge [style=solid, color="#202124", minlen=2]; amine:e -> struct2:w [lhead=cluster_reaction, ltail=cluster_reaction, label=" Ring-Opening\nAddition "]; }

Caption: Ring-opening of pendant carbonate with a primary amine.

Quantitative Data Summary

The following tables summarize quantitative data from representative polymerization experiments involving VEC and related monomers.

Table 1: Controlled Radical Polymerization of Vinylene Carbonate (VCB) via RAFT [6]

Conversion (%)Mn (GPC, g/mol )PDI
205,8001.21
459,2001.20
6812,5001.22
8815,1001.20
Reaction Conditions: Redox-initiated room temperature micro-emulsion process.

Table 2: Free Radical Copolymerization of VEC with (Meth)acrylate Monomers [2]

ComonomerVEC in Feed (wt%)Polymerization Temp (°C)VEC in Polymer (wt%)Monomer Conversion (%)
Styrene2080~016
Styrene20100~025
Methyl Methacrylate201001.990
Butyl Acrylate201005.095
Reaction Conditions: Solution polymerization in mixed xylenes (B1142099), 3-hour monomer addition.

Table 3: Anodic Polymerization of VEC [7]

Analysis MethodResultInterpretation
Cyclic VoltammetryE₁/₂ ≈ 3.6 V vs. Li/Li⁺Onset potential for VEC oxidation/polymerization.
Gel Permeation (GPC)Molar masses up to 10⁸ g/mol Formation of high molecular weight, highly branched polymer.
ATR-FTIRPolycarbonate signaturesConfirms polycarbonate structure with alkyl carbonate rings.
Conditions: Anodization of a commercial Li-ion battery electrolyte containing 2% VEC at 4.1 V.

Experimental Protocols

Protocol 1: Free Radical Solution Copolymerization of VEC with Vinyl Acetate

This protocol is adapted from methodologies described for the solution copolymerization of VEC.[2]

Materials:

  • Vinyl ethylene carbonate (VEC)

  • Vinyl acetate (VAc), inhibitor removed

  • Mixed xylenes (solvent)

  • 2,2'-Azobis(2-methylbutyronitrile) (Vazo 67) or similar radical initiator

  • Nitrogen gas supply

  • Reaction vessel with reflux condenser, mechanical stirrer, thermometer, and addition funnel

Procedure:

  • Set up the reaction vessel and purge with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Add mixed xylenes to the reaction vessel and heat to the desired reaction temperature (e.g., 100°C) with stirring.

  • In a separate container, prepare the monomer mixture by combining the desired amounts of VEC and vinyl acetate.

  • Prepare an initiator solution by dissolving Vazo 67 in a portion of the monomer mixture.

  • Once the solvent reaches the target temperature, begin the slow, continuous addition of the monomer mixture and the initiator solution into the reaction vessel over a period of 3 hours.

  • Maintain the reaction temperature throughout the addition.

  • After the addition is complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure high conversion.

  • Cool the reaction mixture to room temperature. The resulting polymer solution can be used directly or the polymer can be isolated by precipitation in a non-solvent (e.g., hexane (B92381) or methanol), followed by filtration and drying under vacuum.

Protocol 2: Emulsion Copolymerization of VEC with Vinyl Acetate and Butyl Acrylate

This protocol is based on general principles of emulsion polymerization adapted for VEC.[2]

Materials:

  • Deionized water

  • Surfactant (e.g., sodium lauryl sulfate)

  • Buffer solution (e.g., acetic acid-sodium acetate, pH ≈ 4)

  • Vinyl ethylene carbonate (VEC)

  • Vinyl acetate (VAc)

  • Butyl acrylate (BA)

  • Initiator (e.g., potassium persulfate)

  • Reaction vessel with condenser, stirrer, and nitrogen inlet

Procedure:

  • To the reaction vessel, add deionized water, surfactant, and buffer solution.

  • Purge the system with nitrogen for 20 minutes while gently stirring and heating to the reaction temperature (e.g., 80°C).

  • In a separate beaker, prepare the monomer pre-emulsion by mixing VEC, VAc, and BA with a small amount of the surfactant solution.

  • Once the reactor reaches the target temperature, add a portion of the monomer pre-emulsion (e.g., 10%) to the reactor.

  • Dissolve the initiator in a small amount of deionized water and add it to the reactor to create seed particles.

  • After the initial exotherm subsides (indicating polymerization has started), begin the continuous addition of the remaining monomer pre-emulsion over 3-4 hours.

  • Maintain the temperature throughout the polymerization. After addition is complete, hold the temperature for another hour.

  • Cool the reactor to room temperature. The resulting latex can be filtered to remove any coagulum.

Protocol 3: Post-Polymerization Aminolysis of PVEC Copolymer

This protocol describes the functionalization of a VEC-containing polymer with a primary amine.

Materials:

  • PVEC copolymer (synthesized via Protocol 1 or 2)

  • A primary amine (e.g., benzylamine, amino-terminated PEG)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Nitrogen gas supply

  • Reaction flask with magnetic stirrer

Procedure:

  • Dissolve the PVEC copolymer in the chosen anhydrous solvent in the reaction flask under a nitrogen atmosphere.

  • Add the primary amine to the polymer solution. The stoichiometric amount can be varied depending on the desired degree of functionalization. An excess may be used to drive the reaction to completion.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 12-24 hours.

  • Monitor the reaction progress by taking aliquots and analyzing via FTIR (disappearance of the carbonate carbonyl peak at ~1800 cm⁻¹) or ¹H NMR.

  • Once the reaction is complete, isolate the functionalized polymer by precipitation into a suitable non-solvent (e.g., diethyl ether, cold methanol, or water, depending on the polymer's solubility).

  • Collect the precipitate by filtration or centrifugation.

  • Purify the polymer by re-dissolving and re-precipitating it multiple times to remove unreacted amine and other impurities.

  • Dry the final functionalized polymer under vacuum to a constant weight.

References

Application of 4-Vinyl-1,3-dioxolan-2-one in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinyl-1,3-dioxolan-2-one (VEC), also known as vinyl ethylene (B1197577) carbonate, is a versatile monomer that holds significant promise in the field of polymer chemistry. Its unique structure, featuring a polymerizable vinyl group and a reactive cyclic carbonate ring, allows for the synthesis of functional polymers with a wide range of potential applications, particularly in the biomedical field. The presence of the cyclic carbonate moiety enables post-polymerization modification, offering a straightforward route to introduce various functionalities along the polymer backbone. This opens up possibilities for creating materials with tailored properties for applications such as drug delivery, tissue engineering, and bioconjugation. This document provides detailed application notes and experimental protocols for the polymerization of VEC and the subsequent functionalization of the resulting polymers.

Key Applications

Polymers derived from this compound, herein referred to as poly(VEC), are of particular interest for several applications due to their unique chemical properties. The pendant cyclic carbonate groups along the polymer chain are susceptible to ring-opening reactions, most notably with primary amines, to yield hydroxyurethanes. This reaction is highly efficient and provides a versatile platform for functionalization.

  • Drug Delivery: The functionalized polymers can be designed to carry therapeutic agents. For instance, the introduction of amine-containing drugs or targeting ligands can be achieved through the ring-opening reaction of the carbonate group.

  • Tissue Engineering: Poly(VEC)-based hydrogels and scaffolds can be fabricated. The hydroxyl groups generated after ring-opening can enhance hydrophilicity and provide sites for further cross-linking or surface modification to improve cell adhesion and proliferation.[1][2]

  • Bioconjugation: The reactivity of the cyclic carbonate allows for the covalent attachment of biomolecules such as peptides, proteins, and oligonucleotides, creating advanced biomaterials for diagnostics and targeted therapies.

  • Cross-linked Materials: The cyclic carbonate functionality can be utilized for cross-linking reactions, leading to the formation of robust polymer networks with tunable mechanical properties.[3]

Data Presentation

Table 1: Properties of Poly(this compound) (PVEC) from Free Radical Polymerization
ParameterValueConditionsReference
Number Average Molar Mass (Mn)82,900 g/mol Benzoyl peroxide initiator, 168 hours reaction time[4]
Dispersity (Đ)1.43Benzoyl peroxide initiator, 168 hours reaction time[4]
Physical AppearanceColorless liquidMonomer state
Density (monomer)1.188 g/mLat 25 °C
Boiling Point (monomer)237 °Cat 733 mmHg

Note: The properties of the final polymer can be tuned by varying the polymerization conditions such as initiator concentration, temperature, and reaction time.

Experimental Protocols

Protocol 1: Free Radical Homopolymerization of this compound (VEC)

This protocol describes the synthesis of poly(this compound) via conventional free radical polymerization using azobisisobutyronitrile (AIBN) as the initiator.

Materials:

  • This compound (VEC), purified by distillation under reduced pressure.

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727).

  • Anhydrous 1,4-dioxane.

  • Methanol.

  • Diethyl ether.

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve 5.0 g of VEC and 0.05 g of AIBN in 10 mL of anhydrous 1,4-dioxane.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with nitrogen or argon.

  • Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to 200 mL of cold methanol with vigorous stirring.

  • Isolate the white polymer precipitate by filtration.

  • Wash the polymer with an additional 50 mL of methanol and then with 50 mL of diethyl ether.

  • Dry the polymer in a vacuum oven at 40 °C to a constant weight.

Characterization:

  • The molecular weight and dispersity of the resulting poly(VEC) can be determined by Gel Permeation Chromatography (GPC).

  • The chemical structure can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Workflow for the free-radical polymerization of VEC.
Protocol 2: Post-Polymerization Modification of Poly(VEC) with a Primary Amine

This protocol details the ring-opening of the pendant cyclic carbonate groups of poly(VEC) with a primary amine to introduce new functional groups. Benzylamine (B48309) is used as a model amine.

Materials:

  • Poly(this compound) (poly(VEC)) from Protocol 1.

  • Benzylamine.

  • Anhydrous Dimethylformamide (DMF).

  • Diethyl ether.

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of poly(VEC) in 10 mL of anhydrous DMF.

  • Add a stoichiometric excess of benzylamine (e.g., 5 equivalents relative to the carbonate units) to the polymer solution.

  • Stir the reaction mixture at 50 °C for 48 hours under a nitrogen atmosphere.

  • After cooling to room temperature, precipitate the functionalized polymer by adding the reaction mixture dropwise to 150 mL of diethyl ether with vigorous stirring.

  • Collect the precipitate by filtration and wash it thoroughly with diethyl ether to remove unreacted benzylamine and DMF.

  • Dry the resulting amine-functionalized polymer under vacuum at room temperature.

Characterization:

  • Successful functionalization can be confirmed by FTIR spectroscopy, observing the appearance of characteristic urethane (B1682113) and hydroxyl group peaks and the disappearance of the carbonate peak.

  • ¹H NMR spectroscopy can be used to quantify the degree of functionalization by comparing the integration of signals from the polymer backbone and the newly introduced benzyl (B1604629) groups.

Post_Polymerization_Modification PVEC Poly(VEC) Reaction Ring-Opening Reaction (50°C, 48h) PVEC->Reaction Amine Primary Amine (e.g., Benzylamine) Amine->Reaction Solvent Anhydrous DMF Solvent->Reaction Precipitation Precipitation in Diethyl Ether Reaction->Precipitation Isolate Purification Filtration & Washing Precipitation->Purification FunctionalPolymer Functionalized Polymer (Hydroxyurethane) Purification->FunctionalPolymer Logical_Pathway Monomer This compound (VEC) Polymerization Polymerization Monomer->Polymerization Backbone Poly(VEC) (Polymer with pendant cyclic carbonates) Polymerization->Backbone Functionalization Post-Polymerization Modification (e.g., Aminolysis) Backbone->Functionalization FunctionalPolymer Functionalized Polymer (e.g., with amine, drug, peptide) Functionalization->FunctionalPolymer Application Biomedical Application (Drug Delivery, Tissue Engineering) FunctionalPolymer->Application

References

Application Notes and Protocols for the Analytical Characterization of 4-Vinyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 4-Vinyl-1,3-dioxolan-2-one (VEC), a versatile cyclic carbonate used in various chemical syntheses. The following techniques are covered: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) environments within the molecule.

Data Presentation
Technique Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹H NMR¹H5.93 - 6.08m--CH=
5.43dd13.8, 34.1=CH₂ (trans)
5.27q7.2=CH₂ (cis)
4.64t8.2-O-CH-
4.17 - 4.25m--O-CH₂-
¹³C NMR¹³CData typically available in spectral databases--C=O
-O-CH-
-O-CH₂-
-CH=
=CH₂

Note: ¹³C NMR chemical shifts can be obtained from spectral databases such as SpectraBase. The exact values may vary slightly depending on the solvent and experimental conditions.[1][2]

Experimental Protocol: ¹H and ¹³C NMR

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Vortex the vial to ensure complete dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1 second.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the number of scans to a higher value (e.g., 128-1024) due to the lower natural abundance of ¹³C.

    • Set the relaxation delay (D1) to 2-5 seconds.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim, Tune) transfer->setup acquire_h1 Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C Spectrum setup->acquire_c13 process Fourier Transform & Phasing acquire_h1->process acquire_c13->process calibrate Calibrate Spectrum process->calibrate analyze Analyze & Interpret (Shifts, Integrals, Coupling) calibrate->analyze

Caption: Workflow for NMR analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Data Presentation
Functional Group Vibrational Mode **Characteristic Absorption (cm⁻¹) **
C=O (carbonate)Stretching~1800
C=C (vinyl)Stretching~1650
C-O (ester)Stretching~1200-1000
=C-H (vinyl)Stretching~3100
C-H (alkane)Stretching~2900-3000

Note: The exact peak positions may vary slightly. Data can be confirmed using spectral databases.[1][2]

Experimental Protocol: FTIR

Objective: To obtain an FTIR spectrum to identify the key functional groups in this compound.

Materials:

  • This compound sample (liquid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the liquid this compound sample directly onto the ATR crystal.

    • Ensure the crystal is fully covered by the sample.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range should be approximately 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the characteristic absorption peaks corresponding to the functional groups present in the molecule.

    • Compare the obtained spectrum with a reference spectrum from a database if available.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.

Diagram: FTIR Analysis Logical Flow

FTIR_Flow start Start background Record Background Spectrum (Clean ATR) start->background apply_sample Apply Liquid Sample to ATR Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Data (Background Subtraction) acquire_spectrum->process_data analyze_peaks Analyze Characteristic Absorption Peaks process_data->analyze_peaks identify_groups Identify Functional Groups analyze_peaks->identify_groups end End identify_groups->end

Caption: Logical flow for FTIR analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture, as well as for assessing the purity of a compound. For this compound, GC-MS can be used to confirm its molecular weight and fragmentation pattern, and to determine its purity.

Data Presentation
Parameter Value
Molecular FormulaC₅H₆O₃
Molecular Weight114.10 g/mol
Purity (Typical)≥ 98.5%
Key Mass Fragments (m/z)To be determined from the mass spectrum

Note: Purity can be determined by the relative peak area in the gas chromatogram.

Experimental Protocol: GC-MS

Objective: To confirm the identity and assess the purity of this compound.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate)

  • GC vials with septa

  • Microsyringe

  • GC-MS instrument

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the chosen solvent (e.g., 1 mg/mL).

    • Transfer the solution to a GC vial and cap it.

  • GC-MS Instrument Setup (Example Parameters):

    • Gas Chromatograph (GC):

      • Column: A non-polar or medium-polarity column is suitable (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

      • Inlet Temperature: 250 °C

      • Injection Volume: 1 µL

      • Split Ratio: 50:1 (can be adjusted based on sample concentration)

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 50 °C, hold for 2 minutes.

        • Ramp: 10 °C/min to 250 °C.

        • Final hold: 5 minutes at 250 °C.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 35-300

  • Data Acquisition:

    • Inject the sample into the GC-MS system.

    • Acquire the data.

  • Data Analysis:

    • Chromatogram Analysis:

      • Identify the peak corresponding to this compound based on its retention time.

      • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Mass Spectrum Analysis:

      • Obtain the mass spectrum of the main peak.

      • Identify the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound.

      • Analyze the fragmentation pattern and compare it to a library spectrum (e.g., NIST) for confirmation.

Diagram: GC-MS Signaling Pathway

GCMS_Pathway cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Output injection Sample Injection separation Separation in GC Column injection->separation ionization Ionization (EI) separation->ionization mass_analyzer Mass Analysis (Quadrupole) ionization->mass_analyzer detection Detection mass_analyzer->detection chromatogram Chromatogram (Retention Time, Purity) detection->chromatogram mass_spectrum Mass Spectrum (m/z, Fragmentation) detection->mass_spectrum

Caption: Signal pathway for GC-MS analysis of this compound.

References

Application Notes and Protocols for Using 4-Vinyl-1,3-dioxolan-2-one in Electrolyte Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Vinyl-1,3-dioxolan-2-one, commonly known as Vinylethylene Carbonate (VEC), as a film-forming additive in electrolyte formulations for lithium-ion batteries (LIBs).

Application Notes

Introduction to this compound (VEC)

This compound (VEC) is a cyclic carbonate used as an electrolyte additive to enhance the performance and lifespan of lithium-ion batteries.[1][2][3] It is a colorless, water-insoluble liquid that, due to its high reduction potential, preferentially reduces on the anode surface compared to the bulk electrolyte solvents.[3] This characteristic allows it to form a stable and protective Solid Electrolyte Interphase (SEI) on the anode.[3] Recent studies have also shown that VEC can undergo electropolymerization on the cathode, forming a beneficial Cathode-Electrolyte Interphase (CEI).[1]

The formation of these protective layers is crucial for:

  • Improving Battery Stability: The SEI and CEI layers passivate the electrode surfaces, preventing continuous and unwanted reactions with the electrolyte.[1]

  • Enhancing Cycle Life: By stabilizing the electrode-electrolyte interfaces, VEC helps to maintain the battery's capacity over repeated charge and discharge cycles.[4]

  • Improving Safety: VEC's high boiling point and flash point contribute to the overall safety of the battery.

  • Suppressing Gas Generation: The stable interphase layers inhibit the decomposition of the electrolyte, which can otherwise lead to the formation of gaseous byproducts.[3]

  • Accommodating Volume Changes: The SEI film formed from VEC is believed to be flexible, which helps to accommodate the volume changes of materials like graphite (B72142) during lithium-ion insertion and extraction.[5]

Mechanism of Action

VEC's primary function is to electropolymerize on the electrode surfaces during the initial formation cycles of the battery.

  • On the Anode: VEC is reduced at a higher potential than common electrolyte solvents like ethylene (B1197577) carbonate (EC) or dimethyl carbonate (DMC). This leads to the formation of a stable, polymeric SEI layer composed of species like lithium carbonate (Li₂CO₃), poly(VEC), and other organic lithium salts (ROCO₂Li).[5] This SEI layer is ionically conductive to Li⁺ but electronically insulating, preventing further electrolyte reduction.

  • On the Cathode: VEC can also be oxidized at high voltages, contributing to the formation of a protective CEI.[1] This CEI, composed of semi-carbonates and alkyl-carbonates, helps to stabilize high-voltage cathode materials and improve overall cell stability.[1]

Safety and Handling

This compound is toxic if swallowed and requires careful handling.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[6][7] All handling should be performed inside a certified chemical fume hood.[6]

  • Storage: VEC is heat-sensitive and should be stored in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[3][7] Recommended storage is under refrigeration at 2-8°C.[7]

  • First Aid:

    • If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6][7]

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[6]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[6]

Data Presentation

The following tables summarize the quantitative effects of VEC addition on battery performance as reported in various studies.

Table 1: Effect of VEC on Rate Capability of Lithia-Based Cathodes

Current DensityCapacity with Pristine ElectrolyteCapacity with 5 vol% VEC Electrolyte
10 mA·g⁻¹~600 mAh·g⁻¹~600 mAh·g⁻¹
50 mA·g⁻¹~400 mAh·g⁻¹~600 mAh·g⁻¹
100 mA·g⁻¹~250 mAh·g⁻¹~600 mAh·g⁻¹
200 mA·g⁻¹~150 mAh·g⁻¹~600 mAh·g⁻¹
Data adapted from a study on lithia/(Ir, Li₂IrO₃) nanocomposites.[9]

Table 2: Impact of VEC on High-Temperature Performance of LiNi₀.₈Co₀.₂O₂/Li Cells

Additive ConcentrationOperating TemperaturePerformance Improvement
2% VEC50°CSignificantly improved cyclic performance compared to baseline.
Qualitative summary from in situ electrochemical mass spectrometry studies.[4]

Experimental Protocols

Protocol 1: Preparation of VEC-Containing Electrolyte

This protocol describes the preparation of a standard lithium-ion battery electrolyte with a VEC additive. All procedures must be carried out in an inert atmosphere (e.g., an argon-filled glovebox) with H₂O and O₂ levels below 1 ppm.

Materials:

  • Lithium hexafluorophosphate (B91526) (LiPF₆), battery grade

  • Ethylene carbonate (EC), anhydrous, battery grade

  • Dimethyl carbonate (DMC), anhydrous, battery grade

  • This compound (VEC), battery grade (>99.9% purity)

  • Volumetric flasks and magnetic stirrer

Procedure:

  • Solvent Preparation: In the glovebox, prepare a 1:1 volume ratio mixture of EC and DMC. For example, mix 50 mL of EC with 50 mL of DMC in a clean, dry beaker with a magnetic stir bar.

  • Salt Dissolution: Slowly add LiPF₆ to the solvent mixture while stirring to achieve a final concentration of 1 M. For 100 mL of solvent, this corresponds to approximately 15.2 g of LiPF₆. Stir until the salt is completely dissolved. This is your baseline electrolyte.

  • Additive Incorporation: To a known volume of the baseline electrolyte, add the desired amount of VEC. For a 2% by weight solution, add 2 grams of VEC to 98 grams of the baseline electrolyte. Stir thoroughly until the solution is homogeneous.

  • Storage: Store the final electrolyte in a tightly sealed container inside the glovebox.

Protocol 2: Electrochemical Characterization of VEC-Containing Electrolytes

This protocol outlines the assembly of a 2032-type coin cell and subsequent electrochemical testing to evaluate the effect of the VEC additive.

A. Coin Cell Assembly (in Glovebox):

  • Prepare the cathode (e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂) and anode (e.g., graphite or lithium metal) electrodes.

  • Place the cathode in the center of the coin cell's positive case.

  • Add a few drops of the VEC-containing electrolyte to wet the cathode surface.

  • Place a separator (e.g., Celgard 2325) on top of the cathode.

  • Add a few more drops of electrolyte to the separator.

  • Place the anode on top of the separator.

  • Add a spacer disk and a spring.

  • Carefully place the negative cap on top and crimp the cell using a hydraulic crimping machine.

  • Allow the assembled cells to rest for at least 12 hours before testing to ensure complete wetting of the electrodes.[10]

B. Cyclic Voltammetry (CV):

  • Objective: To investigate the reduction and oxidation behavior of the VEC additive.

  • Equipment: Potentiostat/Galvanostat.

  • Procedure:

    • Connect the assembled coin cell to the potentiostat.

    • Set the voltage range appropriate for the electrode chemistry (e.g., 2.8 V to 4.3 V for NMC/Li cells).[10]

    • Set a slow scan rate, typically 0.1 mV/s, to observe the electrochemical events clearly.[10]

    • Run the CV for 3-5 cycles. The first cycle will show the characteristic reduction peaks of VEC forming the SEI.

C. Galvanostatic Charge-Discharge Cycling:

  • Objective: To evaluate the effect of VEC on capacity, coulombic efficiency, and cycle life.

  • Equipment: Battery testing system.

  • Procedure:

    • Formation Cycles: Cycle the cell at a low C-rate (e.g., C/10) for the first 2-3 cycles within the designated voltage window. This step is crucial for forming a stable SEI.

    • Rate Capability Test: Cycle the cell at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to determine the performance under different current loads.[11]

    • Long-Term Cycling: Cycle the cell at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles) to assess capacity retention.[11]

D. Electrochemical Impedance Spectroscopy (EIS):

  • Objective: To study the properties of the SEI and CEI layers by measuring the cell's impedance.

  • Equipment: Potentiostat with a frequency response analyzer.

  • Procedure:

    • Measure the impedance of the fresh cell before cycling.

    • After the formation cycles and at various points during long-term cycling, measure the impedance again.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV).

    • Scan over a wide frequency range, typically from 100 kHz down to 10 mHz.[12]

    • The resulting Nyquist plot can be fitted to an equivalent circuit model to extract parameters like the charge transfer resistance (Rct) and SEI resistance (Rsei), which provide insights into the interfacial properties.[13]

Mandatory Visualization

VEC_Mechanism cluster_anode Anode Side (Graphite) cluster_cathode Cathode Side (e.g., NMC) cluster_result Overall Cell Improvement VEC_anode VEC in Electrolyte Reduction Electrochemical Reduction (First Cycle) VEC_anode->Reduction Polymerization Electropolymerization Reduction->Polymerization SEI Stable, Flexible SEI Layer (poly(VEC), Li2CO3, etc.) Polymerization->SEI Anode Graphite Anode SEI->Anode Coats Surface Result Enhanced Cycle Life Improved Stability Reduced Gas Generation SEI->Result VEC_cathode VEC in Electrolyte Oxidation Electrochemical Oxidation (High Voltage) VEC_cathode->Oxidation CEI Protective CEI Layer (Semi-carbonates, etc.) Oxidation->CEI Cathode NMC Cathode CEI->Cathode Coats Surface CEI->Result

Caption: Mechanism of VEC in forming protective SEI and CEI layers.

Experimental_Workflow cluster_testing Testing Sequence A Electrolyte Preparation (1M LiPF6 in EC/DMC + VEC) in Glovebox B Coin Cell Assembly (CR2032) in Glovebox A->B C Cell Resting (≥ 12 hours) B->C D Electrochemical Testing C->D E Initial EIS Measurement (100 kHz - 10 mHz) F Formation Cycles (e.g., 3 cycles @ C/10) E->F G Cyclic Voltammetry (e.g., 0.1 mV/s) F->G H Performance Cycling (Rate & Long-Term Tests) G->H I Post-Cycling EIS H->I

References

Application Notes & Protocols: 4-Vinyl-1,3-dioxolan-2-one (VDO) in Copolymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Vinyl-1,3-dioxolan-2-one (VDO), also known as vinyl ethylene (B1197577) carbonate (VEC), is a versatile functional monomer gaining attention in polymer chemistry. Its unique structure, featuring a vinyl group for polymerization and a cyclic carbonate ring for subsequent chemical modification, makes it a valuable building block for advanced polymeric materials. The cyclic carbonate moiety is particularly useful for post-polymerization modification, allowing for the introduction of functional groups, cross-linking, or the attachment of bioactive molecules such as drugs. This reactivity opens up a wide range of applications, particularly in the biomedical field for creating drug delivery systems, biodegradable materials, and functional coatings.

This document provides detailed application notes on the use of VDO in copolymerization reactions and protocols for its synthesis and characterization.

Physicochemical Properties of this compound

VDO is a colorless liquid with the following properties:

PropertyValue
Synonyms Vinyl ethylene carbonate (VEC)
CAS Number 4427-96-7[1][2]
Molecular Formula C₅H₆O₃[1][2]
Molecular Weight 114.10 g/mol [1][3]
Density 1.188 g/mL at 25 °C[1][3]
Boiling Point 237 °C at 733 mmHg[1][3]
Refractive Index n20/D 1.45[1][3]
Storage 2-8 °C, sensitive to heat[1][2]

Copolymerization of VDO: Reactivity and Applications

VDO exhibits what has been described as "sluggish" reactivity in conventional free-radical copolymerizations, particularly with comonomers like styrene (B11656).[4] However, it displays pseudo-living radical activity, which allows for controlled polymerization and the synthesis of block copolymers under certain conditions.[4][5] This behavior is crucial for creating well-defined polymer architectures.

The primary advantage of incorporating VDO into a polymer chain is the latent reactivity of the cyclic carbonate ring. This group can undergo ring-opening reactions with nucleophiles such as amines and alcohols, providing a convenient method for functionalizing the polymer backbone.

Key Applications:

  • Cross-linking: The cyclic carbonate groups can be used to create cross-linked networks, enhancing the mechanical and thermal properties of materials.[4][5]

  • Drug Delivery: The reactive ring allows for the covalent attachment of therapeutic agents, enabling the development of polymer-drug conjugates for targeted or controlled release.

  • Biodegradable Materials: The carbonate linkage is susceptible to hydrolysis, making VDO-containing copolymers potentially biodegradable, a desirable feature for biomedical implants and scaffolds.[6]

  • Surface Modification: VDO-based copolymers can be used to modify surfaces, introducing reactive handles for attaching biomolecules or altering surface properties like hydrophilicity.

Below is a diagram illustrating the pathway from VDO monomer to potential biomedical applications.

G Monomer This compound (VDO) Monomer Copolymerization Copolymerization (e.g., Free Radical) Monomer->Copolymerization Comonomer Comonomer (e.g., Styrene, Acrylate) Comonomer->Copolymerization Copolymer VDO-containing Copolymer Copolymerization->Copolymer PostMod Post-Polymerization Modification (Ring-Opening with R-NH2) Copolymer->PostMod Crosslinking Cross-linking Copolymer->Crosslinking FunctionalPolymer Functionalized Polymer with Pendant Groups PostMod->FunctionalPolymer Conjugation Conjugation FunctionalPolymer->Conjugation Scaffold Tissue Engineering Scaffold FunctionalPolymer->Scaffold Drug Drug Molecule (with -NH2 or -OH) Drug->Conjugation DrugConjugate Polymer-Drug Conjugate Conjugation->DrugConjugate Hydrogel Hydrogel / Network Crosslinking->Hydrogel

Pathway from VDO monomer to advanced applications.

Quantitative Data from Polymerization Studies

While specific monomer reactivity ratios for VDO are not widely published, studies on its homopolymerization provide insight into its pseudo-living characteristics.

Table 1: Kinetic Data for VDO Homopolymerization [5] Reaction Conditions: Free radical homo-polymerization.

Withdrawal Time (h)Monomer Conversion (%)Mₙ ( g/mol )Polydispersity Index (Đ)
2102,5001.8
58355,0001.7
130607,5001.6
168759,0001.5

The data shows a steady increase in number-average molecular weight (Mₙ) with monomer conversion and a narrowing of the polydispersity index (Đ), which is characteristic of a pseudo-living polymerization.[5]

Table 2: Properties of VDO-Styrene Diblock Copolymers [4][5] Reaction Conditions: Two-step polymerization demonstrating pseudo-living behavior.

CopolymerVDO Content (mol%)Mₙ ( g/mol )Polydispersity Index (Đ)Yield (%)
VDO-Styrene Block 15015,0001.9>90
VDO-Styrene Block 22522,0002.1>90

These results demonstrate that despite its low reactivity, VDO can be successfully copolymerized with styrene to form block copolymers with high yields.[4][5]

Experimental Protocols

The following protocols are based on methodologies described in the literature.[4][5][7]

Protocol 1: Free-Radical Homopolymerization of VDO

This protocol describes the bulk homopolymerization of VDO to study its kinetics.

Materials:

  • This compound (VDO), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Schlenk flask and vacuum line

  • Nitrogen gas, high purity

  • Methanol

  • Chloroform-d (CDCl₃) for NMR

  • Tetrahydrofuran (THF), HPLC grade for GPC

Procedure:

  • Monomer Preparation: Purify VDO by passing it through a column of basic alumina (B75360) to remove the inhibitor.

  • Reaction Setup: Add the purified VDO monomer (e.g., 5.0 g, 43.8 mmol) and AIBN (e.g., 72 mg, 0.438 mmol, 1 mol% relative to monomer) to a Schlenk flask equipped with a magnetic stir bar.

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.

  • Sampling: At predetermined time intervals (e.g., 2, 24, 48, etc., hours), carefully withdraw small aliquots from the reaction mixture under a positive nitrogen flow for analysis.

  • Analysis:

    • Conversion: Dissolve a small amount of the aliquot in CDCl₃ and determine the monomer conversion by ¹H NMR spectroscopy by comparing the integral of the vinyl proton peaks of the monomer to the polymer backbone peaks.

    • Molecular Weight: Dissolve the remaining portion of the aliquot in THF for Gel Permeation Chromatography (GPC) analysis to determine Mₙ and Đ.

  • Termination: To stop the polymerization for a larger sample, cool the flask to room temperature and precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

  • Purification: Filter the precipitated polymer and dry it under vacuum at 40 °C to a constant weight.

Protocol 2: Synthesis of VDO-Styrene Diblock Copolymer

This protocol utilizes the pseudo-living nature of VDO to synthesize a diblock copolymer with styrene.

Materials:

  • VDO, inhibitor removed

  • Styrene, inhibitor removed

  • AIBN, recrystallized

  • Anhydrous toluene (B28343)

  • Schlenk flasks, vacuum line, nitrogen gas

  • Methanol

Procedure:

  • First Block (PVDO):

    • Follow steps 1-4 from Protocol 1 to polymerize VDO in anhydrous toluene for a specific duration (e.g., 72 hours) to create a living PVDO macroinitiator. Do not terminate the reaction.

  • Second Block (Styrene Addition):

    • Prepare a solution of inhibitor-free styrene in anhydrous toluene in a separate, degassed Schlenk flask.

    • Using a cannula under positive nitrogen pressure, transfer the styrene solution to the flask containing the living PVDO macroinitiator.

  • Copolymerization: Continue stirring the reaction mixture at 70 °C for an additional 24-48 hours.

  • Termination and Purification:

    • Terminate the reaction by cooling the flask and exposing the mixture to air.

    • Precipitate the resulting VDO-styrene diblock copolymer in a large excess of cold methanol.

    • Filter the white precipitate and dry under vacuum at 40 °C.

  • Characterization:

    • Confirm the block copolymer structure and composition using ¹H NMR spectroscopy.

    • Determine the final Mₙ and Đ of the diblock copolymer using GPC.

Below is a diagram of the experimental workflow for copolymer synthesis and characterization.

G start Start setup 1. Reaction Setup (VDO + Initiator in Flask) start->setup degas 2. Degassing (Freeze-Pump-Thaw) setup->degas poly1 3. First Stage Polymerization (e.g., 70°C, 72h) degas->poly1 add_sty 4. Add Comonomer (Styrene) poly1->add_sty poly2 5. Second Stage Polymerization (e.g., 70°C, 48h) add_sty->poly2 terminate 6. Termination & Precipitation (Cool & Add to Methanol) poly2->terminate purify 7. Filter & Dry Polymer terminate->purify charac 8. Characterization purify->charac nmr ¹H NMR (Composition, Conversion) charac->nmr gpc GPC (Mn, Đ) charac->gpc end End

Workflow for VDO-Styrene block copolymer synthesis.

Conclusion

This compound is a highly promising monomer for the development of functional and smart polymers. While its reactivity in conventional radical polymerization can be low, its pseudo-living characteristics enable the synthesis of well-defined block copolymers. The true potential of VDO lies in the post-polymerization modification of its cyclic carbonate ring, which provides a versatile platform for creating materials with tailored properties for drug delivery, tissue engineering, and other advanced biomedical applications. The protocols and data presented here offer a foundation for researchers to explore the use of VDO in their own polymer synthesis and development programs.

References

Application Notes and Protocols: Enhancing Battery Performance with Vinylene Carbonate (VEC) Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Vinylene Carbonate (VEC) as an electrolyte additive to enhance the electrochemical performance of lithium-ion batteries. Detailed experimental protocols and data summaries are included to guide researchers in their battery design and testing.

Introduction: The Role of VEC in Electrochemical Performance

Vinylene Carbonate (VEC) is a widely utilized electrolyte additive in lithium-ion batteries, known for its ability to form a stable and protective Solid Electrolyte Interphase (SEI) on the anode surface and a Cathode Electrolyte Interphase (CEI) on the cathode surface.[1] The formation of these interphases is crucial for improving battery longevity, efficiency, and safety.[1][2]

The primary function of VEC is to be preferentially reduced or oxidized on the electrode surfaces during the initial formation cycles.[3] This electrochemical reaction leads to the formation of a polymeric layer that is more robust and flexible than the SEI formed from the base electrolyte solvents like ethylene (B1197577) carbonate (EC).[4] This enhanced SEI layer effectively suppresses the continuous decomposition of the electrolyte, minimizes the growth of lithium dendrites, and accommodates the volume changes of the anode material during charging and discharging, thereby improving the overall cycle life and stability of the battery.[5][6] Recent studies also suggest that VEC can electropolymerize on the cathode, contributing to the formation of a stable CEI that enhances cell stability.[1]

Key Performance Improvements with VEC Additive

The addition of VEC to the electrolyte can lead to significant improvements in various aspects of battery performance. The following tables summarize the quantitative effects of VEC on key electrochemical parameters, as reported in various studies.

Table 1: Effect of VEC on Cycle Life and Capacity Retention

Battery ChemistryVEC ConcentrationCycle ConditionsCapacity RetentionCoulombic EfficiencyReference
Li-Cu Cell10%0.25 mA cm⁻², 1.0 mAh cm⁻²816 h (100 cycles)93.2%[5]
LiNi₀.₈Co₀.₂O₂/Li2%50 °CSignificantly improved-[7]
Li₃VO₄ AnodeNot specified10.0 A g⁻¹, 2000 cycles82.9%-[2]
TiO₂ Nanosheet Anode3%100 mA/g, 750 cycles~90%~100%[8]

Table 2: Impact of VEC on Electrochemical Impedance

Electrode MaterialVEC ConcentrationObservationReference
Graphite (B72142)Not specifiedForms a more stable SEI, leading to better reversibility.[4]
LiMn₂O₄ and LiNiO₂Not specifiedReduces the impedance of the cathodes at room temperature.[6]
Lithia-based Cathodes5 vol%Effectively reduced the impedance value of the cell.[9]
Si Film AnodeNot specifiedBeneficial for SEI, causing lower and more stable SEI resistances.[10]
LiCoO₂/GraphiteIncreased up to 6 wt%Larger charge transfer resistance, especially at the graphite negative electrode.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effect of VEC as an electrolyte additive.

Electrolyte Preparation

Objective: To prepare a lithium-ion battery electrolyte containing a specific concentration of VEC.

Materials:

  • Battery-grade ethylene carbonate (EC) and dimethyl carbonate (DMC) (or other suitable solvents).

  • Lithium hexafluorophosphate (B91526) (LiPF₆) salt.

  • Vinylene Carbonate (VEC) additive (high purity, >99%).

  • Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm.

  • Volumetric flasks, magnetic stirrer, and precision balance.

Protocol:

  • Inside the argon-filled glovebox, prepare the base electrolyte by dissolving a specific molar concentration of LiPF₆ (e.g., 1 M) in a mixture of carbonate solvents (e.g., EC:DMC 1:1 v/v).

  • Stir the solution until the LiPF₆ is completely dissolved.

  • Calculate the required volume or weight of VEC to achieve the desired concentration (e.g., 2 wt%, 5 vol%).

  • Add the calculated amount of VEC to the base electrolyte.

  • Stir the final solution for several hours to ensure homogeneity.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

Battery Assembly (Coin Cell)

Objective: To assemble a coin cell for electrochemical testing.

Materials:

  • Anode (e.g., graphite, silicon, lithium metal) and cathode (e.g., NMC, LCO) electrodes.

  • Polypropylene separator.

  • Coin cell components (2032-type: casings, spacers, springs).

  • Prepared electrolyte with and without VEC.

  • Crimping machine.

  • Argon-filled glovebox.

Protocol:

  • Dry the electrodes and separator in a vacuum oven at appropriate temperatures (e.g., electrodes at 110 °C, separator at 70 °C) before transferring them into the glovebox.

  • Place the cathode in the center of the bottom coin cell casing.

  • Add a few drops of the prepared electrolyte to wet the cathode surface.

  • Place the separator on top of the wetted cathode.

  • Add a few more drops of electrolyte to wet the separator.

  • Place the anode on top of the separator.

  • Add a final drop of electrolyte to the anode.

  • Place a spacer and then a spring on top of the anode.

  • Carefully place the top casing over the assembly.

  • Crimp the coin cell using a crimping machine to ensure proper sealing.

Electrochemical Characterization

Objective: To evaluate the electrochemical performance of the assembled batteries.

Apparatus:

  • Battery cycler (e.g., WonATech voltammetry system).[9]

  • Electrochemical workstation with a frequency response analyzer for Electrochemical Impedance Spectroscopy (EIS).

Protocols:

a) Formation Cycles and Galvanostatic Cycling:

  • Allow the assembled cells to rest for several hours to ensure complete wetting of the electrodes by the electrolyte.

  • Perform initial formation cycles at a low C-rate (e.g., C/20 or C/10) for 2-3 cycles in the desired voltage range to form a stable SEI.

  • Conduct galvanostatic charge-discharge cycling at various C-rates (e.g., from C/10 to 5C) to evaluate the rate capability.

  • Perform long-term cycling at a moderate C-rate (e.g., 1C) for hundreds of cycles to assess the capacity retention and coulombic efficiency.

b) Cyclic Voltammetry (CV):

  • Use a three-electrode setup or a coin cell to perform CV.

  • Scan the potential at a slow scan rate (e.g., 0.1 mV/s) within the operating voltage window of the electrode material.

  • Analyze the resulting voltammogram to identify the reduction and oxidation peaks associated with SEI formation and electrochemical reactions.

c) Electrochemical Impedance Spectroscopy (EIS):

  • Measure the EIS of the cells at different states of charge (SOC) and after a certain number of cycles.

  • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Analyze the Nyquist plots to determine the charge-transfer resistance and the resistance of the SEI layer.[9]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of VEC in batteries.

SEI_Formation_with_VEC cluster_anode Anode Surface cluster_electrolyte Electrolyte Anode Anode (Graphite/Si) EC Ethylene Carbonate (EC) SEI Stable Polymeric SEI Layer EC->SEI Reduction VEC Vinylene Carbonate (VEC) VEC->SEI Preferential Reduction (Polymerization) Li_ion Li+ Li_ion->Anode Intercalation SEI->Anode Passivates & Protects Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Analysis E_prep Electrolyte Preparation (with/without VEC) C_assembly Coin Cell Assembly E_prep->C_assembly Formation Formation Cycles (Low C-rate) C_assembly->Formation Cycling Galvanostatic Cycling (Rate Capability & Cycle Life) Formation->Cycling EIS Electrochemical Impedance Spectroscopy (EIS) Cycling->EIS Data_Analysis Data Analysis (Capacity, Efficiency, Impedance) Cycling->Data_Analysis EIS->Data_Analysis Post_mortem Post-mortem Analysis (SEM, XPS, FTIR) Data_Analysis->Post_mortem VEC_Concentration_Effect cluster_performance Performance Metrics Concentration VEC Concentration Cycle_Life Cycle Life Concentration->Cycle_Life Improves (Optimal Range) SEI_Stability SEI Stability Concentration->SEI_Stability Enhances Impedance Impedance Concentration->Impedance Can Increase at High Conc.

References

synthesis of poly(vinyl ethylene carbonate) and its applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(vinyl ethylene (B1197577) carbonate) (PVEC) is a versatile polymer that has garnered significant interest for its potential in a range of applications, from advanced energy storage to biomedical engineering. Its unique combination of a carbonate functional group and a vinyl backbone provides a platform for tailored material properties. This document provides an overview of the synthesis of PVEC and detailed protocols for its application in lithium-ion batteries and drug delivery systems.

Synthesis of Poly(vinyl ethylene carbonate)

The synthesis of PVEC is primarily achieved through the polymerization of its monomer, vinyl ethylene carbonate (VEC). VEC itself can be synthesized through several routes, most commonly via the reaction of 2-butene-1,4-diol (B106632) with a carbonyl source or through the transesterification of a dialkyl carbonate with butylene glycol.[1][2][3] The subsequent polymerization of VEC can proceed via free-radical or ring-opening polymerization pathways.

Experimental Protocol: Synthesis of Vinyl Ethylene Carbonate (VEC) Monomer via Transesterification

This protocol is based on the transesterification of a dialkyl carbonate with butylene glycol.[1]

Materials:

  • Dialkyl carbonate (e.g., dimethyl carbonate, diethyl carbonate)

  • Butylene glycol

  • Basic catalyst (e.g., sodium hydroxide, potassium hydroxide, sodium methoxide)

  • Reaction vessel with a distillation setup

  • Vacuum source

Procedure:

  • Charge the reaction vessel with dialkyl carbonate and butylene glycol. The molar ratio of dialkyl carbonate to butylene glycol is typically between 1:1 and 2:1.[1]

  • Add the basic catalyst to the mixture. The catalyst concentration is generally in the range of 0.05% to 0.3% of the total reactant weight.

  • Heat the reaction mixture to a temperature between 60°C and 120°C under normal pressure.[1]

  • As the transesterification reaction proceeds, the byproduct alcohol (e.g., methanol (B129727) or ethanol) is formed. Continuously remove the alcohol by distillation to drive the reaction forward.

  • In the later stages of the reaction, apply a vacuum to facilitate the removal of the remaining alcohol and complete the reaction.[1]

  • The resulting crude VEC can be purified by vacuum distillation.

Experimental Protocol: Free-Radical Polymerization of VEC

Free-radical polymerization is a common method to produce PVEC and can be carried out in bulk, solution, or emulsion.[4][5]

Materials:

  • Vinyl ethylene carbonate (VEC) monomer

  • Free-radical initiator (e.g., azobisisobutyronitrile (AIBN), benzoyl peroxide)[4]

  • Solvent (for solution polymerization, e.g., mixed xylenes)[5]

  • Reaction vessel with a stirrer, condenser, and nitrogen inlet

Procedure (Solution Polymerization):

  • Dissolve the VEC monomer in the chosen solvent in the reaction vessel.

  • Add the free-radical initiator to the solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.

  • De-gas the solution by bubbling nitrogen through it for at least 30 minutes to remove oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN).

  • Maintain the reaction at this temperature with continuous stirring for a set period (e.g., 3-24 hours) to allow for polymerization to occur.

  • After the reaction is complete, the polymer can be isolated by precipitation in a non-solvent (e.g., methanol) and collected by filtration.

  • Dry the polymer under vacuum to remove any residual solvent.

Applications of Poly(vinyl ethylene carbonate)

Gel Polymer Electrolytes for Lithium-Ion Batteries

PVEC is a promising material for gel polymer electrolytes (GPEs) in lithium-ion batteries. The carbonate groups in the polymer chain can effectively solvate lithium ions, while the polymer matrix provides mechanical stability and reduces the risk of leakage associated with liquid electrolytes.[6] Copolymers of VEC with other monomers, such as acrylonitrile, have been shown to exhibit excellent electrochemical stability.[7]

Data Presentation: Electrochemical Properties of PVEC-based Electrolytes

Electrolyte CompositionIonic Conductivity (S/cm) at 25°CElectrochemical Stability Window (V vs. Li+/Li)Lithium-Ion Transference Number (t+)Reference
Poly(vinyl ethylene carbonate-3-sulfolene)7.97 × 10⁻⁴50.6[8]
Poly(vinylene carbonate-acrylonitrile)-> 4.5-[7]

Experimental Protocol: In-situ Polymerization of VEC for Gel Polymer Electrolyte

This protocol describes the in-situ polymerization of VEC within a lithium-ion battery cell.

Materials:

  • Vinyl ethylene carbonate (VEC) monomer

  • Lithium salt (e.g., LiPF₆)

  • Liquid electrolyte solvent (e.g., ethylene carbonate/dimethyl carbonate mixture)

  • Initiator (e.g., AIBN)

  • Battery electrodes (anode and cathode)

  • Separator

Procedure:

  • Prepare a precursor solution by dissolving the lithium salt and the initiator in the VEC monomer and liquid electrolyte solvent.

  • Assemble the lithium-ion battery cell (e.g., a coin cell) with the anode, cathode, and separator in an argon-filled glovebox.

  • Inject the precursor solution into the cell, ensuring the separator and electrodes are fully wetted.

  • Seal the cell.

  • Heat the assembled cell to a temperature suitable for initiating polymerization (e.g., 60-80°C) for a specified time to form the gel polymer electrolyte in-situ.

Biomedical Applications: Drug Delivery and Tissue Engineering

The biodegradability and low cytotoxicity of polycarbonates make them attractive for biomedical applications.[9] PVEC and its copolymers are being explored as materials for drug delivery systems and as scaffolds for tissue engineering.[9] The mechanical properties of these polymers can be tailored to match those of specific tissues, such as bone.

Data Presentation: Mechanical Properties of Vinyl Carbonate Photopolymers

MaterialIndentation Modulus (Eᵢ) (MPa)Hardness (Hᵢ) (MPa)Reference
GDVC (sugar-based vinyl carbonate)6120450[9]
UDVC (urethane vinyl carbonate)4380230[9]
PLA (Polylactic acid)5680210[9]
MA (Methacrylate)4550290[9]
4VC (a conventional vinyl carbonate)3200-[9]

Experimental Protocol: Preparation of PVEC Nanoparticles for Drug Delivery

This protocol outlines a general method for preparing drug-loaded PVEC nanoparticles using a nanoprecipitation technique.

Materials:

  • Poly(vinyl ethylene carbonate)

  • A water-miscible organic solvent (e.g., acetone, tetrahydrofuran)

  • Water (as the non-solvent)

  • A surfactant (optional, to stabilize the nanoparticles)

  • The drug to be encapsulated

Procedure:

  • Dissolve the PVEC polymer and the drug in the organic solvent.

  • Prepare an aqueous phase, which may contain a surfactant.

  • Under constant stirring, add the organic polymer/drug solution dropwise to the aqueous phase.

  • The rapid diffusion of the organic solvent into the water causes the polymer to precipitate, forming nanoparticles that encapsulate the drug.

  • Stir the resulting nanoparticle suspension for several hours to allow for the complete evaporation of the organic solvent.

  • The nanoparticles can then be collected by centrifugation and washed to remove any free drug and surfactant.

  • The drug-loaded nanoparticles can be freeze-dried for long-term storage.

Visualizations

Synthesis_of_PVEC cluster_monomer VEC Monomer Synthesis cluster_polymerization Polymerization 2-butene-1,4-diol 2-butene-1,4-diol VEC Vinyl Ethylene Carbonate (VEC) 2-butene-1,4-diol->VEC Carbonylation Dialkyl Carbonate Dialkyl Carbonate Dialkyl Carbonate->VEC Transesterification w/ Butylene Glycol Butylene Glycol Butylene Glycol Phosgene/Triphosgene Phosgene/Triphosgene Free Radical Polymerization Free Radical Polymerization VEC->Free Radical Polymerization Ring-Opening Polymerization Ring-Opening Polymerization VEC->Ring-Opening Polymerization PVEC Poly(vinyl ethylene carbonate) (PVEC) Free Radical Initiator Free Radical Initiator Free Radical Initiator->Free Radical Polymerization Catalyst Catalyst Catalyst->Ring-Opening Polymerization Free Radical Polymerization->PVEC Ring-Opening Polymerization->PVEC

Caption: Synthesis pathways for poly(vinyl ethylene carbonate).

Experimental_Workflow_GPE cluster_prep Precursor Preparation cluster_assembly Cell Assembly cluster_polymerization In-situ Polymerization VEC Monomer VEC Monomer Mix Mix Components VEC Monomer->Mix Lithium Salt Lithium Salt Lithium Salt->Mix Initiator Initiator Initiator->Mix Liquid Electrolyte Liquid Electrolyte Liquid Electrolyte->Mix Inject Precursor Inject Precursor Solution Mix->Inject Precursor Anode Anode Assemble Cell Assemble Coin Cell Anode->Assemble Cell Cathode Cathode Cathode->Assemble Cell Separator Separator Separator->Assemble Cell Assemble Cell->Inject Precursor Heat Cell Heat Cell (60-80°C) Inject Precursor->Heat Cell GPE Formation Gel Polymer Electrolyte Formation Heat Cell->GPE Formation Drug_Delivery_Workflow cluster_solution Solution Preparation cluster_nanoprecipitation Nanoprecipitation cluster_isolation Isolation and Purification PVEC Polymer PVEC Polymer Dissolve Dissolve Polymer and Drug PVEC Polymer->Dissolve Drug Drug Drug->Dissolve Organic Solvent Organic Solvent Organic Solvent->Dissolve Add Dropwise Add Organic Solution to Aqueous Phase Dissolve->Add Dropwise Aqueous Phase Aqueous Phase Aqueous Phase->Add Dropwise Solvent Evaporation Evaporate Organic Solvent Add Dropwise->Solvent Evaporation Nanoparticle Suspension Nanoparticle Suspension Solvent Evaporation->Nanoparticle Suspension Centrifugation Centrifuge Nanoparticle Suspension->Centrifugation Washing Wash Nanoparticles Centrifugation->Washing Freeze-Drying Freeze-Dry Washing->Freeze-Drying Drug-Loaded Nanoparticles Drug-Loaded Nanoparticles Freeze-Drying->Drug-Loaded Nanoparticles

References

Application Notes and Protocols for Modifying Material Properties with 4-Vinyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 4-Vinyl-1,3-dioxolan-2-one (VEC) to modify the properties of materials. VEC is a versatile monomer that can be utilized as an electrolyte additive, in polymer synthesis, and potentially for surface modification and hydrogel formation.

Application in Lithium-Ion Battery Electrolytes

This compound is a promising electrolyte additive for enhancing the performance of lithium-ion batteries, particularly at elevated temperatures. It contributes to the formation of a stable solid electrolyte interphase (SEI) on the electrode surfaces.[1][2][3][4] This SEI layer protects the electrodes from degradation and improves the cycling stability and safety of the battery.[3][5]

Quantitative Data: Enhanced Battery Performance

The addition of VEC to the electrolyte has been shown to significantly improve the capacity retention of lithium-ion batteries.

Additive Concentration (% w/w)Temperature (°C)Number of CyclesInitial Discharge Capacity (mAh/g)Final Discharge Capacity (mAh/g)Capacity Retention (%)Reference
050100189.7130.868.8[1]
250100180.6153.284.8[1]
0Room Temp.100180137.476.3[1]
2Room Temp.100178.8139.478.0[1]
1.5-20N/AN/AN/AEnhanced low-temperature performance[3]
Experimental Protocol: Preparation and Testing of Li-ion Cells with VEC Additive

This protocol describes the preparation of a standard Li-ion battery electrolyte with and without VEC and the subsequent electrochemical testing.

Materials:

  • Lithium hexafluorophosphate (B91526) (LiPF₆)

  • Ethylene carbonate (EC)

  • Diethyl carbonate (DEC)

  • Dimethyl carbonate (DMC)

  • This compound (VEC)

  • LiNi₀.₈Co₀.₂O₂ cathode material

  • Lithium foil anode

  • Celgard separator

  • Coin cell components (CR2032)

Procedure:

  • Electrolyte Preparation:

    • Prepare the baseline electrolyte by dissolving LiPF₆ in a solvent mixture of EC, DEC, and DMC (e.g., 1:1:1 by volume) to a final concentration of 1.0 M.

    • For the modified electrolyte, add VEC to the baseline electrolyte to the desired weight percentage (e.g., 2% w/w). Stir until fully dissolved. All electrolyte preparation should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

  • Cell Assembly:

    • Assemble CR2032 coin cells in an argon-filled glovebox.

    • Use a LiNi₀.₈Co₀.₂O₂ cathode, a lithium foil anode, and a Celgard separator.

    • Add a few drops of the prepared electrolyte to saturate the separator and electrodes.

  • Electrochemical Testing:

    • Perform galvanostatic charge-discharge cycling using a battery cycler.

    • Formation Cycles: Cycle the cells at a low C-rate (e.g., C/10) for the first few cycles to allow for the formation of a stable SEI layer.

    • Performance Cycling: Cycle the cells at a desired C-rate (e.g., 1C) for an extended number of cycles (e.g., 100 or more) at a specific temperature (e.g., room temperature or 50°C).

    • Data to Collect: Record the discharge capacity, charge capacity, coulombic efficiency, and voltage profiles for each cycle.

Signaling Pathway: SEI Formation

The improved performance with VEC is attributed to its electrochemical decomposition on the electrode surfaces to form a protective polymer film. This process is a key aspect of the SEI formation.

SEI_Formation VEC This compound (VEC) Anode Anode Surface (e.g., Graphite) VEC->Anode Electrochemical Decomposition Electrolyte Electrolyte Components (e.g., EC, DEC, DMC) Electrolyte->Anode Decomposition (reduced by VEC-derived SEI) SEI Stable SEI Layer (Polymeric Film) Anode->SEI Forms on SEI->Anode Passivates & Protects Polymer_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomers VEC & Comonomers Reaction Polymerization (Bulk or Solution) Monomers->Reaction Initiator Initiator (e.g., BPO) Initiator->Reaction Precipitation Precipitation in Non-solvent Reaction->Precipitation Drying Drying under Vacuum Precipitation->Drying GPC GPC Analysis (Mn, Mw, PDI) Drying->GPC NMR NMR Spectroscopy (Structure) Drying->NMR Thermal Thermal Analysis (DSC, TGA) Drying->Thermal Mechanical Mechanical Testing Drying->Mechanical Hydrogel_Formation VEC VEC Monomer Polymerization Free-Radical Polymerization VEC->Polymerization Crosslinker Crosslinker (e.g., EGDMA) Crosslinking Crosslinking Crosslinker->Crosslinking Initiator Initiator (UV or Thermal) Initiator->Polymerization PolymerChains Poly(VEC) Chains Polymerization->PolymerChains PolymerChains->Crosslinking Hydrogel Crosslinked Hydrogel Network Crosslinking->Hydrogel

References

Application Notes and Protocols: 4-Vinyl-1,3-dioxolan-2-one in Novel Polymer Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Vinyl-1,3-dioxolan-2-one (VDO), also known as Vinyl Ethylene Carbonate (VEC), is a versatile cyclic carbonate monomer that serves as a valuable building block in the synthesis of functional and biodegradable polymers.[1][2] Its unique structure, featuring both a polymerizable vinyl group and a reactive cyclic carbonate ring, allows for the creation of polymers with tailored properties for a range of applications, particularly in the biomedical and pharmaceutical fields.[3][4][5]

Polymers derived from VDO are gaining attention for their potential use in advanced applications such as drug delivery systems, tissue engineering scaffolds, and smart hydrogels.[3][6][7][8] The presence of the carbonate group in the polymer backbone or as a pendant group can impart hydrolytic degradability, leading to biocompatible degradation products.[4] Furthermore, the cyclic carbonate is amenable to ring-opening reactions, providing a convenient handle for post-polymerization modification to attach therapeutic agents, targeting ligands, or other functional moieties.

This document provides an overview of the polymerization of VDO, key characteristics of the resulting polymers, and detailed protocols for their synthesis and characterization.

Application Notes

Polymerization of VDO

VDO can be polymerized through several mechanisms, with free-radical polymerization being a common and effective method.[9] Studies have shown that the free-radical homopolymerization of VDO exhibits pseudo-living characteristics.[10][11] This behavior is distinguished by a continuous increase in molecular weight over extended reaction times, which is atypical for conventional free-radical polymerizations where high molecular weights are usually formed early in the reaction.[10] This controlled radical activity allows for the synthesis of block copolymers, for instance by adding a monomer like styrene (B11656) to the "living" poly(VDO) chains.[10][11]

The vinyl group of VDO allows it to be copolymerized with other vinyl monomers, such as vinyl esters and styrene, to create materials with a wide range of properties.[4][10] However, its reactivity can be sluggish compared to other common monomers, which should be considered when designing copolymerization reactions.[4]

Key Features and Biomedical Potential

The primary advantage of incorporating VDO into polymers lies in the functionality of the cyclic carbonate group.

  • Degradability: Aliphatic polyesters and polycarbonates are known for their biocompatibility and hydrolytic degradability, making them excellent candidates for biomedical applications like absorbable sutures and drug delivery matrices.[8][12] The five-membered cyclic carbonate structure, in particular, is noted for yielding biodegradable polymers with low toxicity.[4]

  • Post-Polymerization Modification: The cyclic carbonate ring can be opened by reacting with nucleophiles such as amines or alcohols. This allows for the covalent attachment of drugs, proteins, or targeting molecules to the polymer chain after polymerization, creating sophisticated drug delivery systems or functional biomaterials.

  • Hydrophilicity: The carbonate and potential resulting hydroxyl groups after ring-opening can increase the hydrophilicity of the polymer, which is often desirable for biomedical applications to improve biocompatibility and interaction with biological systems.

Quantitative Data Summary

The pseudo-living nature of VDO free-radical homopolymerization is demonstrated by the progressive increase in molecular weight with monomer conversion over time. The following table summarizes kinetic data from a representative study.[10]

Reaction Time (hours)Monomer Conversion (%)Number Average Molecular Weight (Mn, Da)Molecular Weight Distribution (Đ or PDI)
21011001.31
202216001.35
583523001.38
1305135001.40
1685941001.43

Experimental Protocols

Protocol 1: Free-Radical Homopolymerization of VDO

This protocol describes the synthesis of poly(this compound) (PVDO) via a pseudo-living free-radical polymerization.

Materials:

  • This compound (VDO) monomer (CAS: 4427-96-7)[2]

  • Benzoyl peroxide (BPO), initiator

  • Nitrogen (N₂) gas supply

  • Round-bottom flask with magnetic stirrer

  • Thermostated oil bath

  • Solvents for purification (e.g., Tetrahydrofuran (THF), Hexanes)

Procedure:

  • Place VDO monomer into a round-bottom flask equipped with a magnetic stir bar.

  • Add the initiator, BPO. A typical molar ratio of monomer to initiator is 40:1 to control molecular weight.[10]

  • Seal the flask and degas the mixture by bubbling with N₂ for 20-30 minutes to remove oxygen, which can inhibit radical polymerization.

  • Place the flask in a preheated oil bath at 80°C under a nitrogen atmosphere.

  • Allow the polymerization to proceed with continuous stirring. The reaction can be monitored over time by taking aliquots for analysis (see Protocol 2). For the kinetic study cited, the reaction was continued for up to 168 hours.[10][11]

  • To terminate the reaction and isolate the polymer, cool the flask to room temperature and dissolve the viscous mixture in a minimal amount of THF.

  • Precipitate the polymer by slowly adding the THF solution to a large excess of a non-solvent like cold hexanes or diethyl ether while stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove unreacted monomer and initiator fragments.

  • Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.

Protocol 2: Polymer Characterization

A. Determination of Monomer Conversion by ¹H NMR Spectroscopy

  • Dissolve a small, accurately weighed sample of the crude polymer mixture in a deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Identify the proton signals corresponding to the unreacted VDO monomer and the polymer.

  • Calculate the monomer conversion by comparing the integral area of a characteristic monomer proton signal with that of a polymer proton signal.[10]

B. Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

  • Prepare a dilute solution of the purified polymer in a suitable GPC solvent (e.g., THF) at a concentration of approximately 1-2 mg/mL.

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • Inject the sample into a GPC system equipped with appropriate columns (e.g., mixed-bed styrene/DVB columns) and detectors (e.g., refractive index detector).[13]

  • Calibrate the system using polymer standards with known molecular weights (e.g., polystyrene standards).

  • Analyze the resulting chromatogram to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the molecular weight distribution (Đ = Mw/Mn).[10][13]

Visualizations

experimental_workflow cluster_char Characterization start Start reagents 1. Add VDO Monomer & BPO Initiator to Flask start->reagents degas 2. Degas with N₂ reagents->degas polymerize 3. Polymerize at 80°C (2-168 hours) degas->polymerize purify 4. Dissolve in THF & Precipitate in Hexanes polymerize->purify nmr ¹H NMR Analysis (Conversion) polymerize->nmr dry 5. Filter and Dry under Vacuum purify->dry product Final PVDO Polymer dry->product gpc GPC Analysis (Mn, Đ) product->gpc

Caption: Workflow for the synthesis and characterization of poly(VDO).

drug_delivery_concept vdo_poly Poly(VDO) Backbone functionalization Post-Polymerization Modification (Ring-Opening of Carbonate) vdo_poly->functionalization w/ Amine-Drug conjugate Functional Polymer-Drug Conjugate functionalization->conjugate drug Therapeutic Drug (e.g., Chemotherapeutic) drug->functionalization ligand Targeting Ligand (e.g., Antibody, Peptide) formulation Formulation into Nanoparticles ligand->formulation Surface Attachment conjugate->formulation delivery Systemic Administration & Targeted Delivery formulation->delivery release Controlled Drug Release (via hydrolysis) delivery->release

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Vinyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals engaged in the synthesis of 4-Vinyl-1,3-dioxolan-2-one.

Troubleshooting Guide

Q1: I am experiencing a low yield in my synthesis of this compound from ethylene (B1197577) carbonate. What are the potential causes and how can I address them?

A1: Low yields in this synthesis can arise from several factors, primarily incomplete reactions, and the occurrence of side reactions. Here is a systematic approach to improving your yield:

  • Inefficient Chlorination: The initial chlorination of ethylene carbonate is a critical step. Poor control of this reaction can lead to a low yield of the monochloroethylene carbonate intermediate.

    • Solution: The use of a solvent such as carbon tetrachloride can help maintain a consistent concentration of chlorine in the reaction mixture, thereby accelerating the reaction and reducing the formation of byproducts like dichloroethylene carbonate.[1] Controlling the reaction temperature at approximately 55°C is also crucial.[1]

  • Suboptimal Dehydrochlorination: The elimination of HCl from monochloroethylene carbonate is sensitive to reaction conditions.

    • Solution: Ensure the molar ratio of the deacidification agent, such as triethylamine (B128534), to monochloroethylene carbonate is optimized, typically in the range of 1.20 to 1.30.[1] The reaction temperature should be carefully maintained between 55-65°C.[1] The choice of solvent can also impact the yield; dimethyl carbonate and ethyl acetate (B1210297) have been used successfully.[1]

  • Product Polymerization: this compound is susceptible to polymerization, especially at elevated temperatures during distillation.

    • Solution: The addition of a polymerization inhibitor, such as 2,6-di-tert-butylphenol (B90309), to the crude product before distillation is essential to prevent loss of product due to polymerization.[1]

  • Purification Losses: Significant amounts of the product can be lost during purification if not performed correctly.

    • Solution: Reduced pressure distillation is the recommended method for purifying this compound.[1] Techniques like thin-film evaporation can also be effective.[1] It is important to control the temperature during distillation to minimize polymerization.

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A2: The primary byproduct of concern is dichloroethylene carbonate, which can form during the chlorination step. Polymerization of the final product is another major issue.

  • Dichloroethylene Carbonate Formation: This occurs when the chlorination reaction is too aggressive or proceeds for too long.

    • Solution: Using a solvent like carbon tetrachloride helps to control the reaction rate and temperature, which in turn reduces the formation of the dichloro-byproduct.[1] Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help in stopping the reaction at the optimal time.[1]

  • Polymerization: The vinyl group in this compound makes it prone to polymerization.

    • Solution: As mentioned previously, the use of a polymerization inhibitor like 2,6-di-tert-butylphenol is critical, especially during purification at elevated temperatures.[1]

Q3: My final product is discolored. What is the cause and how can I obtain a clear, colorless product?

A3: Discoloration, often appearing as a yellowish or black tint, can be due to impurities or degradation products.

  • Cause: The reaction of triethylamine with monochloroethylene carbonate can sometimes lead to the formation of colored byproducts, causing the reaction mixture to turn black.[1]

  • Solution: Efficient purification through reduced pressure distillation or thin-film evaporation is key to obtaining a clear and slightly yellowish distillate.[1] Ensuring the purity of starting materials and reagents can also help in minimizing the formation of colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The synthesis of this compound is traditionally achieved through a two-step process involving the chlorination of ethylene carbonate followed by a dehydrochlorination reaction.[1] An improved version of this method, which involves using a solvent for the chlorination step and optimizing the dehydrochlorination conditions, has been reported to achieve yields as high as 81.5%.[1]

Q2: Are there alternative, more environmentally friendly synthesis routes?

A2: Yes, alternative routes are being explored. One such method involves the synthesis from acrolein by reacting it with a sulfur ylide and carbon dioxide.[2] Another promising approach is a bio-based route starting from erythritol, which is converted to 3-butene-1,2-diol (B138189) and then carbonated to yield this compound in a continuous flow process.[3]

Q3: What are the key safety precautions I should take during this synthesis?

A3: The synthesis involves hazardous materials and conditions. Key safety precautions include:

  • Handling chlorine gas, which is highly toxic and corrosive, in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Triethylamine is a corrosive and flammable liquid and should be handled with care.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions and ensure safety.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material (ethylene carbonate) during the chlorination step.[1] For the dehydrochlorination step, techniques like gas chromatography (GC) can be employed to monitor the formation of the product and the disappearance of the monochloro-intermediate.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of this compound

ParameterMethod 1Method 2
Starting Material Monochloroethylene carbonateMonochloroethylene carbonate
Deacidification Agent TriethylamineTriethylamine
Solvent Ethyl acetateDimethyl carbonate
Reaction Temperature ~50°C55-65°C
Reaction Time 1.5 hours15-16 hours
Yield 78.2%65%
Reference [1][1]

Experimental Protocols

Key Experiment: Improved Synthesis of this compound from Ethylene Carbonate

This protocol is based on an improved method for the chlorination of ethylene carbonate followed by dehydrochlorination.[1]

Step 1: Synthesis of Monochloroethylene Carbonate

  • Add ethylene carbonate and carbon tetrachloride to a 500 mL three-necked flask equipped with a stirrer, a gas inlet tube, and a condenser.

  • Heat the mixture to approximately 55°C with vigorous stirring.

  • Bubble chlorine gas through the reaction mixture under UV light irradiation. Maintain a yellow color in the solution throughout the process.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete in about 1.5 hours.

  • Once the reaction is complete, stop heating and discontinue the chlorine gas flow.

  • Purge the system with nitrogen to remove any excess chlorine.

  • Remove the solvent by rotary evaporation to obtain the crude monochloroethylene carbonate.

Step 2: Synthesis of this compound (Dehydrochlorination)

  • Place the crude monochloroethylene carbonate and ethyl acetate into a 250 mL four-necked flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser, under a nitrogen atmosphere.

  • Heat the mixture to 45°C.

  • Slowly add freshly distilled triethylamine dropwise, ensuring the temperature is maintained at around 50°C.

  • After the addition is complete, maintain the reaction mixture at 50°C for 1.5 hours.

  • Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt. Wash the salt with ethyl acetate.

  • Combine the filtrate and washings and remove the solvent by rotary evaporation to obtain the crude product.

  • Add a small amount of a polymerization inhibitor (e.g., 2,6-di-tert-butylphenol).

  • Purify the crude product by vacuum distillation to obtain this compound as a clear, slightly yellowish liquid (yield: 81.5%).[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Dehydrochlorination A Mix Ethylene Carbonate and Carbon Tetrachloride B Heat to 55°C and Irradiate with UV Light A->B C Bubble Chlorine Gas B->C D Monitor by TLC C->D E Nitrogen Purge D->E F Rotary Evaporation E->F G Crude Monochloroethylene Carbonate F->G H Dissolve Crude Product in Ethyl Acetate G->H Transfer to next step I Heat to 45°C under N2 H->I J Add Triethylamine (maintain ~50°C) I->J K React for 1.5 hours J->K L Filter Salt K->L M Rotary Evaporation L->M N Add Polymerization Inhibitor M->N O Vacuum Distillation N->O P Pure this compound O->P

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed q1 Check Chlorination Step start->q1 q2 Check Dehydrochlorination Step q1->q2 No sol1a Use CCl4 as Solvent q1->sol1a Yes q3 Check Purification Step q2->q3 No sol2a Optimize Triethylamine Ratio (1.2-1.3 eq) q2->sol2a Yes sol3a Add Polymerization Inhibitor q3->sol3a Yes sol1b Control Temperature at ~55°C sol1a->sol1b sol2b Maintain Temperature (55-65°C) sol2a->sol2b sol3b Use Reduced Pressure Distillation sol3a->sol3b

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Purification of 4-Vinyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Vinyl-1,3-dioxolan-2-one (VEC).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude VEC can originate from the synthesis process and include unreacted starting materials, solvents, and byproducts. These may include:

  • Solvents: Ethyl acetate, dimethyl carbonate, or carbon tetrachloride.[1]

  • Reagents: Unreacted ethylene (B1197577) carbonate or vinyl chloride carbonate.[1]

  • Byproducts: Triethylamine salts formed during the reaction.[1]

  • Colorimetric Impurities: The crude product may appear as a clear, slightly yellowish liquid, indicating the presence of colored impurities.[1]

  • Polymers: Due to the vinyl group, VEC has a tendency to polymerize, especially at elevated temperatures.

Q2: Which purification methods are most suitable for this compound?

A2: The most commonly employed and effective purification methods for VEC are:

  • Distillation under Reduced Pressure (Vacuum Distillation): This is the most frequently cited method to purify VEC, as it allows for distillation at a lower temperature, minimizing the risk of polymerization.[1]

  • Thin-Film Evaporation: This technique is also effective for purifying VEC under vacuum with a short residence time at high temperatures, which is beneficial for thermally sensitive compounds.[1]

  • Column Chromatography: While less common for bulk purification, column chromatography can be used for small-scale purification to separate VEC from impurities with different polarities.[2]

  • Recrystallization: Although not extensively documented for VEC, recrystallization could be a viable option for removing certain impurities if a suitable solvent system is identified.[3][4][5]

Q3: Why is the addition of a polymerization inhibitor important during the purification of VEC?

A3: this compound contains a reactive vinyl group that can readily undergo polymerization, especially when heated during distillation. The addition of a polymerization inhibitor, such as 2,6-di-tert-butylphenol, is crucial to prevent this unwanted reaction, which would otherwise lead to product loss and potential equipment fouling.[1]

Q4: What are the recommended storage conditions for purified this compound?

A4: Purified VEC should be stored at a low temperature, typically between 2-8°C, to minimize polymerization and degradation over time.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of VEC.

Problem Possible Cause(s) Troubleshooting Steps
Product is yellow after purification. Residual colored impurities.- Repeat the distillation, ensuring a narrow boiling point fraction is collected. - Consider treatment with activated carbon before distillation to remove color. - For small-scale purification, column chromatography may be effective.
Low yield after distillation. - Polymerization of the product during heating. - Inefficient fractional distillation.- Ensure a sufficient amount of polymerization inhibitor is added to the crude product before heating.[1] - Use a well-insulated distillation column for better separation. - Optimize the vacuum and temperature to distill the product at the lowest possible temperature.
Product solidifies in the condenser during distillation. The temperature of the condenser is too low.Increase the temperature of the cooling fluid circulating through the condenser to just below the melting point of VEC.
Incomplete separation of impurities during column chromatography. Incorrect solvent system (eluent).- Perform thin-layer chromatography (TLC) with different solvent systems to determine the optimal eluent for separation.[2] - Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Crystals do not form during recrystallization. - The solution is not supersaturated. - The wrong solvent or solvent mixture was used.- If too much solvent was added, carefully evaporate some of it to concentrate the solution.[3] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Perform solvent screening to find a solvent in which VEC is soluble at high temperatures but insoluble at low temperatures.[3][4]

Experimental Protocols

Distillation under Reduced Pressure

This protocol is a general guideline for the vacuum distillation of this compound.

Materials:

  • Crude this compound

  • Polymerization inhibitor (e.g., 2,6-di-tert-butylphenol)

  • Round-bottom flask

  • Short-path distillation head with condenser and receiving flask

  • Heating mantle with a stirrer

  • Vacuum pump and vacuum gauge

  • Cold trap

Procedure:

  • Add the crude VEC and a small amount of a polymerization inhibitor to the round-bottom flask.[1]

  • Assemble the distillation apparatus. Ensure all joints are properly sealed.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Slowly evacuate the system to the desired pressure (e.g., around 500 Pa).[1]

  • Begin stirring and gradually heat the flask using the heating mantle.

  • Collect the fraction that distills at the expected boiling point of VEC under the applied pressure. The literature boiling point is 237 °C at 733 mmHg. This will be significantly lower under vacuum.

  • Once the product has been collected, turn off the heating and allow the system to cool down before slowly releasing the vacuum.

  • Store the purified product at 2-8°C.

Quantitative Data Summary
Purification MethodParameterValueReference
Thin-Film EvaporationBath Temperature100°C[1]
Pressure~500 Pa[1]
Yield78.2%[1]
Rotary EvaporationVacuum0.003 MPa[1]
Temperature≤ 80°C[1]
Yield65%[1]
Purity (GC)98.5%[1]

Visualizations

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Quality Control cluster_final Final Product Crude_VEC Crude this compound Distillation Vacuum Distillation Crude_VEC->Distillation Primary Method Chromatography Column Chromatography Crude_VEC->Chromatography Alternative Analysis Purity Analysis (e.g., GC, NMR) Distillation->Analysis Chromatography->Analysis Analysis->Distillation Re-purify Pure_VEC Pure this compound Analysis->Pure_VEC Meets Specs Troubleshooting_Logic Start Start Purification Check_Purity Is Product Pure? Start->Check_Purity Low_Yield Is Yield Acceptable? Check_Purity->Low_Yield Yes Repurify Re-run Purification Step Check_Purity->Repurify No Add_Inhibitor Add/Increase Polymerization Inhibitor Low_Yield->Add_Inhibitor No End_Success Purification Successful Low_Yield->End_Success Yes Optimize_Conditions Optimize Temp/Pressure Add_Inhibitor->Optimize_Conditions End_Failure Review Protocol Add_Inhibitor->End_Failure Optimize_Conditions->Repurify Repurify->Start

References

Technical Support Center: Polymerization of Vinyl Ethylene Carbonate (VEC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the polymerization of vinyl ethylene (B1197577) carbonate (VEC). This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental challenges encountered with VEC polymerization.

Troubleshooting Guide

This guide addresses common issues observed during the polymerization of VEC, offering potential causes and recommended solutions.

Issue Potential Cause Suggested Solution
Low Monomer Conversion Inhibitor Presence: Commercial VEC may contain inhibitors to prevent spontaneous polymerization during storage.Purify VEC before use by passing it through a column of basic alumina (B75360) or by vacuum distillation.
Inappropriate Initiator Concentration: Too low an initiator concentration can lead to slow or incomplete initiation.Optimize the initiator concentration. A typical starting point for radical polymerization is 0.1-1 mol% relative to the monomer.
Low Reaction Temperature: The rate of polymerization is temperature-dependent.Increase the reaction temperature. For free-radical polymerization, ensure the temperature is appropriate for the chosen initiator's half-life.[1]
Chain Transfer Reactions: Chain transfer to monomer, solvent, or polymer can prematurely terminate growing chains. VEC's allylic proton is susceptible to abstraction, leading to chain transfer.[1]Select a solvent with a low chain transfer constant. If chain transfer to the monomer is significant, consider a lower reaction temperature or a controlled polymerization technique.
Incomplete Incorporation in Copolymers: VEC can exhibit lower reactivity compared to some comonomers, such as acrylates, leading to its incomplete incorporation into the final polymer.[1]When copolymerizing with monomers like acrylates, consider using a higher feed ratio of VEC or employing starved-feed conditions to maintain a low concentration of the more reactive monomer.[1]
Crosslinking/Gel Formation High Monomer Conversion in Bulk Polymerization: Free-radical bulk polymerization of cyclic monomers can lead to crosslinking at high conversions, similar to what is observed with vinylene carbonate.Consider solution polymerization to reduce the proximity of growing polymer chains and minimize intermolecular reactions.
Chain Transfer to Polymer: Abstraction of the allylic proton on the VEC monomer unit within a polymer chain can create a new radical site, leading to branching and potential crosslinking.Keep monomer conversion below the gel point. This can be achieved by reducing the reaction time or initiator concentration.
Bifunctional Impurities: Impurities with two polymerizable groups can act as crosslinkers.Ensure high purity of the VEC monomer.
Broad Polydispersity Index (PDI) Non-uniform Initiation: Fluctuations in temperature or poor mixing can lead to inconsistent initiation rates.Ensure homogenous reaction conditions with efficient stirring and precise temperature control.
Gel Effect (Trommsdorff Effect): At high conversions, increased viscosity slows down termination reactions, leading to uncontrolled polymerization and a broader PDI.Stop the reaction at a lower conversion before the gel effect becomes significant. Alternatively, use solution polymerization to manage viscosity.
Multiple Termination Pathways: A combination of termination mechanisms (e.g., combination and disproportionation) can broaden the molecular weight distribution.For applications requiring a narrow PDI, consider controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the free-radical polymerization of VEC?

A1: The primary challenges include achieving high monomer conversion, especially in copolymerizations with more reactive monomers like acrylates, and preventing crosslinking, particularly in bulk polymerization at high conversions.[1] VEC's allylic proton can also participate in chain transfer reactions, which can lower the polymer's molecular weight.[1]

Q2: How can I achieve complete incorporation of VEC in copolymerization with acrylic monomers?

A2: Complete incorporation of VEC with acrylic monomers is challenging due to its lower reactivity. To improve incorporation, you can try increasing the molar ratio of VEC in the monomer feed, using a semi-batch process with starved-feed conditions for the more reactive monomer, or increasing the initiator concentration.[1]

Q3: Is bulk or solution polymerization preferred for VEC?

A3: Solution polymerization is often preferred for VEC to mitigate the risk of crosslinking that can occur in bulk polymerization, especially at higher conversions. Using a solvent also helps in managing the heat of polymerization and the viscosity of the reaction mixture. For the related monomer, vinylene carbonate, solution polymerization is used to obtain soluble, low-molecular-weight polymers, whereas bulk polymerization often results in crosslinked products.

Q4: What type of initiators are suitable for the free-radical polymerization of VEC?

A4: Azo initiators, such as 2,2'-azobis(2-methylbutyronitrile) (B80015) (Vazo 67), and peroxide initiators have been successfully used for the free-radical polymerization of VEC.[1] The choice of initiator will depend on the desired reaction temperature, as their decomposition rates are temperature-dependent.

Q5: Are there methods for the controlled polymerization of VEC?

A5: While less common in the literature for VEC specifically, controlled radical polymerization techniques such as RAFT could potentially offer better control over molecular weight and polydispersity, similar to what has been demonstrated for vinylene carbonate.

Quantitative Data

The following tables summarize data from the free-radical copolymerization of VEC with various monomers.

Table 1: Copolymerization of VEC with (Meth)acrylate Monomers [1]

SampleMonomers (Weight Ratio)Initiator (wt%)Temp (°C)Unreacted VEC (GC Area %)Conversion (%)
AVEC/Styrene (20/80)2.08019.83.5
BVEC/Styrene (20/80)2.010019.613.9
CVEC/MMA (20/80)2.010010.382.2
DVEC/BA (20/80)2.01007.989.2
EVEC/BA (20/80)2.01207.590.7
FVEC/MMA/BA (10/45/45)2.01004.292.2
GVEC/BA (20/80)4.01006.891.8
HVEC/BA (40/60)2.010013.682.0

Reaction Conditions: Solvent: mixed xylenes; Monomer addition time: 3 hours; Initiator: 2,2'-Azobis(2-methylbutyronitrile) (Vazo 67); Theoretical solids: 60%. MMA: Methyl Methacrylate, BA: Butyl Acrylate, Styrene.

Table 2: Copolymerization of VEC with Vinyl Ester Monomers [1]

SampleMonomers (Weight Ratio)SolventInitiator (wt%)Temp (°C)Conversion (%)
AVEC/VeoVa 10 (20/80)Xylenes2.511048.9
BVEC/VeoVa 10 (20/80)EEP2.5110100.0
CVEC/VeoVa 10 (20/80)PM Acetate2.5110100.0
DVEC/VeoVa 10 (20/80)PM2.5110100.0
EVEC/Vinyl Acetate (20/80)PM2.5110100.0

Reaction Conditions: Theoretical solids: 65%; Addition time: 5 hours; Initiator: t-amyl peroxy (2-ethylhexanoate). VeoVa 10: Vinyl ester of versatic acid, EEP: Ethyl 3-ethoxypropionate, PM: Propylene (B89431) glycol monomethyl ether.

Experimental Protocols

Solution Free-Radical Polymerization of VEC Copolymers

This protocol is a general procedure for the synthesis of VEC copolymers in solution.[1]

Materials:

  • Vinyl ethylene carbonate (VEC)

  • Comonomer (e.g., butyl acrylate, vinyl acetate)

  • Solvent (e.g., mixed xylenes, propylene glycol monomethyl ether)

  • Initiator (e.g., 2,2'-azobis(2-methylbutyronitrile) or t-amyl peroxy(2-ethylhexanoate))

  • Reaction kettle equipped with a mechanical stirrer, heating mantle, nitrogen inlet, thermocouple, and condenser.

Procedure:

  • Charge the solvent to the reaction kettle and heat to the desired polymerization temperature (e.g., 100-110 °C) under a nitrogen atmosphere.

  • Prepare a monomer mixture of VEC and the comonomer at the desired weight ratio.

  • Dissolve the initiator in the monomer mixture.

  • Once the solvent reaches the set temperature, feed the monomer/initiator mixture into the kettle using a metering pump over a period of 3-5 hours.

  • After the addition is complete, hold the reaction at temperature for an additional hour.

  • An optional chaser initiator can be added to ensure complete monomer conversion, followed by another hour of reaction time.

  • Cool the reactor to room temperature. The resulting polymer solution can then be characterized.

Emulsion Free-Radical Polymerization of VEC Copolymers

This protocol outlines a general procedure for the emulsion copolymerization of VEC.[1]

Materials:

  • Deionized water

  • Surfactant (e.g., sodium lauryl sulfate)

  • Buffer (e.g., sodium bicarbonate)

  • Vinyl ethylene carbonate (VEC)

  • Comonomer (e.g., vinyl acetate, butyl acrylate)

  • Initiator (e.g., potassium persulfate)

  • One-liter, two-piece resin kettle equipped with a mechanical stirrer, heating mantle, nitrogen inlet, thermocouple, and condenser.

Procedure:

  • Charge the deionized water, surfactant, and buffer to the reaction kettle.

  • Heat the mixture to the desired temperature (e.g., 75-85 °C) with stirring under a nitrogen purge.

  • Prepare a monomer mixture of VEC and the comonomer(s).

  • Add a small portion of the monomer mixture (pre-emulsion) to the kettle.

  • Prepare an aqueous solution of the initiator.

  • Add the initiator solution to the kettle to initiate polymerization.

  • Feed the remaining monomer mixture to the kettle over a period of 3-4 hours.

  • After the monomer feed is complete, hold the reaction at temperature for an additional 30-60 minutes.

  • Cool the reactor to room temperature. The resulting latex can be filtered and characterized.

Visualizations

Logical Workflow for Troubleshooting Low Monomer Conversion

Troubleshooting_Low_Conversion Start Low Monomer Conversion Observed Check_Inhibitor Is the monomer purified? Start->Check_Inhibitor Purify Purify VEC (e.g., alumina column) Check_Inhibitor->Purify No Check_Initiator Is initiator concentration optimal? Check_Inhibitor->Check_Initiator Yes Purify->Check_Initiator Optimize_Initiator Adjust initiator concentration Check_Initiator->Optimize_Initiator No Check_Temp Is reaction temperature adequate? Check_Initiator->Check_Temp Yes Optimize_Initiator->Check_Temp Adjust_Temp Increase reaction temperature Check_Temp->Adjust_Temp No Check_Chain_Transfer Are chain transfer reactions likely? Check_Temp->Check_Chain_Transfer Yes Adjust_Temp->Check_Chain_Transfer Change_Solvent Use solvent with low chain transfer constant Check_Chain_Transfer->Change_Solvent Yes Check_Copolymerization Is it a copolymerization with a more reactive monomer? Check_Chain_Transfer->Check_Copolymerization No Change_Solvent->Check_Copolymerization Adjust_Feed Use starved-feed or adjust monomer ratio Check_Copolymerization->Adjust_Feed Yes Success Improved Conversion Check_Copolymerization->Success No Adjust_Feed->Success

Caption: A troubleshooting workflow for addressing low monomer conversion in VEC polymerization.

Simplified Mechanism of Free-Radical Polymerization of VEC

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I-I) Radical 2 I• Initiator->Radical Heat/Light I_Radical I• Initiated_Monomer I-VEC• I_Radical->Initiated_Monomer VEC_Monomer1 VEC Monomer VEC_Monomer1->Initiated_Monomer Growing_Chain I-(VEC)n• Initiated_Monomer->Growing_Chain Longer_Chain I-(VEC)n+1• Growing_Chain->Longer_Chain VEC_Monomer2 VEC Monomer VEC_Monomer2->Longer_Chain Two_Chains 2 I-(VEC)n• Longer_Chain->Two_Chains Dead_Polymer I-(VEC)n-(VEC)n-I (Combination) Two_Chains->Dead_Polymer

Caption: Key steps in the free-radical polymerization of vinyl ethylene carbonate (VEC).

Potential Side Reaction: Chain Transfer to VEC Monomer

Chain_Transfer cluster_outcome Outcome Growing_Chain P• (Growing Polymer Radical) Terminated_Chain P-H (Terminated Polymer) Growing_Chain->Terminated_Chain VEC_Radical VEC• (New, less reactive radical from allylic H abstraction) Growing_Chain->VEC_Radical VEC_Monomer VEC Monomer VEC_Monomer->Terminated_Chain H abstraction VEC_Monomer->VEC_Radical Lower_MW Lower Molecular Weight VEC_Radical->Lower_MW

Caption: Chain transfer to monomer via abstraction of the allylic proton in VEC.

References

Technical Support Center: Degradation Mechanisms of 4-Vinyl-1,3-dioxolan-2-one (VEC) in Batteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 4-Vinyl-1,3-dioxolan-2-one (VEC) as an electrolyte additive in lithium-ion batteries. It is intended for researchers, scientists, and professionals in battery development.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during experiments with VEC-containing electrolytes.

FAQ 1: What is the primary role of VEC in a lithium-ion battery?

This compound (VEC) is primarily used as a film-forming additive in the electrolyte of lithium-ion batteries.[1][2] Its main function is to be preferentially reduced on the anode surface during the initial formation cycles.[1] This process forms a stable Solid Electrolyte Interphase (SEI), a protective layer that prevents further electrolyte decomposition and enhances the cycling stability of the battery.[1][2] More recent studies suggest that VEC also participates in forming a stable Cathode Electrolyte Interphase (CEI), contributing to overall cell stability.[3]

Troubleshooting 1: My cell with VEC shows a rapid increase in impedance. What are the possible causes and how can I investigate this?

Possible Causes:

  • Excessive Polymerization: While VEC is intended to polymerize, excessive or uncontrolled polymerization can lead to a thick, resistive film on the electrode surfaces, impeding lithium-ion transport.[2]

  • High VEC Concentration: An overly high concentration of VEC can lead to the formation of a thick and resistive SEI layer, which increases the overall cell impedance.

  • Operating Temperature: High operating or storage temperatures can accelerate the degradation and polymerization of VEC, contributing to impedance rise.

Troubleshooting Workflow:

  • Electrochemical Impedance Spectroscopy (EIS): This is the most direct method to investigate impedance changes. A significant increase in the diameter of the semicircle in the Nyquist plot after cycling indicates an increase in charge transfer resistance, likely due to a thickened SEI or CEI layer.

  • Post-mortem Analysis:

    • Scanning Electron Microscopy (SEM): Visually inspect the surface of the anode and cathode from a disassembled cell. A thick, non-uniform, or cracked surface layer compared to a control cell (without VEC) can indicate excessive degradation product deposition.

    • X-ray Photoelectron Spectroscopy (XPS): Analyze the chemical composition of the electrode surfaces to identify the components of the SEI and CEI. An increased presence of polymeric species or lithium carbonate could point to VEC-related degradation.

  • Vary VEC Concentration: Assemble and test cells with varying concentrations of VEC (e.g., 0.5%, 1%, 2%, 5% by weight) to determine the optimal concentration for your specific cell chemistry and operating conditions.

FAQ 2: Why is my battery pouch cell swelling after adding VEC to the electrolyte?

Cell swelling is typically caused by gas generation within the cell.[4] The decomposition of electrolyte components, including additives like VEC, can produce gaseous byproducts such as carbon dioxide (CO₂), ethylene (B1197577) (C₂H₄), and hydrogen (H₂).[5][6] While VEC is intended to form a stable SEI to suppress such reactions, its own decomposition, especially under high voltage or elevated temperature, can contribute to gas evolution.

Troubleshooting 2: How can I identify the gases produced and diagnose the cause of cell swelling?

Troubleshooting Workflow:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying the gaseous components within a swollen cell. By carefully puncturing the cell in a controlled environment and analyzing the extracted gas, you can determine the specific byproducts of electrolyte degradation. The presence of CO₂ and C₂H₄ is often linked to the decomposition of carbonate solvents and additives.[5]

  • Operando Pressure Monitoring: Specialized cells equipped with pressure sensors can monitor the internal pressure of the battery during cycling in real-time. A sudden increase in pressure can be correlated with specific voltage ranges or cycling events, helping to pinpoint the conditions under which gas generation is most severe.

  • Electrolyte Analysis: After cycling, extract the liquid electrolyte and analyze it using techniques like GC-MS to identify soluble degradation products. This can provide clues about the degradation pathways that may also be responsible for gas formation.

FAQ 3: I am observing a faster-than-expected capacity fade in my cells with VEC. What are the potential degradation mechanisms responsible?

Possible Causes:

  • Loss of Lithium Inventory (LLI): The continuous growth of the SEI layer, driven by the slow decomposition of the electrolyte (including VEC), consumes lithium ions, leading to an irreversible loss of capacity.

  • Increased Impedance: As discussed in Troubleshooting 1, a thick and resistive SEI/CEI layer can hinder lithium-ion kinetics, leading to a drop in the delivered capacity, especially at higher charge/discharge rates.

  • Anode and Cathode Degradation: While VEC aims to protect the electrodes, its degradation products or interactions with the electrode surfaces at high potentials could potentially contribute to the degradation of the active materials themselves.

Troubleshooting Workflow:

  • Differential Voltage Analysis (d_Q_/d_V_): This electrochemical technique can help to identify different degradation modes. Changes in the position and intensity of the peaks in the d_Q_/d_V_ curve over cycling can indicate LLI, loss of active material, or changes in electrode balancing.

  • Half-Cell Cycling: Assemble half-cells with the anode and cathode materials from the degraded full cell against a lithium metal counter electrode. This allows you to isolate the capacity fade to either the anode or the cathode.

  • Post-mortem Analysis: Techniques like SEM, XPS, and Transmission Electron Microscopy (TEM) can be used to examine the morphology and composition of the electrode materials and the SEI/CEI layers to look for signs of degradation.

Data Presentation

The following tables provide a template for summarizing quantitative data from your experiments to evaluate the effect of VEC concentration on battery performance.

Table 1: Effect of VEC Concentration on Electrochemical Performance

VEC Concentration (wt%)Initial Discharge Capacity (mAh/g)Capacity Retention after 500 Cycles (%)Average Coulombic Efficiency (%)
0 (Control)
1
2
5

Table 2: Impedance and Gas Evolution as a Function of VEC Concentration

VEC Concentration (wt%)Initial Cell Impedance (Ω)Cell Impedance after 500 Cycles (Ω)Gas Volume after 500 Cycles (mL)
0 (Control)
1
2
5

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the degradation of VEC.

Protocol 1: Cyclic Voltammetry (CV) for VEC Reduction Potential Determination

Objective: To determine the electrochemical reduction potential of VEC and observe its initial film-forming behavior on an anode.

Materials:

  • Three-electrode electrochemical cell (e.g., a Swagelok-type cell)

  • Working Electrode (e.g., graphite-coated copper foil)

  • Counter and Reference Electrodes (e.g., lithium metal foil)

  • Separator (e.g., Celgard 2400)

  • Electrolyte solution with and without VEC

  • Potentiostat

Procedure:

  • Assemble the three-electrode cell in an argon-filled glovebox.

  • Place the working electrode, separator soaked in the electrolyte, and the lithium counter/reference electrodes in the cell.

  • Connect the cell to the potentiostat.

  • Set the CV parameters:

    • Potential window: Start from the open-circuit voltage (OCV) down to 0.01 V and back to OCV.

    • Scan rate: A slow scan rate, such as 0.1 mV/s, is recommended to resolve the reduction peaks.

    • Number of cycles: 3-5 cycles.

  • Run the CV experiment.

  • Analyze the resulting voltammogram. The appearance of a new reduction peak in the VEC-containing electrolyte that is not present in the baseline electrolyte indicates the reduction of VEC. The potential at which this peak occurs is the reduction potential of VEC. The decrease in the peak current in subsequent cycles suggests the formation of a passivating SEI layer.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for SEI Characterization

Objective: To monitor the change in impedance of the SEI layer as a function of cycling.

Materials:

  • Two-electrode coin cell (e.g., CR2032) or a three-electrode cell.

  • Potentiostat with a frequency response analyzer.

Procedure:

  • Assemble the cell in an argon-filled glovebox.

  • Perform initial formation cycles on the cell.

  • Bring the cell to a specific state of charge (SOC), typically 50%, and allow it to rest for at least 1 hour to reach equilibrium.

  • Connect the cell to the potentiostat.

  • Set the EIS parameters:

    • Frequency range: Typically from 100 kHz down to 10 mHz.

    • AC amplitude: A small perturbation, usually 5-10 mV.

    • DC bias: The open-circuit voltage at the chosen SOC.

  • Run the EIS measurement.

  • Repeat the EIS measurement at regular intervals during the battery's cycle life (e.g., every 50 cycles).

  • Analyze the Nyquist plots. The diameter of the semicircle in the mid-frequency region corresponds to the charge-transfer resistance, which is influenced by the properties of the SEI layer. An increase in this diameter over cycling indicates impedance growth.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Gas Analysis

Objective: To identify and quantify the gaseous degradation products within a cycled battery.

Materials:

  • Cycled pouch cell or a specially designed cell for gas collection.

  • Gas-tight syringe.

  • GC-MS system.

Procedure:

  • Place the cycled cell in a controlled environment (e.g., an argon-filled glovebox or a fume hood, depending on the expected gases).

  • Carefully puncture the cell with the gas-tight syringe to collect a known volume of the internal gas.

  • Immediately inject the collected gas sample into the GC-MS inlet.

  • Set the GC-MS parameters:

    • GC: Use a suitable column for separating light gases (e.g., a Porapak Q or a molecular sieve column). Program the oven temperature to achieve good separation of the expected gases (e.g., H₂, CO, CO₂, C₂H₄).

    • MS: Operate in electron impact (EI) mode and scan a mass range appropriate for the expected fragments (e.g., m/z 2 to 100).

  • Analyze the resulting chromatogram and mass spectra. Identify the gases by comparing their retention times and mass spectra to known standards. Quantify the amount of each gas using a calibration curve.

Visualizations

Degradation Pathway of VEC

VEC_Degradation cluster_anode Anode Surface cluster_cathode Cathode Surface VEC_anode VEC Reduction Electrochemical Reduction VEC_anode->Reduction + e⁻ Radical_Anion VEC Radical Anion Reduction->Radical_Anion Polymerization_anode Anionic Polymerization Radical_Anion->Polymerization_anode Li2CO3 Li₂CO₃ Radical_Anion->Li2CO3 + CO₂ release ROCO2Li ROCO₂Li Radical_Anion->ROCO2Li Ring opening Poly_VEC Poly(VEC) Polymerization_anode->Poly_VEC SEI Stable SEI Layer Poly_VEC->SEI Li2CO3->SEI ROCO2Li->SEI VEC_cathode VEC Oxidation Electrochemical Oxidation VEC_cathode->Oxidation - e⁻ (high voltage) Polymerization_cathode Radical Polymerization Oxidation->Polymerization_cathode CEI_polymers Polymeric species Polymerization_cathode->CEI_polymers CEI Stable CEI Layer CEI_polymers->CEI

Caption: Proposed degradation pathways of VEC on the anode and cathode surfaces.

Troubleshooting Workflow for Increased Impedance

Impedance_Troubleshooting Start Increased Impedance Observed EIS Perform EIS Analysis Start->EIS Analyze_EIS Analyze Nyquist Plot: Increased Semicircle Diameter? EIS->Analyze_EIS Post_Mortem Conduct Post-mortem Analysis Analyze_EIS->Post_Mortem Yes Vary_Conc Optimize VEC Concentration Analyze_EIS->Vary_Conc No SEM SEM: Thick/Non-uniform Layer? Post_Mortem->SEM XPS XPS: Polymeric Species Identified? Post_Mortem->XPS Conclusion Root Cause Identified: Excessive SEI/CEI Formation SEM->Conclusion XPS->Conclusion

Caption: Workflow for diagnosing the cause of increased impedance in cells with VEC.

References

Technical Support Center: 4-Vinyl-1,3-dioxolan-2-one (VEC) in Electrochemical Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Vinyl-1,3-dioxolan-2-one (VEC) as an electrolyte additive. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during electrochemical experiments.

Frequently Asked Questions (FAQs)
Issue 1: High First-Cycle Irreversible Capacity Loss

Q1: After adding VEC to my electrolyte, I'm observing a significant irreversible capacity loss (ICL) during the first formation cycle. What is the cause and how can I mitigate it?

A1: High ICL is a common observation when using film-forming additives like VEC. The primary cause is the electrochemical reduction of VEC on the anode surface to form the Solid Electrolyte Interphase (SEI). This process consumes lithium ions, leading to a loss of capacity that cannot be recovered in subsequent cycles.

  • Mechanism: VEC has a higher reduction potential than common carbonate solvents like ethylene (B1197577) carbonate (EC).[1] This means it is preferentially reduced on the anode surface during the initial charging phase.[1] The reduction process involves the opening of the carbonate ring and polymerization of the vinyl group, creating a stable passivation layer.[2][3] This SEI layer prevents further electrolyte decomposition and protects the anode from exfoliation, especially in graphite-based systems.[4]

  • Mitigation Strategies:

    • Optimize VEC Concentration: The amount of VEC directly impacts the thickness and properties of the SEI, and thus the ICL. Typically, concentrations of 1-5 wt.% are used. Start with a low concentration (e.g., 1-2 wt.%) and incrementally increase it while monitoring cell performance.

    • Formation Protocol: The conditions of the first cycle (formation cycle) are critical. A slower C-rate (e.g., C/20 to C/10) allows for the formation of a more uniform and stable SEI layer. Applying a constant voltage step at the end of the first charge can also help to complete the SEI formation process.

    • Temperature Control: The behavior of VEC-derived SEI can be temperature-dependent.[5] Performing the formation cycle at a controlled, slightly elevated temperature (e.g., 40-50 °C) might promote the formation of a more robust SEI, though this needs careful optimization to avoid unwanted side reactions.

Issue 2: Increased Cell Impedance

Q2: My cell's impedance has increased after incorporating VEC into the electrolyte. Why is this happening and what are the implications?

A2: The increase in impedance is a direct consequence of the formation of the SEI layer on the electrode surface. While the SEI is crucial for stability, it is also ionically conductive but electronically insulating, adding resistance to the cell.

  • Cause: The SEI layer created by VEC decomposition products, which include polymers (poly(VEC)), lithium carbonate (Li₂CO₃), and lithium alkyl carbonates (ROCO₂Li), introduces an additional resistive layer that lithium ions must traverse.[3][6] A thicker or more resistive SEI will lead to higher cell impedance.[1]

  • Troubleshooting:

    • Electrochemical Impedance Spectroscopy (EIS): This is the primary technique to diagnose and understand the impedance increase. A typical Nyquist plot will show an increase in the diameter of the semicircle in the mid-frequency region, which corresponds to the charge-transfer resistance and the resistance of the SEI layer.

    • Reduce VEC Concentration: An excessive amount of VEC can lead to a thick, overly resistive SEI. Lowering the concentration can often reduce impedance while still providing a protective film.

    • Optimize Formation: A poorly formed SEI can be non-uniform and highly resistive. Ensure your formation protocol is slow and controlled to create a thin, dense, and uniform layer.

Issue 3: Gas Generation in the Cell

Q3: I am observing gas evolution (swelling) in my pouch/coin cell after adding VEC. Is VEC the cause?

A3: Gas generation is a common side reaction in lithium-ion batteries, and while VEC is added to suppress it, improper formation or side reactions can still lead to gas production.[7][8]

  • Possible Causes:

    • VEC Decomposition: The electrochemical reduction of VEC can produce gaseous byproducts, although it is generally less prone to gassing than the base electrolyte solvents it is designed to protect.[9]

    • Incomplete SEI Formation: If the SEI formed by VEC is not sufficiently dense or uniform, it may not effectively prevent the continuous reduction of other electrolyte components (like EC or DEC), which are known to produce gases such as ethylene (C₂H₄) and carbon monoxide (CO).[8][10]

    • Reaction with Water: Trace amounts of water in the electrolyte can react on the electrode surfaces to produce hydrogen (H₂) gas.

    • Cathode Reactions: While VEC primarily acts on the anode, some studies suggest it can also participate in forming a Cathode-Electrolyte Interphase (CEI).[11][12] Unwanted oxidative decomposition of the electrolyte at the cathode surface, especially at high voltages, can produce CO₂ and CO.[7]

  • Diagnostic Approach:

    • Gas Chromatography (GC): The most definitive way to identify the evolved gases is through Gas Chromatography coupled with Mass Spectrometry (GC-MS). This analysis can pinpoint the specific chemical reactions occurring.

    • Review Formation Protocol: Ensure the initial formation cycle is performed at a low rate to allow for the creation of a passivating SEI that can suppress further gas-evolving reactions.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of VEC in electrochemical cells.

Table 1: Electrochemical Properties of VEC

PropertyValueSource(s)
Reduction Potential Reduces before ethylene carbonate (EC)[1]
Typical Concentration 1 - 5 wt.% in electrolyte[4]
Boiling Point 237 °C[13]
Density (25 °C) 1.188 g/mL[13]

Table 2: Typical SEI Composition from VEC-Containing Electrolytes

SEI ComponentChemical Formula/TypeRole/FunctionSource(s)
Poly(vinyl ethylene carbonate) (C₅H₆O₃)nFlexible polymer backbone, accommodates volume changes[3]
Lithium Carbonate Li₂CO₃Stable inorganic component, good passivation[3][12]
Lithium Alkyl Carbonates ROCO₂LiOrganic component, contributes to flexibility[3]
Lithium Fluoride (from salt) LiFHigh ionic conductivity, stabilizes interface[12]
Troubleshooting Workflows & Reaction Visualization

Visual aids can help diagnose issues and understand the underlying chemical processes.

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing common problems when using VEC.

G Troubleshooting Workflow for VEC-Related Issues start Observed Issue (e.g., High ICL, High Impedance, Gas) check_conc Step 1: Verify VEC Concentration (1-5 wt%) start->check_conc check_formation Step 2: Review Formation Protocol (Low C-Rate, e.g., C/20) check_conc->check_formation perform_eis Step 3: Perform EIS Analysis check_formation->perform_eis analyze_eis Analyze Nyquist Plot: - Semicircle diameter ↑ ? - Warburg impedance change? perform_eis->analyze_eis perform_xps Step 4: Perform Post-Mortem Surface Analysis (XPS) analyze_xps Analyze XPS Spectra: - Identify Poly(VEC), Li2CO3 - Check SEI uniformity/thickness perform_xps->analyze_xps analyze_eis->perform_xps optimize Step 5: Optimize Parameters (Adjust Conc., Temp., Formation) analyze_xps->optimize end_good Issue Resolved optimize->end_good

Caption: A step-by-step guide for troubleshooting VEC-related cell performance issues.

VEC Side Reaction Pathway on Anode

This diagram illustrates the primary side reaction of VEC—its reductive decomposition to form the SEI.

G VEC Reductive Decomposition & Polymerization on Anode cluster_reactants Reactants at Anode Surface cluster_intermediates Reaction Intermediates cluster_products SEI Products VEC VEC Molecule (this compound) Radical Ring-Opened Radical Anion VEC->Radical 1. Reduction Li_ion Li⁺ + e⁻ Li_ion->Radical Polymer Poly(VEC) Radical->Polymer 2. Polymerization Inorganics Li₂CO₃ ROCO₂Li Radical->Inorganics 3. Further Reduction

Caption: Simplified reaction pathway for VEC forming the SEI on an anode surface.

Experimental Protocols
Protocol 1: Electrochemical Impedance Spectroscopy (EIS) for SEI Analysis

Objective: To measure the impedance changes in a cell due to the SEI formed by VEC.

Methodology:

  • Cell Assembly: Assemble a three-electrode cell (or a two-electrode coin cell) with the working electrode (e.g., graphite), a lithium metal reference electrode (if applicable), and a lithium metal counter electrode. The electrolyte should contain the desired concentration of VEC.

  • Formation Cycling: Perform at least one full charge/discharge cycle at a low C-rate (e.g., C/20) to form the SEI layer.

  • EIS Measurement Setup:

    • Connect the cell to a potentiostat with EIS capability.

    • Set the DC potential to the open-circuit voltage (OCV) of the fully discharged or charged state.

    • Apply a small AC voltage perturbation, typically 5-10 mV.

    • Set the frequency range, typically from 100 kHz down to 10 mHz.

  • Data Acquisition: Run the EIS experiment and collect the data. The output is typically a Nyquist plot (Z' vs. -Z'').

  • Data Analysis:

    • Identify the SEI contribution: The semicircle in the mid-frequency range of the Nyquist plot is typically associated with the combination of SEI resistance (R_SEI) and charge-transfer resistance (R_ct).

    • Equivalent Circuit Modeling: Fit the Nyquist plot to an equivalent circuit model (e.g., a Randles circuit) to quantify the values of R_SEI and R_ct.[14]

    • Comparison: Compare the impedance spectra of cells with and without VEC, or with varying concentrations of VEC, to determine its impact on cell resistance. An increase in the semicircle's diameter indicates a more resistive SEI.[12]

Protocol 2: X-ray Photoelectron Spectroscopy (XPS) for SEI Chemical Analysis

Objective: To determine the chemical composition of the SEI layer formed from VEC.

Methodology:

  • Sample Preparation (Critical):

    • Cycle the cell for the desired number of formation cycles.

    • Carefully disassemble the cell inside an argon-filled glovebox to prevent any atmospheric contamination.[15]

    • Gently rinse the anode with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt.[3]

    • Allow the anode to dry completely inside the glovebox.

    • Mount the anode sample on an XPS sample holder and transfer it to the XPS instrument using an air-tight vacuum transfer vessel.[15]

  • XPS Measurement:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the key elements: C 1s, O 1s, F 1s (from LiPF₆ salt), and Li 1s.

  • Data Analysis:

    • Peak Fitting: Deconvolute the high-resolution spectra to identify different chemical species.

      • C 1s Spectrum: Look for peaks corresponding to C-C/C-H (hydrocarbons), C-O (ethers/alcohols), O-C=O (carbonates), and specifically poly(VEC) and Li₂CO₃.[5]

      • O 1s Spectrum: Identify peaks associated with carbonates (Li₂CO₃, ROCO₂Li) and metal oxides.

      • F 1s Spectrum: Look for LiF and other fluorine-containing species (LiₓPOᵧFz) from the decomposition of the LiPF₆ salt.[12]

    • Interpretation: The presence and relative intensity of these peaks will confirm the chemical composition of the VEC-derived SEI. Compare the spectra to a baseline electrode (without VEC) to isolate the contribution of the additive.[5]

References

overcoming poor solubility of 4-Vinyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 4-Vinyl-1,3-dioxolan-2-one (VEC).

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound, also known as vinyl ethylene (B1197577) carbonate (VEC), is a cyclic carbonate.[1][2] Its key properties are summarized in the table below.

PropertyValue
Molecular Formula C5H6O3[3][4][5]
Molecular Weight 114.10 g/mol [1][5]
Appearance Colorless to almost colorless liquid[4][6]
Density 1.188 g/mL at 25 °C[1][3]
Boiling Point 237 °C at 733 mmHg[1][3]
Flash Point 96.9 °C (closed cup)[4]
Storage Temperature 2-8°C[4][6]

Q2: What is the known solubility profile of this compound?

A2: this compound is generally characterized by its poor aqueous solubility.[2][3][6] It is, however, soluble in some common organic solvents. A study has reported excellent solubility in apolar solvents like toluene (B28343) and dichloromethane.[7]

SolventSolubility
Water Insoluble[2][3][6]
Toluene Excellent
Dichloromethane Excellent[7]

Q3: In which applications is the solubility of this compound a critical factor?

A3: Solubility is a critical parameter in various applications, including:

  • Polymer Chemistry: As a monomer for polymerization reactions, its solubility in the reaction solvent is crucial for achieving a homogeneous reaction mixture and controlling the polymer's molecular weight and structure.[7]

  • Electrolyte Formulations: In the context of lithium-ion batteries, it is used as an additive to improve performance.[8] Uniform dissolution in the electrolyte solvent mixture is necessary for its effective function.

  • Organic Synthesis: When used as a reactant in the synthesis of other molecules, such as multi-functional cyclic carbonates, its solubility in the reaction medium affects reaction kinetics and yield.[2][5]

Troubleshooting Guide

Issue: My this compound is not dissolving in my chosen solvent system.

This guide provides a systematic approach to addressing solubility challenges during your experiments.

Step 1: Solvent Selection and Screening

The initial choice of solvent is critical. Based on the "like dissolves like" principle, a systematic screening of solvents with varying polarities is recommended.

  • Recommendation: Start with a small-scale solubility test. See the "Experimental Protocols" section for a detailed procedure.

  • Rationale: this compound is a polar molecule, but its vinyl group provides some nonpolar character. A range of solvents should be tested to find the optimal balance of polarity for dissolution.

Step 2: Employing Co-solvents

If a single solvent is ineffective, a mixture of solvents, known as a co-solvent system, can significantly enhance solubility.[9]

  • Recommendation: Try blending a good solvent (in which VEC is known to be soluble, e.g., dichloromethane) with a poor solvent that is required for your reaction or formulation. Add the good solvent gradually to the suspension of VEC in the poor solvent until dissolution is achieved.

  • Rationale: The co-solvent can reduce the interfacial tension between the solute and the primary solvent, making solvation more favorable.[9]

cluster_0 Co-Solvency Mechanism VEC Poorly Soluble VEC Solution Homogeneous Solution VEC->Solution Solubilized Solvent Primary Solvent (e.g., Aqueous Buffer) Solvent->Solution CoSolvent Co-solvent (e.g., Ethanol) CoSolvent->Solution Enhances Solubility

Caption: Co-solvency enhances the solubility of a compound.

Step 3: Physical Methods of Enhancing Dissolution Rate

While these methods may not increase the equilibrium solubility, they can significantly speed up the dissolution process.

  • Recommendation:

    • Agitation/Stirring: Ensure vigorous and constant stirring.

    • Sonication: Use an ultrasonic bath to break down agglomerates and increase the surface area for solvation.

    • Gentle Heating: If the compound and solvent are thermally stable, gentle heating can increase solubility. However, be cautious as this compound can polymerize at elevated temperatures. Always monitor for any changes in the solution's appearance or viscosity.

Step 4: Advanced Formulation Strategies

For applications in drug development where aqueous solubility is paramount, more advanced techniques may be necessary. These methods often involve creating amorphous solid dispersions or using nanotechnology.[10][11]

  • Solid Dispersions: Dispersing VEC in a water-soluble polymer matrix can enhance its dissolution in aqueous media.[12][13]

  • Nanotechnology: Reducing the particle size to the nanoscale can increase the surface area and, consequently, the dissolution rate.[11]

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, isopropanol, acetonitrile, acetone, toluene, dichloromethane, DMSO)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Add a pre-weighed amount of this compound (e.g., 10 mg) to a vial.

  • Add a small volume of the selected solvent (e.g., 100 µL) to the vial.

  • Cap the vial and stir vigorously at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour).

  • Visually inspect for complete dissolution.

  • If the compound has dissolved, add another pre-weighed amount and repeat the process until a saturated solution is formed (i.e., solid material remains undissolved).

  • The solubility can then be calculated in terms of mg/mL.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

Start Start: Poor VEC Solubility Screen Screen Solvents (Varying Polarity) Start->Screen SingleSolvent Is a single solvent effective? Screen->SingleSolvent CoSolvent Implement Co-solvent System SingleSolvent->CoSolvent No PhysicalMethods Apply Physical Methods (Stirring, Sonication, Gentle Heat) SingleSolvent->PhysicalMethods  Yes OptimizeRatio Optimize Solvent Ratio CoSolvent->OptimizeRatio OptimizeRatio->PhysicalMethods DissolutionRate Is dissolution rate the issue? PhysicalMethods->DissolutionRate Advanced Consider Advanced Formulation (e.g., Solid Dispersion) DissolutionRate->Advanced No Success Success: VEC Dissolved DissolutionRate->Success Yes Advanced->Success Fail Consult Further/ Re-evaluate System Advanced->Fail If Unsuccessful

Caption: A systematic workflow for troubleshooting solubility.

References

Technical Support Center: Stabilizing 4-Vinyl-1,3-dioxolan-2-one (VEC) for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are utilizing 4-Vinyl-1,3-dioxolan-2-one (VEC) in their experiments. This document provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the long-term stability and integrity of VEC for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the long-term storage of this compound (VEC)?

A1: For long-term storage, it is recommended to store VEC in a tightly sealed container in a cool, dry, and well-ventilated place. The optimal storage temperature is between 2°C and 8°C.[1][2] VEC is heat-sensitive, and elevated temperatures should be avoided to prevent degradation and potential polymerization.[1]

Q2: Is it necessary to use a stabilizer for the long-term storage of VEC?

A2: While VEC is stable under recommended storage conditions, the use of a polymerization inhibitor is a common practice to prevent unwanted polymerization, especially for long-term storage or if the material will be subjected to conditions that could initiate polymerization (e.g., heat).[1][3] For many vinyl monomers, inhibitors are added for safe transport and storage.[3]

Q3: What are the recommended stabilizers for VEC and in what concentration should they be used?

  • Butylated Hydroxytoluene (BHT): Often used as an antioxidant and polymerization inhibitor in various organic compounds.[4]

  • Monomethyl Ether of Hydroquinone (MEHQ): A common stabilizer for a wide range of monomers, including acrylates and styrenes.

The typical concentration for these inhibitors in other vinyl monomers ranges from 50 to 200 ppm.[3] It is crucial to determine the optimal concentration for your specific application, as excess inhibitor may interfere with subsequent polymerization reactions.

Q4: How can I tell if my VEC has started to degrade or polymerize?

A4: Signs of VEC degradation or polymerization can include:

  • Increased Viscosity: A noticeable thickening of the liquid is a primary indicator of polymerization.

  • Color Change: The appearance of a yellow tint in the normally colorless liquid can signify the presence of impurities or degradation products.

  • Formation of Solids: The presence of any solid material or precipitates is a clear sign of polymerization.

  • Inconsistent Experimental Results: Unexplained variations in reaction kinetics or product purity can be a result of using degraded VEC.

Q5: Can I still use VEC that shows signs of partial polymerization?

A5: It is strongly advised not to use VEC that shows any signs of polymerization. The presence of oligomers and polymers can significantly alter the stoichiometry of your reactions and lead to impure products and non-reproducible results.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Increased viscosity of VEC upon storage. Spontaneous polymerization due to improper storage conditions (e.g., elevated temperature, exposure to light).1. Confirm storage temperature is consistently between 2-8°C. 2. Store in an opaque or amber-colored container to protect from light. 3. Consider adding a polymerization inhibitor (e.g., BHT or MEHQ) at a low concentration (e.g., 50-200 ppm). 4. If significant polymerization has occurred, it is recommended to procure a fresh batch of the monomer.
VEC has developed a yellow color. Formation of degradation byproducts. This can be initiated by exposure to air (oxidation) or impurities.1. Ensure the container is tightly sealed and consider storing under an inert atmosphere (e.g., nitrogen or argon). 2. Check for any potential sources of contamination in your storage or handling procedures. 3. A slight yellowing may not always affect reactivity, but it is advisable to test a small sample before use in a critical experiment. For high-purity applications, use of discolored VEC is not recommended.
Inconsistent results in polymerization reactions. Partial polymerization of the VEC monomer, leading to an inaccurate concentration of the reactive species.1. Visually inspect the VEC for any signs of increased viscosity or solids. 2. Perform an analytical check of the monomer purity using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. 3. If the purity is compromised, a fresh, uncompromised batch of VEC should be used.

Experimental Protocols

Protocol for Adding a Stabilizer to VEC
  • Select a Stabilizer: Choose a suitable polymerization inhibitor such as Butylated Hydroxytoluene (BHT) or Monomethyl Ether of Hydroquinone (MEHQ).

  • Prepare a Stock Solution: To ensure accurate and homogeneous addition of the inhibitor, prepare a stock solution of the chosen stabilizer in a compatible, high-purity solvent that can be easily removed if necessary (e.g., a small amount of fresh VEC or a volatile solvent compatible with your application).

  • Calculate the Required Amount: Based on the desired final concentration (e.g., 100 ppm), calculate the volume of the stock solution needed for the total volume of VEC to be stabilized.

  • Addition and Mixing: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the calculated amount of the stabilizer stock solution to the VEC.

  • Thorough Mixing: Gently swirl or stir the mixture until the stabilizer is completely dissolved and homogeneously distributed. Avoid vigorous agitation that could introduce air.

  • Proper Labeling and Storage: Clearly label the container with the name and concentration of the added stabilizer. Store the stabilized VEC at the recommended temperature of 2-8°C.

Protocol for Assessing VEC Purity by ¹H NMR Spectroscopy
  • Sample Preparation: Prepare a solution of the VEC sample in a deuterated solvent (e.g., CDCl₃).

  • Acquire the Spectrum: Record the ¹H NMR spectrum.

  • Spectral Analysis: The characteristic peaks for VEC should be observed. The presence of broad signals in the baseline, particularly in the aliphatic region, may indicate the presence of oligomers or polymers. A decrease in the integral of the vinyl protons relative to the dioxolane ring protons could indicate some loss of the vinyl group functionality.

Data Presentation

Table 1: Recommended Storage Conditions and Stabilizers for this compound

Parameter Recommendation Rationale
Storage Temperature 2 - 8 °CVEC is heat-sensitive and prone to thermal degradation and polymerization at elevated temperatures.[1]
Atmosphere Inert gas (Nitrogen or Argon)Minimizes oxidation and moisture contamination.
Container Opaque or amber glassProtects from light, which can initiate polymerization.
Inhibitor BHT or MEHQPrevents spontaneous polymerization during long-term storage.[3][4]
Inhibitor Concentration 50 - 200 ppm (typical for vinyl monomers)Effective in preventing polymerization without significantly impacting subsequent reactions.[3]

Visualizations

G Troubleshooting Workflow for VEC Stability Issues start VEC in Storage observe Visual Inspection & Experimental Performance Review start->observe issue Issue Detected? (e.g., viscosity, color, poor results) observe->issue no_issue Continue Use & Monitor Regularly issue->no_issue No analyze Perform Analytical Purity Check (e.g., GC, NMR) issue->analyze Yes purity Purity Acceptable? analyze->purity stabilize Consider Adding Stabilizer (e.g., BHT, MEHQ at 50-200 ppm) & Store at 2-8°C purity->stabilize Yes, but want to improve long-term stability discard Procure Fresh Batch of VEC purity->discard No stabilize->no_issue

Caption: A flowchart for troubleshooting stability issues with this compound.

G Key Factors for VEC Stabilization VEC This compound (VEC) storage Proper Storage Conditions VEC->storage stabilizer Use of Polymerization Inhibitor VEC->stabilizer monitoring Regular Quality Monitoring VEC->monitoring temp Temperature (2-8°C) storage->temp light Light Protection (Amber Bottle) storage->light atmosphere Inert Atmosphere (N₂ or Ar) storage->atmosphere bht BHT stabilizer->bht mehq MEHQ stabilizer->mehq visual Visual Inspection monitoring->visual analytical Analytical Methods (GC, NMR) monitoring->analytical

Caption: A diagram illustrating the key factors for ensuring the long-term stability of VEC.

References

Technical Support Center: Improving Battery Cycling Stability with Vinylene Carbonate (VEC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Vinylene Carbonate (VEC) as an electrolyte additive to enhance the cycling stability of batteries.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of VEC as an electrolyte additive?

Vinylene Carbonate (VEC) is a film-forming additive used in lithium-ion battery electrolytes. Its main role is to be preferentially reduced on the anode surface during the initial formation cycles. This process creates a stable and robust Solid Electrolyte Interphase (SEI) layer.[1][2] A well-formed SEI layer is crucial as it is ionically conductive but electronically insulating, which prevents further decomposition of the electrolyte solvents on the electrode surface during subsequent cycles.[3] Some studies also indicate that VEC can contribute to forming a protective Cathode Electrolyte Interphase (CEI), further enhancing stability, especially at higher voltages.[1]

Q2: How does the VEC-formed SEI differ from the one formed with standard carbonate electrolytes?

The SEI formed from VEC decomposition is believed to be more stable, flexible, and compact compared to the SEI formed from the reduction of common solvents like ethylene (B1197577) carbonate (EC).[4] The main reduction products in a VEC-containing electrolyte often include VEC polymers, lithium carbonate (Li2CO3), and lithium alkyl carbonates (ROCO2Li).[4] This composition can better accommodate the volume changes of the anode material (especially graphite (B72142) and silicon) during lithium ion insertion and extraction, leading to improved long-term cycling stability.[4]

Q3: What is the typical concentration range for VEC in an electrolyte?

The optimal concentration of VEC is highly dependent on the specific cell chemistry (anode, cathode, and base electrolyte) and operating conditions. However, a common starting range for optimization is 1-5 wt.%.[5] For instance, adding 2 wt.% VEC has been shown to significantly improve the capacity retention of LiNi0.4Mn0.4Co0.2O2/graphite cells cycled to a high voltage of 4.5 V. It is critical to note that excessive amounts of VEC can be detrimental, leading to increased impedance and reduced initial coulombic efficiency.

Q4: Does VEC improve performance at elevated temperatures?

Yes, VEC is particularly effective at improving the cycling performance of lithium-ion batteries at elevated temperatures (e.g., 50-60°C).[6][7] At higher temperatures, electrolyte decomposition is typically accelerated. The stable SEI layer formed by VEC helps to suppress these parasitic reactions, reducing gas generation and maintaining the integrity of the electrode surfaces, which leads to better capacity retention.[2][6]

Troubleshooting Guide

This guide addresses common issues encountered when using VEC in battery experiments.

Problem Possible Causes Troubleshooting Steps & Recommendations
Low Initial Coulombic Efficiency (ICE) 1. SEI Formation: VEC is consumed during the first cycle to form the SEI, an irreversible process that consumes lithium ions.[2]2. High VEC Concentration: An excessively thick SEI layer formed from a high concentration of VEC can trap more lithium ions and increase impedance.[2]1. This is an expected trade-off for forming a stable SEI. Focus on the stability in subsequent cycles.2. Optimize VEC Concentration: Systematically vary the VEC concentration (e.g., 0.5%, 1%, 2%, 5%) to find the optimal balance between a stable SEI and high ICE.
Rapid Capacity Fade After Initial Cycles 1. Suboptimal SEI Formation: The SEI may be incomplete or unstable, failing to prevent ongoing electrolyte decomposition.2. VEC Oxidation: At high cathode potentials (>4.5V), VEC can be oxidized, leading to detrimental side reactions and impedance growth on the cathode.[8]3. Electrolyte Contamination: Impurities like water can react to form HF, which attacks the electrode materials and degrades the SEI.1. Formation Protocol: Ensure a slow formation rate (e.g., C/20 or C/25 for the first 1-2 cycles) to allow for the formation of a uniform and stable SEI.2. Voltage Window: Evaluate the electrochemical stability of your VEC-containing electrolyte using Cyclic Voltammetry (CV) to understand its oxidation limit. Consider lowering the upper cutoff voltage if severe cathode degradation is suspected.3. Quality Control: Use high-purity, battery-grade solvents and salts. Assemble cells in an argon-filled glove box with low moisture and oxygen levels (<0.5 ppm).
Increasing Cell Impedance 1. Thick SEI/CEI Layer: While the VEC-derived interphase is protective, it can contribute to interfacial resistance.[2][9]2. Continuous Electrolyte Decomposition: If the SEI is not fully passivating, slow but continuous decomposition can thicken the layer over many cycles.1. Perform Electrochemical Impedance Spectroscopy (EIS): Use EIS at different cycle intervals to monitor the growth of interfacial resistance. Correlate this with VEC concentration.2. Lower VEC Concentration: A lower concentration might form a thinner, yet still effective, SEI layer with lower resistance.
Gas Evolution (Cell Swelling) 1. Incomplete SEI Passivation: The primary goal of VEC is to reduce gas evolution by preventing solvent decomposition. If gassing occurs, the SEI may be ineffective.[6]2. VEC Decomposition Products: The reductive decomposition of VEC itself can produce some gaseous species, although typically less than the base electrolyte.1. Re-evaluate Formation Protocol: A more stable SEI may be needed. Consider a lower formation current or a constant voltage step after the first charge.2. In-situ Gas Analysis: Techniques like On-line Electrochemical Mass Spectrometry (OEMS) can identify the evolved gases and the potentials at which they form, helping to diagnose the specific side reaction.[6][7]

Quantitative Data Summary

The following tables summarize the performance improvements observed when using VEC as an electrolyte additive, based on data from cited research.

Table 1: Effect of 2% VEC on LiNi₀.₈Co₀.₂O₂/Li Cell Performance at Room Temperature

AdditiveInitial Discharge Capacity (mAh/g)Discharge Capacity at 100th Cycle (mAh/g)Capacity Retention (%)
Without VEC 180.0137.476.3%
With 2% VEC 178.8139.478.0%
Data extracted from a study on LiNi₀.₈Co₀.₂O₂ cathodes, showing modest improvement at room temperature.[5]

Table 2: Effect of 2.0 wt.% VEC on LiNi₀.₄Mn₀.₄Co₀.₂O₂/Graphite Cell Performance (3.0-4.5 V)

AdditiveCapacity Retention after 300 Cycles
Without VEC 62.5%
With 2.0 wt.% VEC 74.5%
Data from a study highlighting VEC's effectiveness in high-voltage applications.[10]

Key Experimental Protocols

1. Electrolyte Preparation

  • Materials: Battery-grade solvents (e.g., Ethylene Carbonate - EC, Dimethyl Carbonate - DMC), Lithium salt (e.g., LiPF₆), and high-purity VEC additive.

  • Procedure:

    • Inside an argon-filled glove box, prepare the base electrolyte by dissolving the lithium salt (e.g., 1M LiPF₆) in the solvent mixture (e.g., EC:DMC 1:1 v/v). Stir until the salt is fully dissolved.

    • Calculate the required mass of VEC to achieve the target weight percentage (wt.%).

    • Add the VEC to the base electrolyte and stir thoroughly to ensure a homogeneous solution.

    • Allow the electrolyte to rest for several hours before use.

2. Galvanostatic Cycling for Performance Evaluation

  • Objective: To determine capacity retention and Coulombic efficiency over extended cycles.

  • Procedure:

    • Assembly: Assemble a coin cell (e.g., CR2032) with the prepared electrolyte.

    • Rest: Let the cell rest for at least 12 hours to ensure complete wetting of the components.

    • Formation Cycles: Perform 1-2 initial cycles at a low C-rate (e.g., C/20, where 1C corresponds to a full charge/discharge in one hour) within the desired voltage window. This step is critical for forming a stable SEI.

    • Standard Cycling: Cycle the cell at a higher rate (e.g., C/5 or C/2) for the desired number of cycles (e.g., 100, 300, or more).

    • Data Analysis: Plot the discharge capacity and Coulombic efficiency versus the cycle number to evaluate cycling stability.

3. Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To analyze the interfacial resistance (related to the SEI and charge transfer) of the cell.

  • Procedure:

    • Perform EIS on the cell at a fully charged or discharged state at various cycle intervals (e.g., after formation, after 50 cycles, after 100 cycles).

    • Parameters: Apply a small AC voltage amplitude (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • Data Analysis: Model the resulting Nyquist plot using an equivalent circuit to extract the resistance values for the SEI (R_sei) and charge transfer (R_ct). An increase in the semicircle diameter typically corresponds to impedance growth.

Visualizations

VEC's Mechanism for SEI and CEI Formation

Caption: Mechanism of VEC forming protective SEI and CEI layers.

Troubleshooting Workflow for Poor Cycling Stability

Troubleshooting_Workflow Troubleshooting Poor Cycling Stability with VEC Start Symptom: Rapid Capacity Fade Check_ICE Is Initial Coulombic Efficiency (ICE) < 80%? Start->Check_ICE Check_Impedance Is Impedance Increasing Rapidly? Check_ICE->Check_Impedance No High_VEC Possible Cause: VEC concentration is too high, causing high initial Li loss and high impedance. Check_ICE->High_VEC Yes Check_Gassing Is There Evidence of Gas Evolution? Check_Impedance->Check_Gassing No Poor_SEI Possible Cause: Incomplete or unstable SEI formation. Check_Impedance->Poor_SEI Yes Check_Gassing->Poor_SEI No (Still suspect SEI) Contamination Possible Cause: Electrolyte/cell contamination (e.g., moisture). Check_Gassing->Contamination Yes Action_Reduce_VEC Action: Reduce VEC concentration (e.g., from 5% to 2%). High_VEC->Action_Reduce_VEC Action_Optimize_Formation Action: Use a slower formation rate (e.g., C/20) and/or add a constant voltage step. Poor_SEI->Action_Optimize_Formation Action_Check_Purity Action: Ensure use of high-purity materials and proper glove box conditions. Contamination->Action_Check_Purity

Caption: A logical workflow for diagnosing cycling stability issues.

Standard Experimental Workflow

Experimental_Workflow Standard Experimental Workflow for VEC Evaluation cluster_prep Preparation cluster_test Electrochemical Testing cluster_analysis Analysis Prep_Elec 1. Prepare Electrolyte (with and without VEC) Prep_Cell 2. Assemble Coin Cells in Glove Box Prep_Elec->Prep_Cell Formation 3. Formation Cycles (e.g., 2 cycles @ C/20) Prep_Cell->Formation Cycling 4. Galvanostatic Cycling (e.g., 100 cycles @ C/5) Formation->Cycling EIS_CV 5. Periodic EIS / CV (Cycles 1, 10, 50, 100) Cycling->EIS_CV Data_Analysis 6. Analyze Capacity, Efficiency, & Impedance EIS_CV->Data_Analysis Post_Mortem 7. Post-Mortem Analysis (SEM, XPS - Optional) Data_Analysis->Post_Mortem

Caption: Step-by-step workflow for evaluating VEC's effectiveness.

References

Technical Support Center: 4-Vinyl-1,3-dioxolan-2-one Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Vinyl-1,3-dioxolan-2-one (VEC). Our aim is to help you minimize impurities and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Low Product Yield

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, primarily incomplete reactions, side reactions, or product polymerization.

Possible Causes & Solutions:

  • Incomplete Chlorination: The initial chlorination of ethylene (B1197577) carbonate is a critical step. Insufficient chlorination will result in unreacted starting material and lower overall yield.

    • Solution: Ensure a slight excess of the chlorinating agent (e.g., chlorine gas or sulfuryl chloride) is used. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of ethylene carbonate.[1] The reaction mixture should typically maintain a yellow color during chlorination, indicating the presence of chlorine.[1]

  • Suboptimal Dehydrochlorination Conditions: The elimination of HCl from 4-chloro-1,3-dioxolan-2-one (B1361073) is sensitive to the base, solvent, and temperature.

    • Solution: Triethylamine (B128534) is a commonly used base for this step.[1] The reaction temperature should be carefully controlled, typically around 50-65°C, depending on the solvent (e.g., ethyl acetate (B1210297) or dimethyl carbonate).[1] Ensure the triethylamine is freshly distilled for optimal reactivity.

  • Product Polymerization: this compound is prone to polymerization, especially at elevated temperatures.[1]

    • Solution: Add a polymerization inhibitor, such as 2,6-di-tert-butylphenol, to the reaction mixture and during purification (e.g., distillation).[1]

  • Triethylamine (TEA)-Initiated Polymerization: Recent studies have shown that triethylamine, used as a dehydrochlorinating agent, can also initiate the polymerization of the VEC product, leading to significant yield loss.[2]

    • Solution: Carefully control the molar ratio of triethylamine to the chlorinated intermediate.[1] Consider alternative, non-nucleophilic bases or heterogeneous catalysts for the dehydrochlorination step.

High Impurity Levels

Q2: My final product is contaminated with significant impurities. How can I identify and minimize them?

A2: Impurity profiles can vary based on the synthetic route and reaction conditions. Common impurities include chlorinated byproducts and polymers.

Common Impurities & Mitigation Strategies:

  • Dichloro-1,3-dioxolan-2-one: Over-chlorination of ethylene carbonate can lead to the formation of this byproduct.

    • Mitigation: Carefully control the stoichiometry of the chlorinating agent and the reaction temperature (around 55°C).[1] Using a solvent like carbon tetrachloride can help maintain a consistent chlorine concentration and reduce the formation of dichlorinated byproducts.[1]

  • Polymeric Byproducts: As mentioned, polymerization of the VEC monomer is a major source of impurities.[2]

    • Mitigation:

      • Employ a polymerization inhibitor (e.g., 2,6-di-tert-butylphenol) during the reaction and purification steps.[1]

      • Minimize reaction and distillation temperatures.[1]

      • Optimize the amount of triethylamine used to avoid base-initiated polymerization.[2]

  • Residual Solvents and Reagents: Incomplete removal of solvents (e.g., ethyl acetate, dimethyl carbonate) or excess triethylamine can contaminate the final product.

    • Mitigation: Utilize efficient purification techniques such as distillation under reduced pressure or thin-film evaporation.[1] Washing the crude product to remove salts (e.g., triethylamine hydrochloride) is also crucial.[1]

Frequently Asked Questions (FAQs)

Q3: What is the most common method for synthesizing this compound?

A3: The most prevalent laboratory and industrial synthesis involves a two-step process starting from ethylene carbonate. The first step is the chlorination of ethylene carbonate, typically using chlorine gas under UV irradiation or sulfuryl chloride, to form 4-chloro-1,3-dioxolan-2-one. The second step is the dehydrochlorination of this intermediate using a base, most commonly triethylamine, to yield this compound.[1]

Q4: Are there alternative, "greener" synthesis routes for this compound?

A4: Yes, research has explored alternative pathways to avoid the use of hazardous reagents like chlorine. One such method is the direct catalytic dehydrogenation of ethylene carbonate. Another approach involves the reaction of 3,4-dihydroxy-1-butene with a dialkyl carbonate in the presence of a basic catalyst.[3] A further route starts from acrolein, which is reacted with a sulfur ylide and carbon dioxide.[4]

Q5: How can I effectively purify the crude this compound?

A5: Purification is critical for obtaining high-purity VEC. The following methods are commonly employed:

  • Filtration: To remove solid byproducts such as triethylamine hydrochloride.[1]

  • Solvent Removal: Rotary evaporation is used to remove the reaction solvent.[1]

  • Distillation: Vacuum distillation is the primary method for purifying the final product. It is essential to perform this step at a reduced pressure and the lowest possible temperature to prevent polymerization. The use of a polymerization inhibitor during distillation is highly recommended.[1]

  • Thin-Film Evaporation: This technique is particularly effective for separating the product from less volatile impurities and can be gentler than traditional distillation.[1]

Q6: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

A6:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) can be used to track the consumption of the starting materials.

  • Purity Assessment: Gas Chromatography (GC) is the most common method for determining the purity of the final this compound product and quantifying residual impurities.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions and Outcomes for this compound Synthesis

ParameterMethod 1Method 2
Starting Material 4-chloro-1,3-dioxolan-2-one4-chloro-1,3-dioxolan-2-one
Base TriethylamineTriethylamine
Solvent Ethyl AcetateDimethyl Carbonate
Reaction Temperature ~50°C55-65°C
Reaction Time 1.5 hours15-16 hours
Reported Yield 81.5%65%
Reported Purity Not specified98.5% (by GC)
Reference [1][1]

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethylene Carbonate

This protocol is based on the widely used chlorination-dehydrochlorination route.[1]

Step 1: Synthesis of 4-chloro-1,3-dioxolan-2-one

  • Apparatus Setup: Assemble a 500 mL three-necked flask equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a thermometer. Position a UV lamp to irradiate the flask.

  • Reagents: Charge the flask with ethylene carbonate and carbon tetrachloride.

  • Reaction: Heat the mixture to approximately 55°C with vigorous stirring. Bubble chlorine gas through the solution while irradiating with the UV lamp. Maintain a yellow color in the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC until the ethylene carbonate is consumed (approximately 1.5 hours).

  • Work-up: Stop heating and bubbling chlorine. Purge the system with nitrogen to remove excess chlorine. Remove the solvent by rotary evaporation to obtain the crude 4-chloro-1,3-dioxolan-2-one.

Step 2: Synthesis of this compound

  • Apparatus Setup: Use a 250 mL four-necked flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer, under a nitrogen atmosphere.

  • Reagents: Add the crude 4-chloro-1,3-dioxolan-2-one and ethyl acetate to the flask. Heat the mixture to 45°C.

  • Reaction: Slowly add freshly distilled triethylamine dropwise, maintaining the reaction temperature at about 50°C. After the addition is complete, continue stirring at this temperature for 1.5 hours.

  • Work-up:

    • Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt. Wash the salt with ethyl acetate.

    • Combine the filtrate and washings and remove the solvent by rotary evaporation.

  • Purification: Add a small amount of a polymerization inhibitor (e.g., 2,6-di-tert-butylphenol) to the crude product. Purify by vacuum distillation to obtain this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Dehydrochlorination cluster_purification Purification start Ethylene Carbonate + CCl4 react1 Chlorination (Cl2, UV, 55°C) start->react1 workup1 N2 Purge & Solvent Evaporation react1->workup1 intermediate Crude 4-chloro-1,3-dioxolan-2-one workup1->intermediate react2 Dehydrochlorination (Triethylamine, Ethyl Acetate, 50°C) intermediate->react2 workup2 Filtration & Solvent Evaporation react2->workup2 crude_product Crude VEC + Inhibitor workup2->crude_product purify Vacuum Distillation crude_product->purify final_product Pure this compound purify->final_product

Caption: Synthesis workflow for this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed q1 Check for Polymerization? start->q1 a1_yes Viscous reaction mixture or residue after distillation q1->a1_yes Yes q2 Incomplete Reaction? q1->q2 No s1 Add/Increase Polymerization Inhibitor Optimize Triethylamine amount Lower reaction/distillation temperature a1_yes->s1 end Yield Improved s1->end a2_yes Starting material present in crude product (TLC/GC) q2->a2_yes Yes q3 Side Reactions? q2->q3 No s2 Increase reaction time/temperature Ensure purity of reagents (e.g., fresh triethylamine) a2_yes->s2 s2->end a3_yes Presence of unexpected byproducts (GC-MS) q3->a3_yes Yes s3 Control stoichiometry of reagents Optimize reaction temperature a3_yes->s3 s3->end

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Enhancing Li-ion Battery Rate Capability with Vinylene Carbonate (VEC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists utilizing Vinylene Carbonate (VEC) as an electrolyte additive to enhance the rate capability of Lithium-ion (Li-ion) batteries. This resource provides troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Vinylene Carbonate (VEC) and how does it improve the rate capability of Li-ion batteries?

A1: Vinylene Carbonate (VEC) is a cyclic carbonate compound used as an electrolyte additive in Li-ion batteries. It is known to enhance battery performance, particularly at high charge and discharge rates (high C-rates).[1][2] VEC contributes to the formation of a stable protective layer on the electrode surfaces.[1][2][3] Unlike traditional additives that primarily form a Solid Electrolyte Interphase (SEI) on the anode, recent studies suggest VEC predominantly contributes to the formation of a beneficial Cathode Electrolyte Interphase (CEI).[1] This protective CEI layer can suppress electrolyte decomposition at high voltages and facilitate more efficient Li-ion transport, leading to improved rate capability and cycle life.[1][4][5]

Q2: What is the optimal concentration of VEC to use in the electrolyte?

A2: The optimal concentration of VEC can vary depending on the specific cell chemistry (cathode, anode, and base electrolyte composition) and operating conditions. However, a common starting point for experimentation is typically in the range of 1-2% by weight (wt%) of the total electrolyte.[5] Exceeding the optimal concentration can sometimes lead to negative effects, such as increased impedance and reduced performance.[6] It is recommended to perform a concentration optimization study for your specific system to determine the ideal amount of VEC.

Q3: Can VEC be used with different cathode and anode materials?

A3: Yes, VEC has been investigated with various electrode materials. It has shown positive effects in cells with common cathode materials like LiNiMnCoO₂ (NMC) and lithia-based cathodes.[1][4][5] While its primary benefit is often associated with the cathode interface, its impact on the overall cell performance makes it a candidate for use with various anode materials as well. However, the effectiveness of VEC can be material-dependent, so experimental validation is crucial for each specific electrode couple.

Troubleshooting Guide

Problem 1: Rapid capacity fade or poor cycle life after adding VEC.

  • Q: I've added VEC to my electrolyte, but the battery's capacity is fading faster than expected. What could be the cause?

    • A: Several factors could contribute to this issue:

      • Suboptimal VEC Concentration: Too much or too little VEC can be detrimental. High concentrations can lead to a thick, resistive CEI/SEI layer, impeding Li-ion diffusion and causing capacity fade.[6] Conversely, an insufficient amount may not form a stable protective layer.

      • Electrolyte Purity: Impurities in the VEC or the base electrolyte can lead to undesirable side reactions, consuming active lithium and contributing to capacity loss. Ensure you are using high-purity, battery-grade VEC and electrolyte components.

      • Formation Protocol: The initial charging and discharging cycles (formation cycles) are critical for forming a stable protective layer. An inadequate formation protocol (e.g., incorrect C-rate or voltage window) can result in a poorly formed and unstable interphase.

      • Operating Voltage: Pushing the cell to very high voltages, even with VEC, can still lead to electrolyte oxidation and capacity fade.

Problem 2: Increased impedance or poor rate capability despite using VEC.

  • Q: My cell's impedance is higher than expected, and the rate capability has not improved with VEC. What should I investigate?

    • A: This issue often points to the characteristics of the protective layer formed:

      • Thick or Resistive CEI/SEI: As mentioned, an excessively thick or poorly formed interphase due to high VEC concentration can increase the overall cell impedance.[6]

      • Incomplete Formation: If the formation process is incomplete, the protective layer may not be uniform, leading to high charge transfer resistance.

      • Electrode-Electrolyte Incompatibility: In some specific electrode-electrolyte systems, the decomposition products of VEC might form a more resistive layer than in others.

      • Measurement Technique: Ensure your impedance measurements are being performed correctly. Electrochemical Impedance Spectroscopy (EIS) is a powerful tool for this analysis.

Problem 3: Significant gas generation during formation or cycling.

  • Q: I am observing significant swelling of my pouch cell or gas evolution in my coin cell after adding VEC. Is this normal?

    • A: While some initial gas evolution during the formation cycles can be normal due to the decomposition of electrolyte components to form the SEI/CEI, excessive gassing is a concern.

      • Electrolyte Decomposition: VEC is designed to decompose in a controlled manner to form a protective film. However, if the operating voltage is too high or if there are impurities, it can lead to uncontrolled decomposition and gas generation.[7]

      • Water Contamination: Moisture in the electrolyte or on the cell components can react with the electrolyte and lithium ions to produce gas. It is crucial to assemble cells in a dry environment (e.g., an argon-filled glovebox).

      • Side Reactions: Unwanted side reactions between the electrolyte and electrode materials at high temperatures or high states of charge can also lead to gas production.

Data Presentation

Table 1: Effect of VEC Additive on the Rate Capability of LiNi₀.₄Mn₀.₄Co₀.₂O₂/Graphite Pouch Cells

VEC Concentration (wt%)C-RateDischarge Capacity (mAh/g)Capacity Retention after 300 Cycles (%)
00.2C~16062.5
2.00.2C~16074.5
01C~140-
2.01C~150-

Data synthesized from literature.[2][5] Actual values may vary based on specific experimental conditions.

Table 2: Impact of VEC on the Electrochemical Performance of Lithia-Based Cathodes

Electrolyte AdditiveCurrent Density (mA/g)Discharge Capacity (mAh/g)
None10~600 (fades)
VEC10~700
None100< 400
VEC100~600
None200< 200
VEC200~600

Data extracted from studies on lithia/(Ir, Li₂IrO₃) nanocomposites.[4]

Experimental Protocols

1. Protocol for Electrolyte Preparation with VEC Additive

  • Environment: All steps must be performed in an inert atmosphere with low moisture and oxygen levels (e.g., an argon-filled glovebox).

  • Materials:

    • High-purity, battery-grade base electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)).

    • High-purity Vinylene Carbonate (VEC).

    • Precision balance and appropriate glassware.

  • Procedure: a. Determine the total mass of the electrolyte required. b. Calculate the mass of VEC needed based on the desired weight percentage (e.g., for a 2 wt% solution in 10 g of electrolyte, you would need 0.2 g of VEC and 9.8 g of the base electrolyte). c. Using a precision balance, accurately weigh the base electrolyte into a clean, dry container. d. Add the calculated mass of VEC to the base electrolyte. e. Stir the mixture using a magnetic stirrer until the VEC is completely dissolved and the solution is homogeneous. This may take several hours. f. Store the prepared electrolyte in a tightly sealed container inside the glovebox.

2. Protocol for Coin Cell Assembly (Half-Cell and Full-Cell)

  • Environment: Assemble coin cells inside an argon-filled glovebox.

  • Components:

    • Cathode and anode discs of the desired diameter.

    • Separator (e.g., Celgard).

    • Lithium metal disc (for half-cells).

    • Spacers and a spring.

    • Coin cell casings (e.g., 2032 type).

    • Prepared electrolyte with VEC.

    • Crimping machine.

  • Assembly Procedure (Full-Cell Example): a. Place the cathode in the center of the bottom cap. b. Add a few drops of the VEC-containing electrolyte onto the cathode. c. Place the separator on top of the cathode. d. Add a few more drops of electrolyte to wet the separator completely. e. Place the anode on top of the separator. f. Add the spacer, followed by the spring. g. Carefully place the top cap over the assembly. h. Transfer the assembled cell to the crimping machine and apply pressure to seal it. i. Clean the exterior of the sealed coin cell before testing.

3. Protocol for Cyclic Voltammetry (CV) Analysis

  • Objective: To determine the electrochemical window of the electrolyte and observe the reduction/oxidation peaks associated with VEC decomposition.

  • Setup:

    • A three-electrode setup is recommended: a working electrode (e.g., glassy carbon or the anode material of interest), a reference electrode (e.g., Li metal), and a counter electrode (e.g., Li metal).

    • Potentiostat.

  • Procedure: a. Assemble the three-electrode cell with the VEC-containing electrolyte. b. Set the potential window to a range that covers the expected reduction potential of VEC and the electrolyte solvents (e.g., from open circuit voltage down to 0.01 V vs. Li/Li⁺). c. Set a suitable scan rate (e.g., 0.1 mV/s). d. Run the CV for several cycles and record the current response as a function of the applied potential. e. Analyze the resulting voltammogram for new peaks in the presence of VEC, which indicate its electrochemical decomposition.

4. Protocol for Electrochemical Impedance Spectroscopy (EIS) Analysis

  • Objective: To measure the impedance of the cell and analyze the contribution of the SEI/CEI layer.

  • Setup:

    • A potentiostat with an EIS module.

    • A fully assembled coin cell.

  • Procedure: a. After the formation cycles, bring the cell to a specific state of charge (SOC) (e.g., 50% or 100%). b. Allow the cell to rest at open circuit voltage (OCV) for a period to stabilize (e.g., 1 hour). c. Set the frequency range for the EIS measurement (e.g., from 100 kHz to 0.01 Hz). d. Apply a small AC voltage amplitude (e.g., 5-10 mV). e. Run the EIS measurement and record the impedance data. f. Analyze the resulting Nyquist plot. The semicircle in the high-to-medium frequency region is often associated with the charge transfer resistance and the impedance of the surface film (SEI/CEI). An increase in the diameter of this semicircle suggests a more resistive interphase.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Analysis A Electrolyte Preparation (with VEC) C Coin Cell Assembly (Half/Full Cell) A->C B Electrode Fabrication B->C D Formation Cycles C->D E Cyclic Voltammetry (CV) D->E F Rate Capability Test D->F G Electrochemical Impedance Spectroscopy (EIS) D->G H Data Analysis E->H F->H G->H I Post-mortem Analysis (XPS, FTIR) H->I

Experimental workflow for evaluating VEC in Li-ion batteries.

VEC_Mechanism cluster_anode Anode Side cluster_cathode Cathode Side Anode Graphite Anode SEI Less Effective SEI Formation Cathode NMC Cathode CEI Stable CEI Formation (Semi-carbonates, Alkyl-carbonates) CEI->Cathode Suppresses Electrolyte Oxidation Li_ion Li+ CEI->Li_ion Facilitates Li+ Transport VEC VEC in Electrolyte VEC->SEI Minor Decomposition VEC->CEI Major Electropolymerization Li_ion->Anode Li_ion->Cathode

Simplified signaling pathway of VEC's role in Li-ion batteries.

References

Validation & Comparative

A Comparative Analysis of 4-Vinyl-1,3-dioxolan-2-one (VEC) and Fluoroethylene Carbonate (FEC) as Electrolyte Additives in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Guide

The performance, longevity, and safety of lithium-ion batteries (LIBs) are critically dependent on the stability of the electrode-electrolyte interfaces. The formation of a robust Solid Electrolyte Interphase (SEI) on the anode and a stable Cathode Electrolyte Interphase (CEI) is paramount. Electrolyte additives play a crucial role in tailoring these interphases. This guide provides a detailed comparative study of two prominent additives: 4-Vinyl-1,3-dioxolan-2-one (VEC), also known as vinylethylene carbonate, and Fluoroethylene Carbonate (FEC). We will examine their mechanisms of action, impact on electrochemical performance supported by experimental data, and the protocols used for their evaluation.

Mechanism of Action: SEI and CEI Formation

Both VEC and FEC are designed to be reduced or oxidized preferentially on the electrode surfaces to form a passivating layer that prevents continuous electrolyte decomposition. However, their chemical structures lead to distinctly different interphase compositions and properties.

Fluoroethylene Carbonate (FEC): FEC is well-regarded for its ability to form a stable, thin, and LiF-rich SEI on the anode.[1][2] The presence of fluorine is key; upon reduction, FEC decomposes to generate lithium fluoride (B91410) (LiF), which is an excellent electron insulator yet a good Li-ion conductor.[2][3] This LiF-based SEI is mechanically robust and particularly effective in mitigating the large volume changes associated with silicon (Si) anodes.[4] The resulting SEI is often thinner than those formed with standard electrolytes or even VEC, which can lead to lower impedance.[1]

This compound (VEC): VEC's mechanism is primarily centered around electropolymerization.[5][6] The vinyl group in its structure allows it to polymerize on electrode surfaces upon reduction or oxidation. On the anode, this creates a polymeric SEI layer.[5][6] Recent studies suggest that VEC's more significant contribution may be on the cathode side, where it forms a protective CEI.[7] This CEI, composed of semi-carbonates and alkyl-carbonates, helps to stabilize high-voltage cathodes and reduce transition metal dissolution.[7] Unlike FEC, VEC does not directly contribute to a LiF layer, which can be a disadvantage in terms of SEI robustness.[8][9]

G cluster_0 Additive Decomposition Pathways VEC VEC (this compound) VEC_Products Electropolymerization (Poly(VEC), Carbonates) VEC->VEC_Products Oxidation/Reduction FEC FEC (Fluoroethylene Carbonate) FEC_Products Reductive Decomposition (LiF, Li2CO3, Polymers) FEC->FEC_Products Reduction Anode_SEI Anode SEI VEC_Products->Anode_SEI Forms Polymeric Layer Cathode_CEI Cathode CEI VEC_Products->Cathode_CEI Primary Action FEC_Products->Anode_SEI Forms LiF-rich Layer

Caption: Decomposition pathways of VEC and FEC additives.

Performance Comparison: Electrochemical Data

The choice between VEC and FEC often depends on the specific battery chemistry (anode and cathode materials) and desired performance characteristics such as cycle life, rate capability, and operational temperature.

Table 1: Comparative Electrochemical Performance with Si-based Anodes | Additive (Concentration) | Cell Configuration | 1st Cycle Coulombic Efficiency (%) | Capacity Retention after 100 cycles (mAh/g) | Reference | | :--- | :--- | :--- | :--- | :--- | | 5% FEC | Si-Anode || Half-cell | ~76% | ~768 |[10] | | 5% VC* | Si-Anode || Half-cell | ~60% | ~1542 |[10] | | 10-15% FEC | Si-nanoparticle Anode | ~87-89% | ~2500 (after 53 cycles) | | | 3-6% VC* | Si-nanoparticle Anode | ~87-89% | Lower than FEC | |

Note: The results for "VC" (Vinylene Carbonate) are often used as a benchmark for vinyl-containing additives like VEC. While structurally different, they share the vinyl functional group responsible for polymerization.

Table 2: Performance in Lithia-based and LCO/Graphite Cells

Additive Cell Configuration Key Finding Reference
VEC Lithia/(Ir, Li2IrO3) nanocomposite Reduced overpotential significantly, especially at limited capacity (700 mAh/g). [8][9]
FEC Lithia/(Ir, Li2IrO3) nanocomposite Superior cyclic performance attributed to the formation of a stabilizing LiF layer. [8][9]
VEC (2%) LiCoO2/Graphite Pouch Cell Improved coulombic efficiency, reduced self-discharge by slowing electrolyte oxidation at the cathode. [11]

| FEC (2-6%) | LiCoO2/Graphite Pouch Cell | Improved coulombic efficiency. Higher concentrations (4-6%) led to increased gas generation. |[11] |

Key Performance Insights:

  • Cyclic Stability: FEC generally provides superior long-term cycling stability, especially with high-capacity anodes like silicon, due to its robust LiF-containing SEI.[4][8][9]

  • Impedance: Cells with FEC often exhibit lower impedance compared to those with VEC.[4] High concentrations of vinyl-containing additives (like VC, a proxy for VEC) can lead to a dramatic increase in charge transfer resistance.[1][11]

  • Rate Capability & Overpotential: Both additives can enhance rate capability by forming a stable interface.[8][9] In some cases, VEC has been shown to be more effective at reducing overpotential, which is beneficial for high-power applications.[8][9]

  • Low-Temperature Performance: VEC has been investigated for improving the low-temperature performance of LIBs by contributing to the formation of a desirable SEI that remains conductive at colder temperatures.[5][6]

  • High-Voltage Performance: VEC's tendency to form a protective CEI makes it a candidate for stabilizing high-voltage cathodes, where it can suppress electrolyte oxidation.[7][11] However, some studies show that additives like vinylene carbonate (VC) can have a lower oxidative stability limit compared to standard electrolytes.[12]

Experimental Protocols

Evaluating the efficacy of electrolyte additives requires a standardized set of electrochemical and analytical techniques.

1. Cell Assembly (Coin Cell)

  • Electrodes: Specific anodes (e.g., Silicon-Graphite composite, Graphite) and cathodes (e.g., LiCoO₂, NMC532, Lithia-based) are prepared as circular discs.

  • Separator: A microporous membrane (e.g., polypropylene) is placed between the electrodes to prevent short circuits.

  • Electrolyte: A baseline electrolyte (e.g., 1.2 M LiPF₆ in a 3:7 w/w mixture of ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC)) is used as a control. The additives (VEC or FEC) are then added to this baseline at specified weight or volume percentages (e.g., 2%, 5%).[10]

  • Assembly: The components are assembled in a 2032-format coin cell inside an argon-filled glovebox to prevent moisture contamination.

2. Electrochemical Testing

  • Formation Cycles: Cells undergo initial slow charge-discharge cycles (e.g., at C/20) to form a stable SEI layer.

  • Cyclic Performance: Cells are cycled at various C-rates (e.g., C/10 to 1C) within a specific voltage window (e.g., 0.01V to 1.0V for anode half-cells) for a large number of cycles (e.g., 100+).[10] Capacity retention and coulombic efficiency are monitored.

  • Electrochemical Impedance Spectroscopy (EIS): This non-destructive technique is performed at different states of charge to measure the charge transfer resistance and SEI resistance, providing insights into the interfacial kinetics.[4]

3. Post-Mortem Analysis

  • X-ray Photoelectron Spectroscopy (XPS): After cycling, cells are disassembled, and the electrodes are analyzed to determine the chemical composition of the SEI and CEI layers.[8][9] This is crucial for confirming the decomposition products of the additives (e.g., identifying LiF from FEC).

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the electrodes after cycling, revealing information about the uniformity of the SEI, the presence of cracks, or lithium dendrites.[10]

G cluster_workflow Additive Evaluation Workflow A Electrode Preparation (Anode & Cathode) C Coin Cell Assembly (Glovebox) A->C B Electrolyte Formulation (Baseline + Additive) B->C D Electrochemical Testing (Cycling, EIS, Rate Tests) C->D Formation & Cycling E Data Analysis (Capacity, Efficiency, Impedance) D->E F Post-Mortem Analysis (XPS, SEM) D->F After Testing G Performance Conclusion E->G F->G

References

A Comparative Guide to Electrolyte Additives for Enhanced Lithium-Ion Battery Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of higher energy density, longer cycle life, and improved safety in lithium-ion batteries (LIBs) has spurred intensive research into electrolyte engineering. Electrolyte additives, even in small quantities, play a pivotal role in tailoring the electrochemical performance of LIBs by modifying the electrode-electrolyte interphases. This guide provides a comprehensive comparison of three widely studied and commercially significant electrolyte additives: Vinylene Carbonate (VC), Fluoroethylene Carbonate (FEC), and Lithium Bis(oxalate)borate (LiBOB).

Performance Comparison of Electrolyte Additives

The following table summarizes the key performance metrics of VC, FEC, and LiBOB based on a review of recent literature. It is important to note that direct head-to-head comparisons under identical conditions are limited, and the presented data is a synthesis from various studies. The specific battery chemistry, electrode materials, and testing parameters can significantly influence the performance outcomes.

AdditiveKey Performance MetricValueTest ConditionsReference
Vinylene Carbonate (VC) First Cycle Coulombic Efficiency82.78%NCMA/SiOx+graphite full cells, 1M LiPF6 in EC/EMC (3:7) with 2 wt% FEC and 1 wt% VC, C/10 formation cycle.[1]
Capacity Retention~77% after 400 cyclesNCMA/SiOx+graphite full cells, 1M LiPF6 in EC/EMC (3:7) with 2 wt% FEC and 1 wt% VC, cycled at C/3.[1]
Fluoroethylene Carbonate (FEC) First Cycle Lithiation Capacity2819 mAh/gSi anode half-cell, 1.2M LiPF6 in EC:DEC (1:1) with 5% FEC, cycled at C/10.[2]
Capacity after 100 cycles768 mAh/gSi anode half-cell, 1.2M LiPF6 in EC:DEC (1:1) with 5% FEC, cycled at C/10.[2]
Lithium Bis(oxalate)borate (LiBOB) First Cycle Coulombic Efficiency83.51%NCMA/SiOx+graphite full cells, 1M LiPF6 in EC/EMC (3:7) with 2 wt% FEC and 1 wt% LiDFOB (a LiBOB derivative), C/10 formation cycle.[1]
Capacity Retention~72% after 400 cyclesNCMA/SiOx+graphite full cells, 1M LiPF6 in EC/EMC (3:7) with 2 wt% FEC and 1 wt% LiDFOB, cycled at C/3.[1]
Capacity Retention98% after 50 cyclesLi1.2Mn0.56Ni0.16Co0.08O2 cathode, standard electrolyte with LiBOB, tested at 30°C.[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the objective evaluation and comparison of electrolyte additives. Below are synthesized methodologies for key performance assessments based on common practices in the cited literature.

Cycling Stability and Coulombic Efficiency Measurement

This protocol outlines the procedure for determining the cycling stability and coulombic efficiency of Li-ion cells containing different electrolyte additives.

a. Cell Assembly:

  • Electrodes: Prepare positive (e.g., LiNiMnCoO2, LCO) and negative (e.g., graphite, silicon-graphite composite) electrodes with known active material loadings.

  • Electrolyte Preparation: The base electrolyte typically consists of a lithium salt (e.g., 1 M LiPF6) dissolved in a mixture of organic carbonate solvents (e.g., ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC) in a 3:7 weight ratio). The additive of interest (VC, FEC, or LiBOB) is then added to the base electrolyte at a specified weight percentage (e.g., 1-5 wt%).

  • Cell Assembly: Assemble coin cells (e.g., 2032-type) in an argon-filled glovebox to prevent moisture and air contamination. The cell consists of the cathode, a separator (e.g., polypropylene), the anode, and the prepared electrolyte.

b. Formation Cycles:

  • Perform 2-3 initial cycles at a low C-rate (e.g., C/10, where C is the theoretical capacity of the cell) within a defined voltage window (e.g., 3.0-4.2 V for NMC/graphite cells). This step is crucial for the formation of a stable Solid Electrolyte Interphase (SEI).

c. Cycling Test:

  • Cycle the cells at a constant C-rate (e.g., C/3 or 1C) for a specified number of cycles (e.g., 100, 400, or more) at a constant temperature (e.g., 25°C or 45°C).

  • Record the charge and discharge capacities for each cycle.

d. Data Analysis:

  • Coulombic Efficiency (CE): Calculate the CE for each cycle as the ratio of the discharge capacity to the charge capacity of the same cycle (CE = Discharge Capacity / Charge Capacity * 100%).

  • Capacity Retention: Calculate the capacity retention at a given cycle number as the percentage of the discharge capacity at that cycle relative to the discharge capacity of the first cycle after formation (Capacity Retention = (Discharge Capacity at cycle 'n' / Discharge Capacity at cycle 1) * 100%).

Thermal Stability Analysis (DSC/TGA)

This protocol describes the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate the thermal stability of electrolytes with additives.

a. Sample Preparation:

  • In an inert atmosphere (e.g., argon-filled glovebox), place a small, accurately weighed amount of the electrolyte (e.g., 5-10 mg) into a hermetically sealed DSC/TGA pan.

b. DSC Measurement:

  • Place the sealed pan in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 5-10 °C/min) over a specified temperature range (e.g., 25°C to 350°C).

  • Record the heat flow as a function of temperature. Exothermic peaks indicate decomposition or other reactions.

c. TGA Measurement:

  • Place the sealed pan in the TGA instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass loss of the sample as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.

Signaling Pathways and Mechanisms of Action

The performance-enhancing effects of these additives are primarily attributed to their ability to form a stable and protective Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode.

Vinylene Carbonate (VC)

VC is known to polymerize on the electrode surfaces, forming a stable and uniform SEI layer enriched with poly(VC).[4] This polymeric layer is more flexible and better accommodates the volume changes of the anode during lithiation and delithiation, particularly for high-capacity anodes like silicon.

VC_Mechanism cluster_anode Anode Surface VC Vinylene Carbonate (VC) VC_radical VC Radical Anion VC->VC_radical Reduction Poly_VC Poly(VC) Film VC_radical->Poly_VC Polymerization SEI Stable, Flexible SEI Poly_VC->SEI Forms Graphite Graphite/Si Anode SEI->Graphite Protects

Caption: Reductive polymerization of VC on the anode surface to form a stable SEI layer.

Fluoroethylene Carbonate (FEC)

FEC preferentially decomposes on the anode surface to form a robust SEI rich in lithium fluoride (B91410) (LiF).[3] The presence of LiF is believed to enhance the mechanical stability and ionic conductivity of the SEI, effectively suppressing further electrolyte decomposition.

FEC_Mechanism cluster_anode Anode Surface FEC Fluoroethylene Carbonate (FEC) FEC_reduced Reduced FEC Intermediates FEC->FEC_reduced Reduction LiF Lithium Fluoride (LiF) FEC_reduced->LiF Decomposition Organic_species Organic SEI Components FEC_reduced->Organic_species SEI Robust, LiF-rich SEI LiF->SEI Organic_species->SEI Anode Anode SEI->Anode Passivates

Caption: Decomposition of FEC on the anode to form a LiF-rich and stable SEI.

Lithium Bis(oxalate)borate (LiBOB)

LiBOB contributes to the formation of a stable SEI on the anode and a protective CEI on the cathode. On the anode, it decomposes to form a layer containing lithium oxalate (B1200264) and borate (B1201080) species. On the cathode, it can be oxidized to form a borate-rich layer that suppresses transition metal dissolution from the cathode material.[5][6]

LiBOB_Mechanism cluster_anode Anode Side cluster_cathode Cathode Side LiBOB_anode LiBOB Anode_SEI_components Li Oxalate, Borates LiBOB_anode->Anode_SEI_components Reduction Anode_SEI Stable Anode SEI Anode_SEI_components->Anode_SEI LiBOB_cathode LiBOB Cathode_CEI_components Borate-containing oligomers LiBOB_cathode->Cathode_CEI_components Oxidation Cathode_CEI Protective Cathode CEI Cathode_CEI_components->Cathode_CEI

Caption: Dual-functional mechanism of LiBOB on both the anode and cathode surfaces.

Conclusion

The choice of an appropriate electrolyte additive is a critical step in optimizing the performance of lithium-ion batteries. Vinylene Carbonate, Fluoroethylene Carbonate, and Lithium Bis(oxalate)borate each offer distinct advantages through the formation of protective interfacial layers. VC excels in creating a flexible, polymeric SEI, beneficial for high-capacity anodes. FEC is highly effective in forming a robust, LiF-rich SEI that enhances stability. LiBOB provides a dual-protection mechanism for both the anode and the cathode. The selection of the optimal additive or combination of additives will depend on the specific requirements of the battery chemistry and its intended application. Further research focusing on direct, standardized comparisons of these and other novel additives will be invaluable for the continued advancement of Li-ion battery technology.

References

In-Silico Insights into the Decomposition of 4-Vinyl-1,3-dioxolan-2-one: A Comparative Analysis with Structurally Related Cyclic Carbonates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the computational literature reveals a notable absence of specific in-silico studies on the decomposition of 4-vinyl-1,3-dioxolan-2-one. However, valuable insights can be gleaned from theoretical investigations into the thermal and reductive decomposition of structurally analogous cyclic carbonates, such as ethylene (B1197577) carbonate (EC), propylene (B89431) carbonate (PC), and vinylene carbonate (VC). This guide provides a comparative overview of the decomposition mechanisms of these related compounds, offering a predictive lens through which the stability and degradation pathways of this compound may be understood.

The study of cyclic carbonate decomposition is particularly relevant in the context of their application as electrolyte solvents in lithium-ion batteries, where their breakdown can significantly impact battery performance and safety. Computational methods, particularly density functional theory (DFT), have proven instrumental in elucidating the complex reaction mechanisms at an atomic level.

Comparative Decomposition Pathways of Cyclic Carbonates

Theoretical studies on pentacyclic carbonates like EC and PC indicate that their unimolecular decomposition predominantly proceeds through the elimination of carbon dioxide (CO2), leading to the formation of aldehydes, ketones, and oxiranes. The presence of substituents on the carbonate ring has been shown to influence the rate of CO2 elimination.

For instance, a computational kinetic study on the unimolecular decomposition of various pentacyclic carbonates revealed that ethylene carbonate (EC) exhibits the slowest rate of CO2 elimination to produce acetaldehyde. In contrast, propylene carbonate (PC) and 1,2-butylene carbonate (12BC) show higher rates of CO2 elimination, a phenomenon attributed to the presence of a single substituent on the pentacyclic ring.

Vinylene carbonate (VC), an unsaturated cyclic carbonate, is often used as an electrolyte additive to form a stable solid electrolyte interphase (SEI) on the anode of lithium-ion batteries. In-silico studies have investigated its reductive decomposition. These studies suggest that the reduction of VC leads to a ring-opening reaction, forming radical anions that can then polymerize or further decompose to form components of the SEI.[1][2] The energy barrier for the homolytic ring opening of the VC radical anion is notably higher than that of its saturated counterpart, EC.[1][2]

Quantitative Data from In-Silico Studies

The following table summarizes key quantitative data from computational studies on the decomposition of ethylene carbonate and vinylene carbonate, which can serve as a basis for understanding the potential decomposition energetics of this compound.

CompoundDecomposition ReactionActivation Energy (kcal/mol)Computational MethodReference
Ethylene Carbonate (EC)Reductive ring opening of (EC)2Li+(EC)8.8Density Functional Theory[1][2]
Vinylene Carbonate (VC)Reductive ring opening of (EC)2Li+(VC)20.1Density Functional Theory[1][2]

Experimental and Computational Methodologies

The in-silico studies referenced in this guide primarily employ quantum chemical methods to model the decomposition pathways. A typical workflow involves:

  • Geometry Optimization: The molecular structures of the reactants, transition states, and products are optimized to find their lowest energy conformations.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states) and to calculate zero-point vibrational energies and thermal corrections.

  • Transition State Search: Various algorithms are used to locate the transition state structures connecting reactants and products.

  • Energy Profile Calculation: Single-point energy calculations at a higher level of theory are often performed on the optimized geometries to obtain more accurate energy barriers and reaction energies.

  • Rate Constant Calculation: Transition state theory (TST) is commonly used to calculate the reaction rate coefficients based on the calculated activation energies.[3]

The following diagram illustrates a generalized workflow for the computational investigation of chemical reactions.

G Generalized Workflow for In-Silico Reaction Analysis cluster_setup Initial Setup cluster_ts Transition State Analysis cluster_analysis Energetics and Kinetics cluster_output Results start Define Reactants and Products geom_opt Geometry Optimization (e.g., DFT) start->geom_opt ts_search Transition State Search geom_opt->ts_search freq_calc Frequency Calculation ts_search->freq_calc irc Intrinsic Reaction Coordinate (IRC) Calculation freq_calc->irc energy_profile Energy Profile Calculation (Higher Level of Theory) irc->energy_profile rate_calc Rate Constant Calculation (e.g., TST) energy_profile->rate_calc results Reaction Mechanism Activation Energies Rate Constants rate_calc->results

Caption: A generalized workflow for computational analysis of chemical reactions.

Predicted Decomposition Pathways for this compound

Based on the studies of its analogs, the decomposition of this compound can be hypothesized to proceed through several pathways under thermal or reductive conditions.

The following diagram illustrates potential decomposition routes for this compound, drawing parallels from the known mechanisms of related cyclic carbonates.

G Hypothetical Decomposition Pathways of this compound cluster_thermal Thermal Decomposition cluster_reductive Reductive Decomposition VEC This compound CO2_elim CO2 Elimination VEC->CO2_elim Heat Radical Radical Anion VEC->Radical e- Epoxide 3-Vinyloxirane CO2_elim->Epoxide Ring_Opening Ring-Opened Radical Radical->Ring_Opening Polymer Polymerization Ring_Opening->Polymer Further_Decomp Further Decomposition Products Ring_Opening->Further_Decomp

Caption: Hypothetical decomposition pathways for this compound.

It is important to emphasize that these pathways are speculative and require dedicated in-silico studies on this compound for validation. The presence of the vinyl group is expected to introduce additional complexities, potentially opening up alternative reaction channels not observed in its saturated or simpler unsaturated counterparts. Future computational research is necessary to fully elucidate the decomposition mechanism of this specific compound and to provide the quantitative data required for a direct and comprehensive comparison with other cyclic carbonates.

References

Unlocking SEI Layer Secrets: A Comparative Guide to Vinylene Carbonate (VEC) and its Alternatives in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving to enhance the performance and safety of lithium-ion batteries, understanding the composition of the Solid Electrolyte Interphase (SEI) layer is paramount. This guide provides an in-depth comparison of the SEI layer composition when using Vinylene Carbonate (VEC) as an electrolyte additive versus other common alternatives, supported by experimental data from X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The SEI layer, a passivation film formed on the anode during the initial charge-discharge cycles, is critical to the long-term stability and efficiency of lithium-ion batteries. Its chemical makeup directly influences ionic conductivity, electronic insulation, and the suppression of detrimental side reactions. Additives like VEC are introduced to the electrolyte to promote the formation of a more stable and effective SEI layer. This guide delves into the experimental validation of the SEI composition with VEC and compares it to other widely used additives such as Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC).

Comparative Analysis of SEI Layer Composition

The following tables summarize the quantitative data on the elemental and chemical composition of the SEI layer formed with different electrolyte additives, as determined by various analytical techniques.

Table 1: Elemental Composition of SEI Layer by XPS
AdditiveC 1s (%)O 1s (%)F 1s (%)Li 1s (%)P 2p (%)Key Inorganic SpeciesKey Organic SpeciesReference
VEC VariesVariesPresent (from LiPF6)VariesPresentLi₂CO₃, LiF, LiₓPOᵧFzPoly(VEC), Lithium Alkyl Carbonates[1][2]
FEC VariesVariesHigher than VECVariesPresentLiF (dominant) , Li₂CO₃, LiₓPOᵧFzPoly(FEC), Lithium Alkyl Carbonates[1][3]
VC VariesVariesPresent (from LiPF6)VariesPresentLi₂CO₃, LiFPoly(VC) , Lithium Alkyl Carbonates[3][4]
None VariesVariesPresent (from LiPF6)VariesPresentLi₂CO₃, LiFLithium Alkyl Carbonates[5]

Note: The exact elemental percentages can vary significantly depending on the base electrolyte, cycling conditions, and the depth of XPS analysis.

Table 2: Key Chemical Species in SEI Layer Identified by FTIR and NMR
AdditiveFTIR - Key Peak Assignments (cm⁻¹)NMR - Key Identified SpeciesReference
VEC ~1830 (C=O in VEC), ~1770 (C=O in poly(VEC)), ~1650 (C=C in VEC), ~1100 (C-O)Poly(VEC), Lithium Alkyl Carbonates, Li₂CO₃[6][7]
FEC ~1830 (C=O in FEC), ~1100 (C-O), Peaks associated with LiFPoly(FEC), LiF, Lithium Alkyl Carbonates[8][9]
VC ~1830 (C=O in VC), ~1770 (C=O in poly(VC)), ~1650 (C=C in VC), ~1100 (C-O)Poly(VC), Li₂CO₃, Lithium Alkyl Carbonates[3][4]
None ~1770 (C=O in alkyl carbonates), ~1100 (C-O)Lithium Alkyl Carbonates, Li₂CO₃[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the key analytical techniques used in the characterization of the SEI layer.

X-ray Photoelectron Spectroscopy (XPS)
  • Sample Preparation:

    • Cycled cells are disassembled in an argon-filled glovebox to prevent exposure to air and moisture.

    • The anode is carefully extracted and rinsed with a high-purity solvent (e.g., dimethyl carbonate - DMC) to remove residual electrolyte.

    • The rinsed anode is then dried under vacuum.

    • The prepared sample is transferred to the XPS chamber using an air-sensitive sample holder to maintain an inert environment.[5][10]

  • Data Acquisition:

    • A monochromatic Al Kα X-ray source is typically used.

    • Survey scans are performed to identify the elements present on the surface.

    • High-resolution spectra are then acquired for the elements of interest (e.g., C 1s, O 1s, F 1s, Li 1s, P 2p).

    • To analyze the depth profile of the SEI layer, argon ion sputtering is often employed to incrementally remove surface layers.

  • Data Analysis:

    • The binding energies of the peaks are calibrated using the C 1s peak of adventitious carbon (284.8 eV) or the graphite (B72142) peak (284.3 eV).

    • The high-resolution spectra are curve-fitted to identify the different chemical species present.

    • The atomic concentrations of the elements are calculated from the peak areas and the respective sensitivity factors.

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Sample Preparation:

    • Similar to XPS, the anode is harvested in an argon-filled glovebox and rinsed with a volatile solvent.

    • The electrode material is scraped off the current collector.

    • For Attenuated Total Reflectance (ATR)-FTIR, the powder is pressed firmly against the ATR crystal.

    • For transmission or diffuse reflectance measurements, the powder is mixed with KBr and pressed into a pellet.

  • Data Acquisition:

    • Spectra are typically collected in the mid-infrared range (4000-400 cm⁻¹).

    • A background spectrum of the empty sample holder or the KBr pellet is recorded and subtracted from the sample spectrum.

  • Data Analysis:

    • The absorption peaks are assigned to specific molecular vibrations based on reference spectra and literature data.

    • Changes in peak intensities and positions are analyzed to identify the chemical components of the SEI layer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • The anode is harvested in a glovebox and the SEI layer is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) by sonication or extraction.[11][12]

    • The resulting solution is filtered to remove any solid particles from the electrode.

    • An internal standard may be added for quantitative analysis.

  • Data Acquisition:

    • ¹H, ¹³C, ¹⁹F, and ⁷Li NMR spectra are typically acquired.

    • For solid-state NMR, the intact electrode is packed into a rotor in the glovebox.

  • Data Analysis:

    • The chemical shifts of the resonances are compared to those of known compounds to identify the components of the SEI.

    • The integrals of the peaks can be used for quantitative analysis of the different species.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of the SEI layer on a graphite anode.

SEI_Characterization_Workflow cluster_cell_prep Cell Assembly & Cycling cluster_sample_prep Sample Preparation (in Glovebox) cluster_analysis SEI Characterization cluster_data_interpretation Data Interpretation cell_assembly Coin Cell Assembly (Graphite Anode, Li Counter Electrode) cycling Electrochemical Cycling (Formation Cycles) cell_assembly->cycling disassembly Cell Disassembly cycling->disassembly rinsing Anode Rinsing (e.g., with DMC) disassembly->rinsing drying Vacuum Drying rinsing->drying xps XPS Analysis drying->xps ftir FTIR Analysis drying->ftir nmr NMR Analysis drying->nmr composition SEI Composition (Elemental & Chemical) xps->composition ftir->composition nmr->composition performance Correlation with Battery Performance composition->performance

Caption: Experimental workflow for SEI layer characterization.

Signaling Pathways of Additive Decomposition and SEI Formation

The additives in the electrolyte undergo electrochemical reduction on the anode surface, leading to the formation of the SEI layer. The decomposition pathways of VEC, FEC, and VC are crucial in determining the final composition of the SEI.

SEI_Formation_Pathways cluster_additives Electrolyte Additives cluster_reduction Electrochemical Reduction (on Anode) cluster_products SEI Components vec VEC vec_rad VEC Radical Anion vec->vec_rad + e⁻ fec FEC fec_rad FEC Radical Anion fec->fec_rad + e⁻ vc VC vc_rad VC Radical Anion vc->vc_rad + e⁻ poly_vec Poly(VEC) vec_rad->poly_vec Polymerization li2co3 Li₂CO₃ vec_rad->li2co3 li_alkyl Lithium Alkyl Carbonates vec_rad->li_alkyl fec_rad->li2co3 lif LiF fec_rad->lif Defluorination poly_fec Poly(FEC) fec_rad->poly_fec Polymerization vc_rad->li2co3 vc_rad->li_alkyl poly_vc Poly(VC) vc_rad->poly_vc Polymerization

Caption: Additive decomposition and SEI formation pathways.

Conclusion

The choice of electrolyte additive significantly influences the composition and properties of the SEI layer, which in turn dictates the performance and longevity of lithium-ion batteries. Experimental evidence from XPS, FTIR, and NMR reveals that:

  • VEC promotes the formation of a polycarbonate-rich SEI, which can enhance the flexibility and stability of the passivation layer.[13]

  • FEC is particularly effective at forming a LiF-rich SEI, which is known for its high stability and ability to suppress electrolyte decomposition.[1][3]

  • VC leads to the formation of a poly(VC)-rich SEI, which has been shown to improve cycling performance.[3][4]

By understanding the distinct chemical signatures of the SEI layers formed with these additives, researchers can make informed decisions to tailor the interfacial properties of lithium-ion batteries for specific applications, ultimately leading to safer, more reliable, and higher-performing energy storage solutions.

References

A Comparative Guide to Polymerization Techniques for Vinyl Ethylene Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinyl ethylene (B1197577) carbonate (VEC) is a versatile monomer increasingly utilized in the development of functional polymers for biomedical applications, including drug delivery systems and advanced hydrogels. The pendant cyclic carbonate group offers a reactive handle for post-polymerization modification, allowing for the covalent attachment of therapeutic agents and other biomolecules. The choice of polymerization technique is critical as it dictates the resulting polymer's architecture, molecular weight, dispersity, and ultimately, its performance. This guide provides an objective comparison of the primary polymerization methods for VEC, supported by available experimental data and detailed methodologies.

At a Glance: Performance Comparison of VEC Polymerization Techniques

The selection of a suitable polymerization method for vinyl ethylene carbonate depends on the desired characteristics of the final polymer. While some techniques offer high monomer conversion, others provide superior control over the polymer's molecular weight and structure. Below is a summary of key performance indicators for various polymerization techniques based on available literature.

Polymerization TechniqueMonomer Conversion (%)Molecular Weight (Mn)Dispersity (Đ)Key AdvantagesKey Disadvantages
Free Radical Polymerization (FRP) Quantitative with vinyl esters[1]High molecular weight achievable[2]BroadSimple, versatile, and cost-effective.Poor control over molecular weight and architecture; potential for side reactions.[1]
Ring-Opening Polymerization (ROP) ~90%1,200 - 3,400 g/mol (for ethylene carbonate)[3]Moderately Broad (1.3 - 2.1 for ethylene carbonate)[3]High monomer conversion.Can lead to decarboxylation and formation of ether linkages.[3]
RAFT Polymerization Up to 88% (for vinylene carbonate)[4][5]Controlled by [M]/[CTA] ratio~1.2 (for vinylene carbonate)[4][5]Excellent control over molecular weight and low dispersity; allows for complex architectures.Requires synthesis of specific chain transfer agents.
ATRP Data not available for VECData not available for VECData not available for VECControlled polymerization with good end-group fidelity.Requires a transition metal catalyst which may need to be removed from the final product.
Anodic Polymerization HighHigh molecular weightBroadElectrochemically initiated.Results in highly branched polymers with a wide molecular weight distribution.[6]

In-Depth Analysis of Polymerization Techniques

Free Radical Polymerization (FRP)

Free radical polymerization is a widely used and straightforward method for polymerizing vinyl monomers. For VEC, it offers a pathway to high molecular weight polymers, although with limited control over the final polymer structure.

Key Findings:

  • Copolymerization: VEC can be effectively copolymerized with vinyl esters, achieving quantitative monomer-to-polymer conversion and complete incorporation of VEC into the resulting copolymer.[1]

  • Homopolymerization: The homopolymerization of VEC via free radical methods can be challenging. Side reactions, such as chain transfer involving the allylic proton on the VEC monomer, can occur, leading to a reduction in molecular weight and broader dispersity.[1]

  • Solubility: Poly(vinylene carbonate), a close analog of poly(VEC), is soluble in acetone (B3395972) and dimethylformamide.[7]

Experimental Protocol: Solution Polymerization of VEC (General Procedure)

A semi-batch process is often employed to maintain uniform copolymer composition.[1]

  • Reactor Setup: A suitable reactor is charged with a solvent such as mixed xylenes.

  • Monomer and Initiator Preparation: VEC and a comonomer (e.g., a vinyl ester) are mixed with a free-radical initiator like 2,2'-Azobis(2-methylbutyronitrile) (Vazo 67).

  • Polymerization: The monomer-initiator mixture is fed into the heated solvent over a period of several hours (e.g., 3 hours) at a controlled temperature (e.g., 80-100°C).

  • Work-up: After the reaction, the polymer is isolated, for instance, by precipitation in a non-solvent.

Logical Relationship: Free Radical Polymerization of VEC

FRP_VEC Initiator Initiator (e.g., AIBN) Radical Initiator Radical (R•) Initiator->Radical Decomposition (Heat) Monomer_Radical VEC Monomer Radical Radical->Monomer_Radical Initiation (Addition to VEC) VEC VEC Monomer Propagating_Chain Propagating Chain (P•) Monomer_Radical->Propagating_Chain Propagation (Addition of VEC) Propagating_Chain->Propagating_Chain Propagation Polymer Poly(VEC) Propagating_Chain->Polymer Termination Termination_Products Termination Products Propagating_Chain->Termination_Products Termination (e.g., Combination)

Free Radical Polymerization of VEC
Ring-Opening Polymerization (ROP)

Ring-opening polymerization of VEC proceeds through the cyclic carbonate moiety rather than the vinyl group. This method can yield polymers with carbonate units in the backbone and is often catalyzed.

Key Findings:

  • High Conversion: ROP of VEC can achieve high monomer conversions, in the range of 90%.

  • Polymer Structure: The resulting polymer contains carbonate and potentially ether linkages in the backbone, depending on the reaction conditions and the extent of decarboxylation.[3] For ethylene carbonate, the parent compound of VEC, polymerization with KOH as an initiator yields poly(ethylene oxide-co-ethylene carbonate).[8]

  • Catalysis: Lewis acids such as PF5 have been shown to catalyze the ROP of VEC.

Experimental Protocol: Catalytic ROP of VEC (Conceptual)

Based on general procedures for ROP of cyclic carbonates:

  • Monomer and Catalyst Preparation: Dry VEC monomer is placed in a reaction vessel under an inert atmosphere. A catalyst (e.g., a Lewis acid or a strong base) and an initiator (e.g., an alcohol) are added.

  • Polymerization: The reaction mixture is heated to a specified temperature (e.g., 150-200°C for ethylene carbonate ROP)[9] for a set duration.

  • Termination and Isolation: The polymerization is quenched, for example, by the addition of an acid. The resulting polymer is then purified, often by precipitation.

Signaling Pathway: Lewis Acid-Catalyzed ROP of VEC

ROP_VEC Catalyst Lewis Acid Catalyst (e.g., PF5) Activated_Monomer Activated VEC-Catalyst Complex Catalyst->Activated_Monomer VEC VEC Monomer VEC->Activated_Monomer Initiated_Chain Initiated Chain Activated_Monomer->Initiated_Chain Nucleophilic Attack Initiator Initiator (e.g., ROH) Initiator->Initiated_Chain Propagating_Chain Propagating Polymer Chain Initiated_Chain->Propagating_Chain Propagating_Chain->Propagating_Chain Addition of Activated Monomer Polymer Poly(VEC) Propagating_Chain->Polymer Termination/Quenching

Lewis Acid-Catalyzed ROP of VEC
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

Key Findings:

  • Excellent Control: For vinylene carbonate, a monomer structurally similar to VEC, RAFT polymerization yields polymers with a low polydispersity index (PDI or Đ) of approximately 1.2.[4][5]

  • High Conversion: Monomer conversions of up to 88% have been reported for the RAFT polymerization of vinylene carbonate.[4][5]

  • Living Characteristics: The process exhibits living characteristics, enabling the synthesis of block copolymers.[5]

Experimental Protocol: Redox-Initiated RAFT Polymerization of VEC (Adapted from Vinylene Carbonate Protocol) [5]

  • Reaction Mixture Preparation: In a suitable reaction vessel, the VEC monomer, a RAFT agent (e.g., a dithiocarbamate), an initiator (e.g., potassium persulfate), and a reducing agent (e.g., triethylamine) are combined in a microemulsion system.

  • Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit radical polymerization.

  • Polymerization: The reaction is allowed to proceed at room temperature for a specified time.

  • Isolation: The polymer is isolated by precipitation in a non-solvent like methanol.

Experimental Workflow: RAFT Polymerization of VEC

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Isolation Reagents Combine VEC, RAFT Agent, Initiator, and Solvent Degas Degas Mixture (e.g., Freeze-Pump-Thaw) Reagents->Degas Polymerize Polymerize at Controlled Temperature Degas->Polymerize Quench Quench Reaction Polymerize->Quench Precipitate Precipitate in Non-Solvent Quench->Precipitate Isolate Isolate and Dry Polymer Precipitate->Isolate ATRP_VEC Initiator Initiator (R-X) Radical Initiator Radical (R•) Initiator->Radical Activation Catalyst_I Catalyst (Cu(I)L) Catalyst_I->Radical Catalyst_II Deactivator (Cu(II)XL) Dormant_Chain Dormant Chain (P-X) Catalyst_II->Dormant_Chain Radical->Catalyst_II Deactivation Propagating_Chain Propagating Chain (P•) Radical->Propagating_Chain Initiation (Addition to VEC) VEC VEC Monomer VEC->Propagating_Chain Propagating_Chain->Propagating_Chain Propagation Propagating_Chain->Dormant_Chain Deactivation Dormant_Chain->Catalyst_I Dormant_Chain->Propagating_Chain Activation

References

A Comparative Guide to Electrolyte Additives: 4-Vinyl-1,3-dioxolan-2-one (VEC) vs. Vinylene Carbonate (VC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate electrolyte additives is critical in the development of high-performance lithium-ion batteries (LIBs). This guide provides an objective comparison of two prominent additives, 4-Vinyl-1,3-dioxolan-2-one (also known as Vinyl ethylene (B1197577) carbonate or VEC) and Vinylene Carbonate (VC), focusing on their impact on battery performance, supported by experimental data.

At a Glance: VEC vs. VC

FeatureThis compound (VEC)Vinylene Carbonate (VC)
Primary Function Primarily forms a cathode-electrolyte interphase (CEI)[1]Forms a stable solid-electrolyte interphase (SEI) on the anode[2][3][4]
Key Advantage Improves high-voltage performance and can enhance low-temperature charge/discharge capacity[5][6][7][8]Effectively passivates the graphite (B72142) anode, improving cycle life and coulombic efficiency[2][9]
Mechanism Undergoes electropolymerization on the cathode surface[1]Preferentially reduced on the anode to form a polymeric SEI layer[2][10]
Effect on Impedance Can decrease impedance at the positive electrode; minimal effect on the negative electrode at lower concentrations[5]Tends to increase charge transfer resistance, especially at the negative electrode, at higher concentrations[2][5]
Optimal Concentration Dependent on application, but studies show effects at concentrations around 2 wt.%[7]Typically used in small concentrations (e.g., 2 wt.%) to avoid excessive impedance increase[9][11]

Performance Data: A Side-by-Side Comparison

The following tables summarize quantitative data from comparative studies of VEC and VC in lithium-ion battery cells.

Table 1: Coulombic Efficiency and Charge Endpoint Capacity Slippage
  • Cell Configuration: LiCoO2/graphite pouch cells

  • Electrolyte: Control electrolyte with varying concentrations of VEC and VC

  • Testing Conditions: Cycled at 40°C on a High Precision Charger[5]

Additive (wt%)Average Coulombic EfficiencyCharge Endpoint Capacity Slippage (Ah/h)
0% (Control)0.99751.5
2% VC0.99850.5
2% VEC0.99751.5
4% VC0.99900.2
4% VEC0.99751.5
6% VC0.99920.1
6% VEC0.99751.5

Data extrapolated from graphical representations in the cited literature.

Table 2: Electrochemical Impedance Spectroscopy (EIS)
  • Cell Configuration: Symmetric cells (graphite/graphite and LiCoO2/LiCoO2) harvested from cycled pouch cells.

  • Electrolyte: Control electrolyte with 2 wt% of VEC or VC.

  • Testing Conditions: Measured after 20 cycles.

ElectrodeAdditiveCharge Transfer Resistance (Rct) (Ω)
Negative Electrode (Graphite) Control~2.5
2% VC~12.5
2% VEC~2.5
Positive Electrode (LiCoO2) Control~10
2% VC~5
2% VEC~7.5

Data extrapolated from graphical representations in the cited literature.

Experimental Protocols

High Precision Coulometry and Cycling
  • Cell Assembly: LiCoO2/graphite and Li[Ni1/3Mn1/3Co1/3]O2/graphite pouch cells were assembled with varying weight percentages (0.5%, 1%, 2%, 4%, and 6%) of VEC or VC added to a control electrolyte.

  • Formation Cycle: Cells were typically formed at 40°C.

  • Cycling: The cells were connected to a High Precision Charger and cycled at a constant temperature (e.g., 40°C) for an extended period (e.g., ~350 hours) to accurately measure coulombic efficiency and charge endpoint capacity slippage.

Electrochemical Impedance Spectroscopy (EIS) on Symmetric Cells
  • Cell Preparation: Pouch cells with the specified electrolytes were cycled for a set number of cycles (e.g., 20 cycles).

  • Disassembly and Harvesting: The cycled pouch cells were disassembled in an argon-filled glovebox. Electrodes were harvested and rinsed to remove residual electrolyte.

  • Symmetric Cell Assembly: Symmetric cells (e.g., graphite/graphite or LiCoO2/LiCoO2) were assembled using the harvested electrodes.

  • EIS Measurement: Electrochemical impedance spectroscopy was performed on the symmetric cells to distinguish the impedance contributions of the negative and positive electrodes.

Mechanism of Action: A Visual Representation

The primary difference in the mechanism of VEC and VC lies in their preferential site of action within the battery. VC is well-known for its effective SEI formation on the anode, while recent studies suggest VEC's benefits are derived from the formation of a protective film on the cathode (CEI).

SEI_CEI_Formation cluster_anode Anode Side cluster_cathode Cathode Side Anode Graphite Anode VC Vinylene Carbonate (VC) VC_reduction Electrochemical Reduction VC->VC_reduction at anode surface SEI Stable Poly(VC) SEI Layer VC_reduction->SEI forms SEI->Anode passivates Cathode LiCoO2 Cathode VEC This compound (VEC) VEC_polymerization Electropolymerization VEC->VEC_polymerization at cathode surface CEI Protective CEI Layer VEC_polymerization->CEI forms CEI->Cathode protects Additive_Evaluation_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis formulation Electrolyte Formulation (Control vs. Additive) assembly Cell Assembly (e.g., Pouch or Coin Cell) formulation->assembly formation Formation Cycling assembly->formation hpc High Precision Coulometry (HPC) - Coulombic Efficiency - Capacity Slippage formation->hpc cycling Long-Term Cycling - Capacity Retention - Cycle Life formation->cycling eis Electrochemical Impedance Spectroscopy (EIS) - Rct, Rsei formation->eis symmetric Symmetric Cell EIS (Isolate Electrode Impedance) cycling->symmetric xps X-ray Photoelectron Spectroscopy (XPS) (Surface Chemistry) cycling->xps

References

The Impact of Vinylene Carbonate (VC) on Electrode Materials in Lithium-Ion Batteries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinylene Carbonate (VC) is a widely utilized electrolyte additive in lithium-ion batteries, known for its profound impact on battery performance and longevity. Its primary function is to form a stable protective layer on the surface of both the anode and cathode, known as the Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI), respectively. This guide provides a comparative analysis of VC's effects on various cathode and anode materials, supported by experimental data, to assist researchers in optimizing battery chemistries.

Impact on Anode Materials

VC is particularly effective in improving the performance of anode materials, most notably graphite (B72142) and silicon-based anodes. It achieves this by polymerizing on the anode surface during the initial charging cycles to form a stable and robust SEI layer.[1][2] This layer is crucial for preventing the continuous decomposition of the electrolyte, which in turn enhances the cycling stability and lifespan of the battery.[3]

Graphite Anodes

On graphite anodes, VC helps to form a more effective SEI layer compared to electrolytes without the additive.[4][5] This results in improved coulombic efficiency and capacity retention.[6] However, the concentration of VC is a critical factor; excessive amounts can lead to increased impedance and a decrease in initial capacity.[4][5] Studies have shown that even small amounts of VC can be sufficient to passivate the graphite surface.[6]

Anode MaterialVC ConcentrationKey FindingsReference
GraphiteLow (e.g., 0.09 wt%)Improved capacity retention, increased anode impedance.[6]
GraphiteHigh (e.g., >0.17 wt%)Increased anode and cathode impedance, poorer cycling performance.[6]
GraphiteNot SpecifiedAlters the SEI layer, passivates the electrode against electrolyte reduction.[4][7]
Graphite2 wt%Decreased first cycle efficiency and reversible capacity when used in excess.[5]
Silicon Anodes

For silicon anodes, which experience significant volume changes during lithiation and delithiation, a stable SEI is paramount. VC contributes to the formation of a more flexible and resilient SEI that can accommodate these volume changes, thereby improving the cycling stability of silicon-based anodes.[8] The SEI formed in the presence of VC is found to be more impermeable to the electrolyte, and its impedance remains relatively stable during cycling.[8]

Impact on Cathode Materials

The influence of VC on cathode materials is more complex and depends significantly on the cathode chemistry and operating voltage. While VC is primarily known for its benefits on the anode side, it also participates in the formation of the CEI on the cathode surface.[9][10]

Layered Oxide Cathodes (NMC, LCO)

For layered oxide cathodes like LiNiMnCoO2 (NMC) and LiCoO2 (LCO), VC can help to suppress electrolyte oxidation at high voltages.[9][11] This leads to improved coulombic efficiency and reduced capacity fade, particularly during high-voltage cycling.[9] The polymerization of VC on the cathode surface forms a protective layer that mitigates the dissolution of transition metals from the cathode structure, a key degradation mechanism.[11][12]

Cathode MaterialVC ConcentrationKey FindingsReference
LiNi0.5Mn1.5O4 (LNMO)Low (e.g., 0.09 wt%)Improved capacity retention.[6]
LiNi0.5Mn1.5O4 (LNMO)High (e.g., >0.17 wt%)Drastically decreased cell performance.[6]
NMC0.5 wt% & 2 wt%Maintained capacity better than baseline, with higher coulombic efficiency.[9]
LiCoO2 & Li[Ni0.42Mn0.42Co0.16]O21 wt% & 2 wt%Improved coulombic efficiency, decreased charge endpoint capacity slippage and self-discharge.[11]
LiMn2O4 & LiNiO2Not SpecifiedReduces the impedance of the cathodes at room temperature.[1]

Experimental Protocols

The following are generalized experimental methodologies for evaluating the impact of VC on battery performance, based on common practices reported in the literature.[13][14][15][16]

Cell Assembly
  • Electrodes: Cathodes and anodes are typically prepared by casting a slurry of the active material, a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) onto a current collector (e.g., aluminum foil for cathodes, copper foil for anodes).

  • Electrolyte: A baseline electrolyte, commonly a solution of LiPF6 in a mixture of organic carbonate solvents (e.g., ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC)), is used. VC is added to this baseline electrolyte at various weight percentages.

  • Assembly: Coin cells (e.g., CR2032) are typically assembled in an argon-filled glovebox with a separator (e.g., polypropylene) placed between the cathode and anode.

Electrochemical Measurements
  • Cyclic Voltammetry (CV): Performed to identify the reduction and oxidation potentials of the electrolyte with and without VC. This provides insights into the formation of the SEI and CEI layers.[15]

  • Galvanostatic Cycling: Cells are charged and discharged at constant currents between specific voltage limits to determine key performance metrics such as specific capacity, coulombic efficiency, and capacity retention over multiple cycles.[13]

  • Electrochemical Impedance Spectroscopy (EIS): Conducted at various states of charge to measure the impedance of the cell, providing information about the resistance of the SEI/CEI layers and charge transfer kinetics.[6][17]

Characterization Techniques
  • X-ray Photoelectron Spectroscopy (XPS): Used to analyze the chemical composition of the SEI and CEI layers formed on the electrode surfaces.[8][18]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Employed to observe the morphology of the electrode surfaces and the SEI/CEI layers.[8][17]

Visualizing the Mechanisms

The following diagrams illustrate the proposed mechanisms of SEI and CEI formation in the presence of VC and a typical experimental workflow.

SEI_Formation cluster_anode Anode Side (Graphite/Silicon) Anode Anode (Graphite/Si) VC_anode Vinylene Carbonate (VC) SEI Stable SEI Layer (Poly(VC), Li2CO3, etc.) VC_anode->SEI Reduction & Polymerization EC_anode Ethylene Carbonate (EC) EC_anode->SEI Reduction SEI->Anode Passivates Surface, Prevents further electrolyte reduction

Caption: SEI formation mechanism on the anode.

CEI_Formation cluster_cathode Cathode Side (NMC/LCO) Cathode Cathode (NMC/LCO) Degradation Electrolyte Oxidation & Transition Metal Dissolution Cathode->Degradation VC_cathode Vinylene Carbonate (VC) CEI Protective CEI Layer VC_cathode->CEI Oxidation & Polymerization CEI->Cathode Suppresses Degradation

Caption: CEI formation mechanism on the cathode.

Experimental_Workflow start Start: Define Electrode Materials & VC Concentrations prep Electrode & Electrolyte Preparation start->prep assembly Coin Cell Assembly (Ar-filled Glovebox) prep->assembly formation Formation Cycling (e.g., C/10) assembly->formation electrochem Electrochemical Testing (CV, Galvanostatic Cycling, EIS) formation->electrochem characterization Post-mortem Characterization (XPS, SEM, TEM) electrochem->characterization analysis Data Analysis & Comparison electrochem->analysis characterization->analysis end End: Performance Assessment analysis->end

Caption: General experimental workflow.

References

The Versatility of 4-Vinyl-1,3-dioxolan-2-one: A Comparative Guide to its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-Vinyl-1,3-dioxolan-2-one (VEC) is emerging as a molecule of significant interest with diverse applications spanning energy storage, polymer chemistry, organic synthesis, and potentially, the biomedical field. This guide provides an objective comparison of VEC's performance against other alternatives, supported by experimental data, detailed methodologies, and visual workflows to facilitate a deeper understanding of its utility.

At a Glance: Key Applications of this compound

Application AreaKey FunctionPerformance Benefit Compared to Alternatives
Lithium-Ion Batteries Electrolyte AdditiveEnhances low- and high-temperature performance, improves solid electrolyte interphase (SEI) stability, and increases cycle life.
Polymer Chemistry Monomer/ComonomerEnables the synthesis of functional polymers with cyclic carbonate groups, exhibits pseudo-living radical polymerization behavior, allowing for controlled polymer architectures.
Organic Synthesis Dienophile/Building BlockParticipates in cycloaddition reactions, such as Diels-Alder, to create complex cyclic structures.
Biomedical Field Potential Polymer PrecursorCan be used to synthesize functional polymers that may have applications in drug delivery and tissue engineering (emerging area).

In-Depth Analysis: Performance and Experimental Data

Enhancing Lithium-Ion Battery Performance

This compound is widely recognized for its role as a high-performance electrolyte additive in lithium-ion batteries. Its primary function is to form a stable solid electrolyte interphase (SEI) on the anode surface. This protective layer is crucial for preventing electrolyte decomposition and ensuring the longevity and safety of the battery.

Compared to electrolytes without additives or those containing conventional additives like vinylene carbonate (VC), VEC offers superior performance, particularly under challenging temperature conditions. The vinyl group of VEC facilitates electropolymerization on the electrode surface, creating a robust and flexible SEI layer.

Comparative Performance of Li-Ion Batteries with and without VEC Additive

Performance MetricStandard Electrolyte (Without VEC)Electrolyte with VEC AdditiveKey Advantage of VEC
Retained Discharge Capacity 68.8%84.8%[1]Significant improvement in capacity retention over cycling.
Low-Temperature Performance Reduced capacity and rate capabilityEnhanced charge/discharge capacity at -20°C[2]Improved ionic conductivity and reduced viscosity at low temperatures.
SEI Layer Properties Less stable, prone to crackingStable, dense, and uniform SEI film[1]Prevents co-intercalation of solvent molecules and minimizes electrolyte decomposition.
First Cycle Efficiency Often below 80%Exceeding 82%Better formation of the initial SEI layer.

Experimental Protocol: Evaluating VEC as an Electrolyte Additive

This protocol outlines a typical procedure for testing the electrochemical performance of a lithium-ion battery with VEC as an electrolyte additive.

1. Materials:

  • Anode: Graphite-coated copper foil.

  • Cathode: Lithium cobalt oxide (LiCoO₂) coated aluminum foil.

  • Separator: Microporous polyethylene (B3416737) film.

  • Electrolyte: 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).

  • Additive: this compound (VEC), typically 2% by weight of the electrolyte.

  • Cell Components: Coin cell cases (CR2032), spacers, and springs.

2. Cell Assembly:

  • All cell components are dried under vacuum at elevated temperatures to remove moisture.

  • The anode, separator, and cathode are punched into circular discs.

  • In an argon-filled glovebox, the coin cell is assembled in the following order: negative cap, spacer, anode, separator, cathode, spacer, spring, and positive cap.

  • A specific amount of the prepared electrolyte (with or without VEC) is added to the separator before sealing the cell.

3. Electrochemical Testing:

  • Formation Cycles: The assembled cells are typically cycled at a low C-rate (e.g., C/10) for the first few cycles to form a stable SEI layer.

  • Rate Capability Test: Cells are charged at a constant C-rate (e.g., C/5) and then discharged at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to evaluate their performance under different current loads.

  • Cyclic Voltammetry (CV): CV is performed to study the electrochemical reduction and oxidation processes occurring at the electrode-electrolyte interface.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the impedance characteristics of the cell, providing insights into the properties of the SEI layer and charge transfer resistance.

  • Long-Term Cycling: Cells are cycled for an extended number of cycles (e.g., 100-500 cycles) at a specific C-rate to determine their capacity retention and coulombic efficiency.

Workflow for Evaluating VEC in Li-Ion Batteries

G cluster_0 Preparation cluster_1 Electrochemical Testing cluster_2 Characterization Electrode Preparation Electrode Preparation Cell Assembly Cell Assembly Electrode Preparation->Cell Assembly Formation Cycles Formation Cycles Cell Assembly->Formation Cycles Electrolyte Formulation\n(with/without VEC) Electrolyte Formulation (with/without VEC) Electrolyte Formulation\n(with/without VEC)->Cell Assembly Rate Capability Rate Capability Formation Cycles->Rate Capability Long-Term Cycling Long-Term Cycling Rate Capability->Long-Term Cycling Cyclic Voltammetry Cyclic Voltammetry Rate Capability->Cyclic Voltammetry Post-Mortem Analysis Post-Mortem Analysis Long-Term Cycling->Post-Mortem Analysis EIS EIS Long-Term Cycling->EIS

Caption: Workflow for the preparation, testing, and characterization of Li-ion cells with VEC.

Innovations in Polymer Chemistry

In the realm of polymer science, this compound serves as a valuable monomer for introducing cyclic carbonate functionalities into polymer backbones. These cyclic carbonate groups are reactive and can be opened to create hydroxyl groups, providing a pathway for further polymer modification and crosslinking.

A key feature of VEC is its ability to undergo pseudo-living radical polymerization.[3] This controlled polymerization technique allows for the synthesis of polymers with well-defined molecular weights and low polydispersity, which is crucial for applications requiring precise material properties. VEC can be copolymerized with a variety of other monomers, such as styrene (B11656), to tailor the properties of the resulting polymer.

Copolymerization of VEC with Styrene: A Comparative Overview

PropertyPolystyrene (PS)Poly(VEC-co-Styrene)Advantage of VEC Copolymer
Functionality Non-functional hydrocarbon backboneContains reactive cyclic carbonate groupsAllows for post-polymerization modification and crosslinking.
Polarity Non-polarIncreased polarityCan modify solubility and adhesion properties.
Glass Transition Temperature (Tg) ~100 °CCan be tuned by varying the VEC contentOffers control over the thermal properties of the material.
Synthesis Control Conventional free radical polymerizationCan be synthesized via pseudo-living radical polymerizationEnables the creation of block copolymers and other advanced architectures.

Experimental Protocol: Free Radical Copolymerization of VEC and Styrene

This protocol describes a typical procedure for the free radical copolymerization of VEC with styrene.

1. Materials:

  • Monomers: this compound (VEC) and Styrene (St), both purified to remove inhibitors.

  • Initiator: Azobisisobutyronitrile (AIBN).

  • Solvent: Toluene or another suitable organic solvent.

  • Precipitating Agent: Methanol or hexane.

2. Polymerization Procedure:

  • A specific molar ratio of VEC and styrene is dissolved in the solvent in a reaction flask equipped with a magnetic stirrer and a reflux condenser.

  • The initiator (AIBN) is added to the monomer solution.

  • The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) for a period of time to remove dissolved oxygen, which can inhibit the polymerization.

  • The flask is then immersed in a preheated oil bath at a specific temperature (e.g., 70°C) to initiate the polymerization.

  • The reaction is allowed to proceed for a predetermined time.

  • The polymerization is quenched by cooling the reaction mixture and exposing it to air.

3. Polymer Isolation and Purification:

  • The viscous polymer solution is poured into a large excess of a non-solvent (e.g., methanol) to precipitate the copolymer.

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and then dried in a vacuum oven until a constant weight is achieved.

4. Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the copolymer composition by integrating the characteristic peaks of the VEC and styrene units.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the copolymer.

Logical Flow of VEC Copolymerization and Characterization

G cluster_0 Characterization Monomer Purification\n(VEC & Styrene) Monomer Purification (VEC & Styrene) Polymerization Reaction Polymerization Reaction Monomer Purification\n(VEC & Styrene)->Polymerization Reaction Polymer Precipitation Polymer Precipitation Polymerization Reaction->Polymer Precipitation Initiator Addition\n(AIBN) Initiator Addition (AIBN) Initiator Addition\n(AIBN)->Polymerization Reaction Solvent Selection Solvent Selection Solvent Selection->Polymerization Reaction Purification & Drying Purification & Drying Polymer Precipitation->Purification & Drying NMR (Composition) NMR (Composition) Purification & Drying->NMR (Composition) GPC (Molecular Weight) GPC (Molecular Weight) Purification & Drying->GPC (Molecular Weight) DSC (Tg) DSC (Tg) Purification & Drying->DSC (Tg)

References

A Comparative Guide to 4-Vinyl-1,3-dioxolan-2-one and Other Cyclic Carbonate Monomers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of advanced polymeric biomaterials is a cornerstone of innovation in drug delivery, tissue engineering, and medical devices. Aliphatic polycarbonates, known for their biocompatibility and tunable degradation profiles, are a promising class of materials in this field.[1] This guide provides a comprehensive benchmark of 4-Vinyl-1,3-dioxolan-2-one (VEC), a functionalized five-membered cyclic carbonate, against other common cyclic carbonate monomers, with a particular focus on the widely studied six-membered ring, Trimethylene Carbonate (TMC).

This comparison will delve into their polymerization behavior, the thermal and degradation properties of the resulting polymers, and their potential for biomedical applications. While direct comparative studies are limited, this guide synthesizes available data to provide a clear overview for material selection and experimental design.

Monomer Properties and Polymerization Behavior

This compound (VEC) presents a unique profile due to its vinyl functionality, which allows for different polymerization pathways compared to traditional saturated cyclic carbonates.

PropertyThis compound (VEC)Trimethylene Carbonate (TMC)Other Functional Cyclic Carbonates
Structure Five-membered ring with a vinyl groupSix-membered ringVaried, often six-membered rings with functional side chains (e.g., hydroxyl, carboxyl, etc.)[2]
CAS Number 4427-96-72453-03-4Varies
Molecular Formula C₅H₆O₃C₄H₆O₃Varies
Molecular Weight 114.10 g/mol 102.09 g/mol Varies
Boiling Point 237 °C / 733 mmHg255-256 °CVaries
Density 1.188 g/mL at 25 °C~1.3 g/cm³Varies
Primary Polymerization Method Free Radical Polymerization (Pseudo-living)[3][4]Ring-Opening Polymerization (ROP)[2][5]Ring-Opening Polymerization (ROP)[2]

Polymerization Kinetics:

A key differentiator for VEC is its ability to undergo pseudo-living radical polymerization, a feature attributed to the stability of the VEC radical.[3] This allows for the synthesis of block copolymers, such as with styrene, where the molecular weight increases linearly with conversion.[3] In contrast, TMC and other functional cyclic carbonates are primarily polymerized via ring-opening polymerization (ROP), often catalyzed by organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or metal-based catalysts.[2][5][6] The living/controlled nature of organocatalyzed ROP of TMC allows for the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersity.[2][7]

The reactivity of cyclic carbonates in ROP is influenced by ring strain, with six-membered rings like TMC generally showing higher reactivity than five-membered rings. This suggests that the ring-opening of the five-membered VEC carbonate ring might be less favorable under typical ROP conditions compared to TMC.

Comparative Performance of Derived Polymers

The properties of the resulting polycarbonates are crucial for their application. Here, we compare the available data for polymers derived from VEC and TMC.

Molecular Weight and Polydispersity:

PolymerPolymerization MethodTypical Mn ( g/mol )Typical Polydispersity (Đ)
Poly(VEC)Free Radical PolymerizationUp to ~15,000[3]1.5 - 2.0[3]
Poly(TMC)Organocatalyzed ROPUp to 50,000[5]< 1.2[2][5]

Thermal Properties:

The thermal stability and glass transition temperature (Tg) are critical parameters for material processing and in vivo performance.

PolymerGlass Transition Temp. (Tg)Decomposition Temp. (Td, 5% weight loss)
Poly(VEC)Data not readily availableData not readily available
Poly(TMC)-15 to -20 °C[2][8]~250-300 °C[8][9]
Other Aliphatic PolycarbonatesVaries with side chain functionalityGenerally in the range of 200-300 °C[10]

Note: Thermal properties are highly dependent on molecular weight and polymer purity.

Degradation Characteristics:

Biodegradability is a key feature of aliphatic polycarbonates for many biomedical applications. Degradation can occur through hydrolysis or enzymatic processes.[1]

PolymerHydrolytic DegradationEnzymatic Degradation
Poly(VEC)Expected to be slow due to the polycarbonate backbone. The vinyl group may offer sites for post-polymerization modification which could influence degradation.Not extensively studied. The presence of the vinyl group might affect enzyme accessibility.
Poly(TMC)Very slow in phosphate-buffered saline (PBS) at 37 °C.[11]Susceptible to degradation by enzymes like lipase (B570770) and cholesterol esterase.[12][13] The degradation mechanism is typically surface erosion.[13]
Other Aliphatic Polyesters/PolycarbonatesRate is dependent on the specific monomer and copolymer composition. Polyesters like PLA and PCL are more susceptible to hydrolysis than polycarbonates.[1][14]Varies. For example, poly(tyrosol carbonate) shows enzymatic surface erosion.[15]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis and characterization of polycarbonates.

1. Organocatalyzed Ring-Opening Polymerization of Trimethylene Carbonate (TMC)

This protocol is adapted from established methods for the controlled polymerization of cyclic carbonates.[2][5]

  • Materials: Trimethylene carbonate (TMC), Benzyl alcohol (BnOH), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • In a nitrogen-filled glovebox, add TMC (e.g., 1.0 g, 9.8 mmol) and BnOH initiator (e.g., 10.6 mg, 0.098 mmol for a target DP of 100) to a dried Schlenk flask equipped with a magnetic stir bar.

    • Dissolve the monomer and initiator in anhydrous DCM (e.g., 5 mL).

    • Add the DBU catalyst (e.g., 14.9 mg, 0.098 mmol) to the solution.

    • Seal the flask and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.

    • Once the desired conversion is reached, quench the polymerization by adding a few drops of benzoic acid.

    • Precipitate the polymer by adding the reaction mixture to a large excess of cold methanol.

    • Collect the polymer by filtration and dry under vacuum at room temperature until a constant weight is achieved.

2. Characterization of Polymers

  • Gel Permeation Chromatography (GPC):

    • Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity (Đ = Mw/Mn) of the polymer.

    • Instrumentation: A GPC system equipped with a refractive index (RI) detector.

    • Mobile Phase: Tetrahydrofuran (THF) is a common solvent for polycarbonates.[16][17]

    • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.

    • Calibration: Use polystyrene standards to generate a calibration curve.[16]

    • Sample Preparation: Dissolve the polymer in THF at a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.[16]

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.

    • Procedure:

      • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.

      • Place the sample pan and an empty reference pan in the DSC cell.

      • Perform a heat-cool-heat cycle, for example:

        • Heat from -50 °C to 200 °C at a rate of 10 °C/min.

        • Cool from 200 °C to -50 °C at 10 °C/min.

        • Heat again from -50 °C to 200 °C at 10 °C/min.

      • The Tg is determined from the second heating scan as the midpoint of the step transition in the heat flow curve.[18]

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability of the polymer and determine its decomposition temperature (Td).

    • Procedure:

      • Place 5-10 mg of the polymer in a TGA pan.

      • Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

      • The Td is typically reported as the temperature at which 5% weight loss occurs.[8]

  • In Vitro Hydrolytic Degradation Study:

    • Procedure:

      • Prepare polymer films of known dimensions and weight.

      • Immerse the films in phosphate-buffered saline (PBS, pH 7.4) at 37 °C.

      • At predetermined time points, remove the films, rinse with deionized water, and dry under vacuum to a constant weight.

      • Measure the weight loss and characterize changes in molecular weight (by GPC) and thermal properties (by DSC).[11]

  • In Vitro Enzymatic Degradation Study:

    • Procedure:

      • Follow the same procedure as for hydrolytic degradation, but use a PBS solution containing a relevant enzyme, such as lipase (e.g., from Pseudomonas cepacia).[12]

      • Include a control group in PBS without the enzyme to differentiate between hydrolytic and enzymatic degradation.

Visualizing Workflows and Relationships

Experimental Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_performance Performance Evaluation Monomer Cyclic Carbonate Monomer (VEC, TMC, etc.) Polymerization Polymerization (ROP or Radical) Monomer->Polymerization Initiator Initiator (e.g., Benzyl Alcohol) Initiator->Polymerization Catalyst Catalyst (e.g., DBU or Radical Initiator) Catalyst->Polymerization Purification Purification (Precipitation) Polymerization->Purification GPC GPC Analysis (Mn, Mw, Đ) Purification->GPC DSC DSC Analysis (Tg, Tm) Purification->DSC TGA TGA Analysis (Td) Purification->TGA NMR NMR Spectroscopy (Structure, Conversion) Purification->NMR Degradation Degradation Studies (Hydrolytic, Enzymatic) Purification->Degradation

Caption: Workflow for synthesis and characterization of polycarbonates.

Logical Relationship of Polymer Properties and Applications

G cluster_properties Polymer Properties cluster_applications Biomedical Applications MW Molecular Weight & Polydispersity DrugDelivery Drug Delivery MW->DrugDelivery affects loading & release kinetics TissueEng Tissue Engineering MW->TissueEng influences mechanical properties Thermal Thermal Properties (Tg, Td) MedDevice Medical Devices Thermal->MedDevice determines processing & stability Degradation Degradation Profile Degradation->DrugDelivery controls drug release Degradation->TissueEng matches tissue regeneration rate Functionality Pendant Groups (e.g., Vinyl) Functionality->DrugDelivery allows drug conjugation Functionality->TissueEng enables cell -material interactions

Caption: Influence of polymer properties on biomedical applications.

Conclusion

This compound offers a unique avenue for the synthesis of functional polycarbonates through free-radical polymerization, a departure from the typical ring-opening polymerization of other cyclic carbonates. This opens up possibilities for novel copolymer architectures. However, for applications where well-defined, high molecular weight linear polycarbonates with low polydispersity are required, traditional six-membered cyclic carbonates like TMC, polymerized via controlled ROP, remain the benchmark.

The vinyl group on VEC provides a valuable handle for post-polymerization modification, which could be leveraged to introduce specific functionalities for targeted drug delivery or cell scaffolding applications. Further research is needed to directly compare the ring-opening polymerizability of VEC with other cyclic carbonates under identical conditions and to fully characterize the thermal and degradation properties of VEC-based polymers to ascertain their full potential in the biomedical field. This guide serves as a foundational resource for researchers embarking on the design and synthesis of next-generation polycarbonate biomaterials.

References

Unraveling the Role of 4-Vinyl-1,3-dioxolan-2-one (VEC) in Electrolytes: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational modeling of 4-Vinyl-1,3-dioxolan-2-one (VEC) reveals its unique electronic properties that position it as a compelling electrolyte additive for enhancing battery performance. This guide provides a comparative analysis of VEC against other common additives, fluoroethylene carbonate (FEC) and vinylene carbonate (VC), supported by computational and experimental data to inform researchers, scientists, and drug development professionals in the energy storage sector.

At the heart of lithium-ion battery performance lies the electrolyte and the formation of a stable solid electrolyte interphase (SEI) on the electrode surfaces. Additives play a crucial role in tailoring the properties of this SEI layer. Computational modeling has emerged as a powerful tool to predict and understand the behavior of these additives at a molecular level, accelerating the development of next-generation electrolytes.

Executive Summary of Comparative Performance

Computational studies, primarily utilizing Density Functional Theory (DFT), have consistently shown that this compound (VEC) possesses the lowest Lowest Unoccupied Molecular Orbital (LUMO) energy among the three compared additives. A lower LUMO energy indicates a greater propensity for a molecule to accept an electron, meaning VEC is more readily reduced than FEC and VC. This preferential reduction is a key attribute for an effective SEI-forming additive, as it decomposes on the anode surface before the bulk electrolyte, creating a stable protective layer.

While direct comparative molecular dynamics (MD) simulation data for all three additives is limited in the public domain, existing studies on FEC and VC provide insights into their influence on electrolyte properties. These simulations suggest that FEC can lead to a higher diffusion coefficient for lithium ions and greater ionic conductivity compared to VC in certain electrolyte formulations. Experimental evidence complements these findings, indicating that the composition of the SEI layer is significantly influenced by the chosen additive, with VEC contributing to the formation of polycarbonate species.

Computational Performance Comparison

The following table summarizes the key computational metrics for VEC, FEC, and VC based on available literature. It is important to note that the exact values can vary depending on the computational methodology and the solvent system modeled.

AdditiveLowest Unoccupied Molecular Orbital (LUMO) EnergyKey Computational InsightsSupporting Experimental Observations
This compound (VEC) Lowest among the threeMore susceptible to reduction, promoting early SEI formation.Forms a stable SEI on both anode and cathode. Contributes to the formation of polycarbonate species in the SEI.[1]
Fluoroethylene Carbonate (FEC) IntermediateReduction leads to the formation of LiF in the SEI.Can improve cycling stability. MD simulations suggest higher Li+ diffusion and ionic conductivity compared to VC in some systems.[1]
Vinylene Carbonate (VC) Highest among the threePolymerizes upon reduction to form poly(VC) in the SEI.Improves cycling performance by reducing parasitic reactions at the positive electrode.

Experimental Validation

Experimental techniques provide crucial validation for the predictions derived from computational models. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Electrochemical Impedance Spectroscopy (EIS) are instrumental in characterizing the composition and properties of the SEI layer formed with different additives.

High-precision coulometry has been employed to compare the effects of VC and VEC. One study indicated that under their specific test conditions, VC was more effective at reducing parasitic reactions at the positive electrode.[2] Conversely, another study using accelerating rate calorimetry showed that adding VEC did not significantly alter the thermal reactivity between lithiated graphite (B72142) and the electrolyte, whereas VC and FEC did have an impact.[3] These experimental results highlight the complex interplay of factors that determine an additive's overall performance and underscore the importance of combining computational and experimental approaches for a comprehensive understanding.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of computational and experimental investigations into electrolyte additives, the following diagrams are provided.

G cluster_computational Computational Modeling Workflow comp_start Define Research Question: Compare VEC, FEC, and VC performance dft Density Functional Theory (DFT) - Calculate LUMO/HOMO energies - Predict reduction potentials comp_start->dft md Molecular Dynamics (MD) Simulation - Simulate Li+ solvation and diffusion - Analyze electrolyte transport properties comp_start->md decomp Reaction Pathway Analysis - Investigate decomposition mechanisms - Identify SEI components dft->decomp md->decomp comp_end Predict Additive Efficacy decomp->comp_end G cluster_experimental Experimental Validation Workflow exp_start Prepare Electrolyte Formulations (with VEC, FEC, VC) cell_assembly Assemble Lithium-Ion Cells exp_start->cell_assembly electrochem Electrochemical Testing - Cyclic Voltammetry - Galvanostatic Cycling - EIS cell_assembly->electrochem post_mortem Post-Mortem Analysis - XPS - SEM/TEM - FTIR electrochem->post_mortem exp_end Correlate with Computational and Performance Data post_mortem->exp_end

References

4-Vinyl-1,3-dioxolan-2-one (VEC) in Battery Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Vinyl-1,3-dioxolan-2-one (VEC) as an electrolyte additive in lithium-ion battery research. It objectively evaluates its performance against other common additives, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate informed decisions in battery material development.

Performance Comparison of VEC and Alternative Additives

The primary role of electrolyte additives is to form a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. This protective layer is crucial for preventing electrolyte decomposition, minimizing capacity fade, and enhancing the overall cycle life and safety of lithium-ion batteries. This compound (VEC) has emerged as a promising additive, demonstrating notable improvements in battery performance, particularly at low temperatures.

VEC's effectiveness is often compared with other film-forming additives such as Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC). While all three contribute to SEI formation, their resulting interphases possess different chemical compositions and mechanical properties, leading to varied performance outcomes under different operating conditions.

Quantitative Performance Data

The following tables summarize key performance metrics of lithium-ion batteries with and without VEC, and in comparison to FEC and VC. The data is compiled from various research studies and standardized for comparative analysis.

Table 1: Cycling Stability and Capacity Retention

Electrolyte SystemCell ChemistryCycling ConditionsInitial Discharge CapacityCapacity Retention after CyclesReference
Baseline (No Additive) LiNi₀.₄Mn₀.₄Co₀.₂O₂/Graphite (B72142)3.0–4.5 V, 1C rate, Room TempNot Specified62.5% after 300 cycles
2.0 wt.% VEC LiNi₀.₄Mn₀.₄Co₀.₂O₂/Graphite3.0–4.5 V, 1C rate, Room TempNot Specified74.5% after 300 cycles[1]
Baseline (No Additive) Not SpecifiedSuitable TemperatureNot Specified68.8% after several cycles[2]
VEC (Certain Amount) Not SpecifiedSuitable TemperatureNot Specified84.8% after several cycles[2]
Pristine Electrolyte Lithia/(Ir, Li₂IrO₃)Limited to 600 mAh·g⁻¹~600 mAh·g⁻¹Maintained for 3 cycles with increasing overpotential
FEC Additive Lithia/(Ir, Li₂IrO₃)Limited to 600 mAh·g⁻¹~600 mAh·g⁻¹Maintained for 100 cycles[3]
VEC Additive Lithia/(Ir, Li₂IrO₃)Limited to 600 mAh·g⁻¹~600 mAh·g⁻¹Slight instability after 83 cycles, but overall improved[3]

Table 2: Coulombic Efficiency

Electrolyte AdditiveCell TypeKey FindingsReference
VC LiCoO₂/Graphite Pouch CellsImproves coulombic efficiency compared to control.[4]
FEC LiCoO₂/Graphite Pouch CellsImproves coulombic efficiency compared to control.[4]
VEC LiCoO₂/Graphite Pouch CellsDoes not significantly affect cycling behavior or coulombic efficiency compared to control when formed at 40°C.[4]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Electrolyte SystemCell TypeKey Findings on ImpedanceReference
Pristine Electrolyte Lithia-based CathodeSignificantly increased impedance after 100 cycles.[3]
FEC Additive Lithia-based CathodeLower impedance than pristine; relatively less increase after 100 cycles.[3]
VEC Additive Lithia-based CathodeMore effective than FEC in reducing cell impedance; relatively less increase after 100 cycles.[3]
VC (2%) LiCoO₂/Graphite Pouch CellsCauses a dramatic increase in charge transfer resistance at the negative electrode.[4]
FEC (up to 6%) LiCoO₂/Graphite Pouch CellsDoes not show a dramatic increase in charge transfer resistance at the negative electrode.[4]

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the accurate evaluation of electrolyte additives. Below are generalized protocols for key experiments based on common practices in the cited battery research.

Electrode Preparation and Cell Assembly

a. Slurry Preparation:

  • Anode (Graphite): A typical anode slurry consists of graphite powder (active material), carbon black (conductive agent), and polyvinylidene fluoride (B91410) (PVDF) binder in an N-methyl-2-pyrrolidone (NMP) solvent. The components are mixed in a planetary mixer to form a homogeneous slurry.

  • Cathode (e.g., NMC, LCO): The cathode slurry is prepared by mixing the active cathode material, carbon black, and PVDF binder in NMP.

b. Electrode Coating and Drying:

  • The prepared slurry is uniformly coated onto a copper foil for the anode and an aluminum foil for the cathode using a doctor blade.

  • The coated electrodes are then dried in a vacuum oven to remove the solvent.

c. Cell Assembly:

  • Circular electrodes are punched out from the coated foils.

  • Coin cells (e.g., 2032-type) are assembled in an argon-filled glovebox to prevent moisture and air contamination.

  • The cell consists of the cathode, a microporous separator, the anode, and the electrolyte. The electrolyte is a solution of a lithium salt (e.g., 1 M LiPF₆) in a mixture of carbonate solvents (e.g., ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC)), with or without the specified additive (VEC, FEC, or VC).

Electrochemical Measurements

a. Galvanostatic Cycling:

  • Formation Cycles: The assembled cells typically undergo a few initial low-rate cycles (e.g., C/10) to form a stable SEI layer.

  • Performance Cycling: The cells are then cycled at various C-rates (e.g., 1C) within a specific voltage window (e.g., 3.0 V to 4.5 V) for a designated number of cycles (e.g., 100, 300, or more).

  • Data Collection: The discharge capacity and coulombic efficiency are recorded for each cycle to evaluate the cycling stability and capacity retention.

b. Electrochemical Impedance Spectroscopy (EIS):

  • EIS measurements are performed to analyze the impedance characteristics of the cell, which provides insights into the properties of the SEI and charge transfer kinetics.

  • The measurement is typically conducted at a specific state of charge (SOC) over a frequency range (e.g., 100 kHz to 10 mHz) with a small AC amplitude (e.g., 5-10 mV).

  • The resulting Nyquist plots are analyzed to determine the different resistance components within the battery.

Mechanistic Insights and Visualizations

The performance enhancements offered by VEC are primarily attributed to its unique role in the formation of the SEI and CEI.

VEC's Role in Interphase Formation

Unlike some other additives that primarily function on the anode, recent studies suggest that VEC's benefits may stem from the formation of a stable cathode-electrolyte interphase (CEI).[5] It is believed that VEC undergoes electropolymerization on the cathode surface, creating a protective layer that stabilizes the cell.[5] On the anode side, VEC can also contribute to the formation of a more flexible and stable SEI compared to the more rigid SEI formed by VC.[6] This polymeric SEI can better accommodate the volume changes of the anode during lithium-ion intercalation and de-intercalation.[6]

SEI_Formation_with_VEC cluster_anode Anode Surface cluster_electrolyte Electrolyte cluster_sei SEI Layer Anode Graphite Anode VEC VEC Monomer Poly_VEC Poly(VEC) Film VEC->Poly_VEC Electrochemical Reduction & Polymerization Li_ion Li⁺ Li_ion->Poly_VEC Inorganic_Li_Salts Inorganic Li Salts (e.g., Li₂CO₃) Li_ion->Inorganic_Li_Salts Solvent Carbonate Solvents Solvent->Inorganic_Li_Salts Decomposition Poly_VEC->Anode Forms a flexible, stable SEI Inorganic_Li_Salts->Anode Contributes to SEI

Caption: VEC forms a stable and flexible poly(VEC) based SEI on the anode.

CEI_Formation_with_VEC cluster_cathode Cathode Surface cluster_electrolyte Electrolyte cluster_cei CEI Layer Cathode e.g., NMC, LCO VEC VEC Monomer Polymerized_VEC Electropolymerized VEC VEC->Polymerized_VEC Electropolymerization Other_CEI_Components Semi-carbonates, Alkyl-carbonates VEC->Other_CEI_Components Decomposition Polymerized_VEC->Cathode Forms a stabilizing CEI Other_CEI_Components->Cathode Contributes to CEI

Caption: VEC undergoes electropolymerization on the cathode to form a protective CEI.

Experimental Workflow for Additive Evaluation

The systematic evaluation of electrolyte additives involves a multi-step process from material preparation to in-depth electrochemical analysis.

Experimental_Workflow A 1. Electrode & Electrolyte Preparation B 2. Coin Cell Assembly (Ar-filled Glovebox) A->B C 3. Formation Cycles (Low C-rate) B->C D 4. Performance Testing (Galvanostatic Cycling) C->D E 5. Electrochemical Impedance Spectroscopy (EIS) D->E G Data Analysis & Performance Comparison D->G F 6. Post-mortem Analysis (SEM, XPS, etc.) E->F E->G F->G

Caption: Standard workflow for evaluating battery electrolyte additives.

Conclusion

This compound (VEC) demonstrates significant potential as an electrolyte additive for enhancing the performance of lithium-ion batteries. The available data indicates that VEC can improve cycling stability and capacity retention, particularly at low and high temperatures, and is more effective than some alternatives like FEC in reducing cell impedance. Its unique mechanism of forming a stable and flexible SEI on the anode and a protective CEI on the cathode contributes to these improvements.

However, the performance of VEC is highly dependent on the specific cell chemistry, operating conditions, and the concentration of the additive. While it shows promise, further research is needed to optimize its use and fully understand its interaction with different electrode materials and electrolyte systems. This guide provides a foundational understanding for researchers to build upon in their pursuit of developing next-generation battery technologies.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Vinyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Vinyl-1,3-dioxolan-2-one is classified as a toxic organic liquid and must be disposed of as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Essential Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its hazards and to use appropriate personal protective equipment (PPE). The compound is toxic if swallowed.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Face shield and safety glasses that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU) are required.

  • Hand Protection: Handle with chemically resistant gloves.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure. A lab coat is mandatory.

  • Respiratory Protection: Use only under a chemical fume hood.[2] If vapors or mists are generated, respiratory protection may be required.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValue
CAS Number 4427-96-7
UN Number 2810
Transport Hazard Class 6.1 (Toxic Liquid)
Packing Group III
Appearance Colorless to almost colorless clear liquid
Boiling Point 237 °C at 977 hPa
Flash Point 96.9 °C (closed cup)
Density 1.188 g/cm³ at 25 °C
Acute Toxicity (Oral) LD50 Oral - Rat - 167 mg/kg
Partition Coefficient log Pow: 0.89

III. Step-by-Step Disposal Protocol

The proper disposal of this compound must be handled by a licensed hazardous waste disposal facility. The following steps outline the procedure for preparing the chemical for disposal.

1. Waste Identification and Segregation:

  • Clearly label the waste container as "Hazardous Waste" and "Toxic".
  • Identify the contents as "this compound".
  • Do not mix with other waste streams to avoid dangerous reactions.

2. Container Selection and Management:

  • Use a compatible, leak-proof container with a secure lid. The original container is often a suitable choice.
  • Ensure the exterior of the container is clean and free of contamination.
  • Keep the container closed at all times, except when adding waste.

3. Storage Pending Disposal:

  • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
  • The storage area should be under the direct supervision of laboratory personnel.
  • Store in a cool, refrigerated place is recommended.[3]
  • Keep away from incompatible materials, such as oxidizing agents.[2]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
  • Provide the waste manifest or any other required documentation to the disposal company.

IV. Spill Cleanup Procedures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

1. Immediate Response:

  • Alert personnel in the immediate area and evacuate if necessary.
  • If the spill is large or you are unsure how to proceed, contact your EHS office immediately.
  • Remove all sources of ignition.

2. Personal Protective Equipment (PPE):

  • Don the appropriate PPE as outlined in Section I before attempting to clean the spill.

3. Containment and Cleanup:

  • Prevent the spill from entering drains by using absorbent materials to create a dike around the spill.
  • Soak up the spill with an inert absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[4]
  • Do not use combustible materials like paper towels to absorb the spill.

4. Waste Collection and Disposal:

  • Carefully collect the absorbent material and any contaminated debris into a designated, leak-proof container.
  • Label the container as "Hazardous Waste - Spill Debris" and list the chemical name.
  • Arrange for disposal of the spill debris through your EHS office or a licensed contractor.

5. Decontamination:

  • Thoroughly wash the affected area with a mild detergent solution and water.
  • Collect the cleaning materials and dispose of them as hazardous waste.

V. Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

cluster_preparation Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal start Unused or Contaminated This compound identify Identify and Label as 'Hazardous Waste - Toxic' start->identify segregate Segregate from Incompatible Wastes identify->segregate container Place in a Labeled, Leak-Proof Container segregate->container store Store in Designated Cool, Ventilated Area container->store contact Contact EHS or Licensed Contractor store->contact pickup Arrange for Waste Pickup contact->pickup dispose Dispose at Approved Hazardous Waste Facility pickup->dispose

References

Personal protective equipment for handling 4-Vinyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 4-Vinyl-1,3-dioxolan-2-one (CAS: 4427-96-7), also known as vinyl ethylene (B1197577) carbonate. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Immediate Safety Precautions

This compound is classified as toxic if swallowed.[1][2][3] Avoid contact with skin and eyes, and prevent inhalation of vapor or mist.[4] Do not eat, drink, or smoke when using this product.[4] It is crucial to wash hands and any exposed skin thoroughly after handling.[4]

Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.

PPE CategorySpecification
Eye/Face Protection Face shield and safety glasses approved under NIOSH (US) or EN 166 (EU) standards.[4]
Skin Protection Handle with butyl-rubber gloves. Wear a complete suit protecting against chemicals.[4]
Respiratory Protection Use a respirator with a type ABEK (EN14387) filter.[1]

Operational Plan: Handling and Storage

Handling:

  • Use only under a chemical fume hood.[5]

  • Avoid breathing mists or vapors.[5]

  • Do not ingest. If swallowed, seek immediate medical assistance.[5]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[4]

  • Store in a cool place, with a recommended storage temperature of 2-8°C.[1][4] This substance is heat-sensitive.[4]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]

  • Store locked up.[3][4][5]

Emergency Procedures: Spills and First Aid

Accidental Release Measures: In case of a spill, wear respiratory protection and ensure adequate ventilation. Evacuate personnel to safe areas. Prevent further leakage if it is safe to do so. Do not allow the product to enter drains. Contain the spill by soaking it up with inert absorbent material and dispose of it as hazardous waste in suitable, closed containers.[4]

First Aid:

  • If Swallowed: Immediately call a POISON CENTER or doctor.[4] Do NOT induce vomiting.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

  • In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[5]

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[5]

Disposal Plan

Dispose of contents and container to an approved waste disposal plant.[3] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.

Experimental Workflow: Chemical Spill Response

The following diagram outlines the step-by-step procedure for responding to a chemical spill of this compound.

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Respirator, Gloves, Goggles, Suit) evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Labeled, Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Chemical Spill Response Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.